4-Hydroxy omeprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAYQZFYNZNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431694 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301669-82-9 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy Omeprazole
Abstract
Omeprazole, a cornerstone of proton pump inhibitors (PPIs), is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The principal metabolite, 5-hydroxy omeprazole (often referred to as 4-hydroxy omeprazole in commercial and some chemical literature), is formed through the action of CYP2C19.[1][2][3] The synthesis of this metabolite is crucial for various research applications, including pharmacokinetic studies, drug-drug interaction screening, and its use as an analytical reference standard. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into both biocatalytic and multi-step chemical synthesis methodologies. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support researchers in their laboratory work.
A note on nomenclature: The major metabolite of omeprazole formed by CYP2C19 is a product of hydroxylation on the benzimidazole ring. According to IUPAC nomenclature, this position is designated as '5', making 5-hydroxy omeprazole the scientifically precise term.[2][4][5][6][7][8] However, the term This compound is also frequently used, particularly for commercially available standards and synthesis kits.[9][10][11][12] This guide will primarily use "this compound" to align with the topic request but acknowledges that "5-hydroxy omeprazole" is the more formal designation.
Background: The Metabolic Landscape of Omeprazole
Omeprazole exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[13] Its clinical efficacy and plasma concentration are significantly influenced by its rate of metabolism, which is governed by the polymorphic CYP2C19 enzyme.[1][3][5] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype, which directly impacts drug exposure and response.[1][3]
The two main metabolic routes for omeprazole are:
-
Hydroxylation: Catalyzed predominantly by CYP2C19, this pathway yields this compound.[2][8]
-
Sulfoxidation: Primarily mediated by CYP3A4, this results in the formation of omeprazole sulfone.[8][14]
The synthesis of these metabolites is essential for understanding the complete pharmacological profile of the parent drug.
Caption: Primary metabolic pathways of omeprazole in the liver.
Synthesis Strategies: Biocatalysis vs. Chemical Synthesis
Two primary strategies exist for producing this compound: leveraging biocatalytic systems that mimic human metabolism and executing a multi-step total chemical synthesis.
Biocatalytic Synthesis: A Regioselective Approach
The challenge in chemically modifying a complex molecule like omeprazole is achieving regioselectivity—directing the reaction to a specific atom. Direct hydroxylation of omeprazole via chemical means is difficult and often results in a mixture of products. Biocatalysis elegantly solves this by using enzymes that have evolved to perform highly specific reactions.
Expertise & Experience: The use of bacterial Cytochrome P450 enzymes, particularly mutants of CYP102A1 from Bacillus megaterium, has proven highly effective.[4][15][16] These enzymes can be engineered to accept omeprazole as a substrate and perform regioselective hydroxylation at the C5 position of the benzimidazole ring with high fidelity, mirroring the action of human CYP2C19.[4][17] This method is advantageous as it is a single-step conversion from the parent drug and avoids the use of harsh reagents and protective group chemistry.
Caption: General workflow for biocatalytic synthesis.
Total Chemical Synthesis: A Constructive Approach
Total chemical synthesis involves building the this compound molecule from simpler precursors. While more complex than biocatalysis, it offers greater control over scale-up and is not reliant on the availability of specific enzymes. A comprehensive route for the synthesis of 5-hydroxyomeprazole has been developed, providing a clear roadmap.[18]
The general logic involves two key phases:
-
Thioether Formation: Coupling of a functionalized benzimidazole core with a functionalized pyridine ring to create the sulfide intermediate, this compound sulfide.
-
Selective Oxidation: Oxidation of the thioether to the corresponding sulfoxide (the final product). This step is critical; conditions must be controlled to prevent over-oxidation to the sulfone impurity.
Caption: Logic of the total chemical synthesis pathway.
Experimental Protocols
The following protocols are grounded in established methodologies and provide a framework for laboratory synthesis.
Protocol 1: Biocatalytic Hydroxylation of Omeprazole
This protocol is adapted from methodologies using bacterial CYP102A1 mutants.[4][17]
Materials:
-
Omeprazole (racemic, S-, or R-enantiomer)
-
Engineered CYP102A1 mutant (e.g., R47L/F87V/L188Q)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regeneration system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).
-
Add the CYP102A1 mutant enzyme to a final concentration of approximately 0.2 µM (50 pmol in 0.25 ml).
-
Add omeprazole from a stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the NADPH regeneration system components to their final concentrations (e.g., 10 mM glucose 6-phosphate, 0.5 mM NADP+, 1 IU/ml glucose 6-phosphate dehydrogenase).
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for a predetermined time (e.g., 1-4 hours).
-
Quench the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant for the formation of this compound using HPLC with UV detection (e.g., at 302 nm).[14]
Protocol 2: Chemical Synthesis of this compound Sulfide
This protocol describes the coupling reaction to form the thioether intermediate, a crucial step in total synthesis.[18][19]
Materials:
-
5-methoxy-1H-benzo[d]imidazole-2-thiol
-
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (or a protected version)
-
Sodium hydroxide (NaOH)
-
Methanol and Water (as solvents)
Procedure:
-
In a reaction vessel, dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (1 equivalent) in a solution of NaOH (1.1 equivalents) in a methanol/water mixture at room temperature. Stir until a clear solution of the thiolate is formed.
-
In a separate flask, dissolve the key pyridine intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (1 equivalent), in methanol.
-
Slowly add the pyridine solution to the benzimidazole thiolate solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid).
-
The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound sulfide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation to this compound
This final step converts the sulfide to the target sulfoxide. This procedure is common for many PPIs and is often supplied in kit form.[9][10][18]
Materials:
-
This compound sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the purified this compound sulfide (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to a low temperature, typically between -10°C and 0°C. Causality: This is critical to control the exothermic oxidation reaction and prevent the formation of the over-oxidized sulfone byproduct.
-
In a separate flask, dissolve m-CPBA (1.0-1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled sulfide solution over 30-60 minutes, maintaining the low temperature.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it sequentially with NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.
Quantitative Data Summary
The following table provides an overview of typical parameters for the chemical synthesis route. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Step 1: Thioether Formation | Step 2: Oxidation |
| Key Reagents | 5-methoxy-1H-benzo[d]imidazole-2-thiol, Substituted Chloromethylpyridine, NaOH | This compound Sulfide, m-CPBA |
| Solvent | Methanol / Water | Dichloromethane (DCM) |
| Temperature | Room Temperature | -10°C to 0°C |
| Reaction Time | 12-18 hours | 1-2 hours |
| Typical Yield | 70-90%[18] | 45-60%[18] |
| Purification | Column Chromatography | Crystallization / Column Chromatography |
Conclusion
The synthesis of this compound can be effectively achieved through two distinct and robust pathways. Biocatalytic synthesis offers an elegant and highly regioselective method that closely mimics the metabolic fate of omeprazole in humans, making it ideal for producing an authentic metabolite standard with minimal downstream processing. Total chemical synthesis , while more labor-intensive, provides a reliable and scalable route that is independent of biological systems. The choice between these methods will depend on the specific application, available resources, and desired scale of production. Both pathways underscore the intricate chemistry required to produce and study the metabolites of widely used pharmaceuticals, providing essential tools for advancing drug development and personalized medicine.
References
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Ryu, S., Park, B. Y., et al. (2014). Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants. Drug Metabolism and Disposition. [Link]
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Klotz, U., & Schwab, M. (1995). The hydroxylation of omeprazole correlates with S-mephenytoin metabolism: a population study. Clinical pharmacology and therapeutics, 57(6), 662–669. [Link]
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Lares-Asseff, I., et al. (2004). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 44(8), 887-895. [Link]
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Tybring, G., Böttiger, Y., et al. (1997). Enantioselective hydroxylation of omeprazole catalyzed by CYP2C19 in Swedish white subjects. Clinical Pharmacology & Therapeutics, 62(2), 129-137. [Link]
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Lima, J. J., et al. (2021). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
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Ono, S., Hatanaka, T., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 24(8), 835-840. [Link]
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Lima, J. J., et al. (2021). Omeprazole Therapy and CYP2C19 Genotype. PubMed. [Link]
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Xiao, Z. S., et al. (2002). 5-hydroxylation of omeprazole by human liver microsomal fractions from Chinese populations related to CYP2C19 gene dose and individual ethnicity. British journal of clinical pharmacology, 53(5), 521–528. [Link]
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Santana, C. P., et al. (2010). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole hydroxylation forming 5-hydroxy-omeprazole, while CYP3A4 catalyzes the sulphonation reaction, leading to omeprazole-sulphone. ResearchGate. [Link]
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National Center for Biotechnology Information. (2016). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. [Link]
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ScienceDirect. (n.d.). Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants. ScienceDirect. [Link]
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Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
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Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]
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Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]
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Uno, T., Yasui-Furukori, N., et al. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. European journal of clinical pharmacology, 61(8), 571–575. [Link]
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Cernauskas, A., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
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Venkatasai Life Sciences. (n.d.). This compound Sulfide. Venkatasai Life Sciences. [Link]
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White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
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A Technical Guide to the Chemical Properties of 4-Hydroxy Omeprazole
This document provides an in-depth technical overview of the chemical properties of 4-Hydroxy omeprazole, a principal metabolite of the proton pump inhibitor omeprazole. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core physicochemical data, detailed synthetic and analytical protocols, and critical metabolic context. The narrative emphasizes the causal reasoning behind experimental design, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of a Primary Metabolite
Omeprazole, a cornerstone in treating acid-related gastrointestinal disorders, functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Its therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its metabolism, which is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system.[1] The polymorphic enzyme CYP2C19 is the primary catalyst for the hydroxylation of omeprazole's pyridine ring, leading to the formation of this compound.[3] A secondary pathway, mediated by CYP3A4, involves sulfoxidation to produce omeprazole sulfone.[4]
Understanding the chemical and physical properties of this compound is paramount for several reasons. It serves as a critical biomarker for determining an individual's CYP2C19 metabolizer status, which can significantly influence the parent drug's efficacy and potential for drug-drug interactions.[5] Furthermore, a thorough characterization is essential for its synthesis as a reference standard, for the development of robust bioanalytical methods, and for assessing any potential off-target biological activity. This guide provides the foundational chemical knowledge required for these applications.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's intrinsic properties is the bedrock of all subsequent experimental work, from synthesis to bioanalysis. These properties dictate solubility, stability, and interaction with biological systems and analytical instrumentation.
Chemical Identity and Core Properties
This compound is structurally analogous to its parent compound, with the key distinction of a hydroxyl group on the pyridine ring. This modification, while seemingly minor, significantly alters the molecule's polarity and potential for hydrogen bonding.
-
IUPAC Name: 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol[6][7]
-
Synonyms: 4'-O-Desmethylomeprazole, Omeprazole Impurity D[6][8]
-
CAS Number: 301669-82-9[9]
The fundamental physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₃O₃S | [6] |
| Molecular Weight | 331.39 g/mol | [6] |
| Appearance | White to Light-Yellow Solid (Predicted) | [9] |
Ionization and Solubility Profile
The acid-base chemistry of omeprazole and its metabolites is critical to their absorption, mechanism of action, and stability. Omeprazole itself is an amphoteric compound with two key pKa values.
-
pKa₁ (Pyridine Protonation): An experimentally determined pKa of 7.1 is assigned to the protonation of the pyridine nitrogen.[10]
-
pKa₂ (Benzimidazole Deprotonation): A pKa of 14.7 is assigned to the dissociation of the N-H proton on the benzimidazole ring.[10]
Expert Insight: The introduction of a hydroxyl group at the 4-position of the pyridine ring in this compound is expected to have a measurable impact on the basicity of the pyridine nitrogen (pKa₁). The electron-withdrawing nature of the hydroxyl group would likely decrease the pKa slightly compared to the parent omeprazole. This shift is a crucial consideration when developing extraction and chromatographic methods, as the compound's charge state, and therefore its solubility and retention, will be highly dependent on the pH of the medium.
| Solvent | Omeprazole Solubility | Omeprazole Sulfide Solubility | Expected this compound Solubility | Source |
| Water | 0.5 mg/mL | Very Low | Slightly higher than omeprazole due to the polar -OH group. | [11] |
| Ethanol | 4.5 mg/mL | 25 mg/mL | High, likely comparable to or greater than omeprazole. | [11][12] |
| Methanol | Freely Soluble | High | High | [13] |
| DMSO | >19 mg/mL | 30 mg/mL | High | [11][12] |
| Acetonitrile | Slightly Soluble | Moderate | Moderate, enhanced by the hydroxyl group. | [14] |
Causality: The addition of the hydroxyl group increases the overall polarity of the molecule and introduces an additional site for hydrogen bonding. This is expected to enhance its solubility in polar protic solvents like water and alcohols compared to the parent drug, while maintaining good solubility in polar aprotic solvents like DMSO.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule and is the basis for its quantification.
1.3.1 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Based on the fragmentation of closely related prazoles, a proposed fragmentation pathway for protonated this compound ([M+H]⁺, expected m/z = 332.1018) is outlined below.[15]
Expert Insight: The primary fragmentation will occur at the labile sulfoxide bridge. The charge will likely be retained on either the pyridine or the benzimidazole moiety, leading to two characteristic fragment ions. The presence of the hydroxyl group on the pyridine fragment (m/z 152.0712) is a key diagnostic feature distinguishing it from omeprazole's corresponding fragment (m/z 136.0766). This mass shift of 16 amu is a definitive indicator of hydroxylation on the pyridine ring.
1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not published, the ¹H and ¹³C NMR spectra of omeprazole are well-characterized and serve as an excellent reference. [16][17][18] Reference ¹H NMR Data for Omeprazole (in DMSO-d₆): [17][18]* δ 2.23 (s, 6H, two -CH₃ on pyridine)
-
δ 3.72 (s, 3H, -OCH₃ on benzimidazole)
-
δ 3.86 (s, 3H, -OCH₃ on pyridine)
-
δ 4.88 (s, 2H, -CH₂-)
-
δ 6.95-7.53 (m, 3H, aromatic protons on benzimidazole)
-
δ 8.16 (s, 1H, aromatic proton on pyridine)
-
δ 12.36 (s, 1H, N-H on benzimidazole)
Expected Shifts for this compound: The replacement of the 4-methoxy group with a 4-hydroxy group will induce predictable changes. The signal at δ 3.86 (pyridine -OCH₃) will be absent. A new, broad singlet corresponding to the phenolic -OH proton will appear, likely in the δ 9-10 ppm region, though its position will be concentration and solvent dependent. The adjacent aromatic proton on the pyridine ring (δ 8.16 in omeprazole) will likely experience a slight upfield shift due to the electronic effect of the -OH group.
1.3.3 UV-Vis Spectroscopy
UV-Vis spectroscopy is fundamental for quantitative analysis using HPLC-UV. Omeprazole exhibits characteristic absorbance maxima that are pH-dependent. In alkaline solution, it has maxima at approximately 276 nm and 305 nm . [19][20]In acidic media, the spectrum shifts significantly due to the compound's instability.
Expert Insight: this compound is expected to have a very similar UV-Vis profile to omeprazole, as the core chromophore system remains unchanged. The absorbance maxima around 305 nm is typically used for quantification as it offers good selectivity against many endogenous components in biological matrices. [21]When developing an HPLC-UV method, running a full spectral scan on a purified standard using a photodiode array (PDA) detector is a mandatory first step to confirm the optimal wavelength for quantification.
Section 2: Synthesis and Purification
The preparation of high-purity this compound is essential for its use as an analytical standard. The synthesis strategy mirrors the established routes for omeprazole, involving the coupling of a benzimidazole thiol with a substituted chloromethylpyridine, followed by a controlled oxidation of the resulting sulfide. [13][22]
Synthetic Workflow Overview
The synthesis can be logically divided into two primary stages:
-
Formation of the Sulfide Intermediate: A nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and the appropriate 2-(chloromethyl)-4-hydroxypyridine derivative.
-
Selective Oxidation: Oxidation of the thioether linkage of the intermediate to the target sulfoxide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted procedure based on established methods for analogous compounds and should be performed by trained personnel in a suitable laboratory setting. [13][22] Part A: Synthesis of this compound Sulfide
Causality: This step involves an SN2 reaction. The mercaptan proton of the benzimidazole is deprotonated by a base (NaOH) to form a highly nucleophilic thiolate anion. This anion then displaces the chloride from the electrophilic chloromethyl group of the pyridine derivative. The hydroxyl group on the pyridine ring must be protected (e.g., as a benzoyl ester) to prevent side reactions. [13]
-
Preparation of Pyridine Precursor: Synthesize 2-(chloromethyl)-3,5-dimethyl-4-[(2-methylbenzoyl)oxy]pyridine (protected precursor) according to established literature methods. [13]2. Deprotonation: In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in a mixture of ethanol and water.
-
Nucleophilic Substitution: Add sodium hydroxide (1.0 eq) to the solution and stir until the thiol is fully dissolved, forming the sodium thiolate salt.
-
Coupling: Add a solution of the protected pyridine precursor (1.0 eq) in a suitable solvent (e.g., DCM) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Deprotection: Upon completion, add an additional equivalent of aqueous NaOH to hydrolyze the protective ester group. Stir for 2-3 hours. Neutralize the mixture carefully with a weak acid (e.g., acetic acid) to precipitate the product.
-
Isolation: Collect the crude this compound sulfide by filtration, wash with water, and dry under vacuum.
Part B: Oxidation to this compound
Causality: The selective oxidation of the sulfide to a sulfoxide requires a mild oxidizing agent to avoid over-oxidation to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation. [6][23]The reaction is performed at low temperatures to enhance selectivity.
-
Dissolution: Dissolve the dried this compound sulfide (1.0 eq) from Part A in a chlorinated solvent such as dichloromethane (DCM) in a reaction flask.
-
Cooling: Cool the solution to between -10°C and 0°C using an ice-salt or dry ice-acetone bath. This is critical to control the exotherm and prevent sulfone formation.
-
Oxidation: Slowly add a solution of m-CPBA (~1.0-1.1 eq) in DCM to the cooled sulfide solution over 30-60 minutes, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The product, this compound, will have a different Rf value than the starting sulfide and the potential sulfone byproduct.
-
Quenching and Workup: Once the reaction is complete, quench any excess m-CPBA by washing the organic layer with a basic aqueous solution, such as 10% sodium bicarbonate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography (silica gel) or recrystallization from an appropriate solvent system (e.g., DCM/diethyl ether) to obtain the final product with high purity.
Section 3: Analytical Methodologies
Robust and validated analytical methods are required for the quantification of this compound in various matrices, particularly for pharmacokinetic and metabolic studies. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. [5][24]
LC-MS/MS Method for Quantification in Plasma
This protocol outlines a typical approach for developing a validated LC-MS/MS assay.
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
3.1.1 Sample Preparation: Protein Precipitation
Causality: For high-throughput analysis, protein precipitation is the simplest and fastest method of sample cleanup. Acetonitrile is an effective precipitating agent that also has good compatibility with reversed-phase chromatography mobile phases. The use of a stable isotope-labeled internal standard (e.g., omeprazole-d₃) is critical to correct for variability in sample preparation and matrix effects during ionization. [5]
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL omeprazole-d₃ in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3.1.2 Chromatographic and Mass Spectrometric Conditions
Causality: Reversed-phase chromatography on a C18 column is ideal for retaining and separating omeprazole and its metabolites based on their polarity. A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase (acetonitrile) allows for the efficient elution of all analytes. The pH of the aqueous mobile phase is buffered (e.g., with ammonium acetate at pH 7.25) to ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes. [24][25]Electrospray ionization (ESI) in positive mode is used as the benzimidazole and pyridine nitrogens are readily protonated.
| Parameter | Recommended Condition |
| LC Column | C18, e.g., 50 x 2.1 mm, <3 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.25 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3-5 minutes |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI, Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (4-OH-Ome) | Q1: 332.1 -> Q3: 152.1 (Proposed) |
| MRM Transition (IS) | e.g., Omeprazole-d₃: 349.1 -> 198.1 |
Section 4: Stability and Storage
The stability of omeprazole is highly pH-dependent; it degrades rapidly in acidic conditions but has acceptable stability in neutral to alkaline environments. [1][26][27]
-
Acidic Conditions (pH < 4): Extremely rapid degradation. The sulfoxide rearranges to a reactive sulfenamide, which is the basis of its mechanism of action but leads to instability in vitro. [3]* Neutral to Alkaline Conditions (pH > 7.8): Omeprazole exhibits maximum stability at approximately pH 11. [1]* Temperature and Light: The parent drug is sensitive to heat, humidity, and light. [11]Formulations stored at refrigerated temperatures (4°C) show significantly greater stability than those at room temperature (25°C). [21] Expert Recommendation for this compound: Given its structural similarity to omeprazole, this compound should be considered equally, if not more, labile. The hydroxyl group does not fundamentally alter the acid-sensitive sulfoxide core. Therefore, for maximum stability:
-
Solid Form: Store as a solid in a desiccator at -20°C, protected from light.
-
In Solution: Prepare stock solutions in a non-acidic solvent like DMSO or methanol. For aqueous buffers or cell culture media, prepare fresh solutions immediately before use and maintain the pH above 7.5. Avoid prolonged storage in aqueous solutions.
Conclusion
This compound is a chemically significant metabolite whose properties are crucial for both clinical and research applications. Its physicochemical profile is largely governed by the interplay between the acid-labile sulfoxide bridge and the amphoteric nature of its heterocyclic rings, further modulated by the polar hydroxyl group. The synthetic and analytical protocols detailed in this guide are built upon established chemical principles and validated methods for the parent compound, providing a robust framework for its preparation and quantification. A thorough understanding of its inherent instability, particularly in acidic environments, is critical for ensuring the integrity of experimental results and the proper handling of this important analytical standard.
References
A consolidated list of authoritative sources cited within this guide.
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. Available at: [Link]
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
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Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2016). PubMed Central, National Institutes of Health. Available at: [Link]
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The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. (2004). PubMed, National Institutes of Health. Available at: [Link]
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This compound Sulfide | CAS No- 103876-98-8. (n.d.). GLP Pharma Standards. Available at: [Link]
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Determination of the stability of omeprazole by means of differential scanning calorimetry. (1998). AKJournals. Available at: [Link]
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Total synthesis of 5-hydroxyomeprazole. (2014). ResearchGate. Available at: [Link]
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Yasuda, S., et al. (1998). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed, National Institutes of Health. Available at: [Link]
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Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed, National Institutes of Health. Available at: [Link]
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Omeprazole Profile. (2010). ResearchGate. Available at: [Link]
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Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University Research Repository. Available at: [Link]
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Yang, R., et al. (2003). Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. Available at: [Link]
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Salehian, M., et al. (2024). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. Nature. Available at: [Link]
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Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2024). MDPI. Available at: [Link]
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1H NMR spectrum of omeprazole. (n.d.). ResearchGate. Available at: [Link]
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Ultraviolet absorption spectra of omeprazole at different pH values. (n.d.). ResearchGate. Available at: [Link]
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Weidolf, L., & Castagnoli Jr, N. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed, National Institutes of Health. Available at: [Link]
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Salehian, M., et al. (2024). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. PubMed, National Institutes of Health. Available at: [Link]
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Wang, J., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. PubMed Central, National Institutes of Health. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). (n.d.). Human Metabolome Database. Available at: [Link]
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El-Badry, M., et al. (2009). Study of Omeprazole Stability in Aqueous Solution: Influence of Cyclodextrins. Assiut University, Faculty of Pharmacy. Available at: [Link]
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Omeprazole. (n.d.). Wikipedia. Available at: [Link]
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2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
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UV spectra of omeprazole (0.02 mg/ml) in different solvents. (n.d.). ResearchGate. Available at: [Link]
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Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (2020). MDPI. Available at: [Link]
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Uno, T., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology. Available at: [Link]
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Estimation of pKa values for omeprazole and omeprazole sulfone. (n.d.). ResearchGate. Available at: [Link]
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STABILITY STUDY OF OMEPRAZOLE. (n.d.). Farmacia Journal. Available at: [Link]
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Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.). Semantic Scholar. Available at: [Link]
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Omeprazole. (n.d.). Deranged Physiology. Available at: [Link]
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The Role of 4-Hydroxy Omeprazole in the Pharmacological Profile of a Leading Proton Pump Inhibitor: A Technical Guide
This guide provides an in-depth exploration of 4-hydroxy omeprazole, a primary metabolite of the widely prescribed proton pump inhibitor (PPI), omeprazole. Intended for researchers, scientists, and drug development professionals, this document delineates the formation, mechanism of action, and clinical significance of this compound, moving beyond a superficial overview to a detailed mechanistic understanding.
Introduction: Omeprazole's Legacy in Acid-Related Disorders
Omeprazole revolutionized the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4][5][6] As the first-in-class proton pump inhibitor, its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase (the proton pump) in gastric parietal cells, effectively suppressing gastric acid secretion.[5][6][7][8][9] However, the clinical efficacy and safety profile of omeprazole are not solely dictated by the parent drug. Its extensive hepatic metabolism gives rise to several metabolites, with this compound being a key player in its pharmacokinetic variability.
The Metabolic Journey of Omeprazole: The Genesis of this compound
Omeprazole, administered as a racemic mixture of R- and S-enantiomers, undergoes significant first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2][10][11][12] The two principal enzymes involved are CYP2C19 and CYP3A4.[1][10][11][12][13]
The formation of this compound is predominantly catalyzed by CYP2C19 through hydroxylation of the pyridine ring.[11] Concurrently, CYP3A4 mediates the formation of omeprazole sulfone via sulfoxidation.[1][11] These metabolites are generally considered to have no significant effect on gastric acid secretion.[2][3]
Caption: Metabolic pathways of omeprazole leading to its primary metabolites.
The Gatekeeper of Metabolism: The Influence of CYP2C19 Polymorphism
The pivotal role of CYP2C19 in the formation of this compound makes its genetic polymorphism a critical determinant of omeprazole's pharmacokinetics and pharmacodynamics.[1][2][14] The CYP2C19 gene is highly polymorphic, with different alleles resulting in varying enzyme activity.[2] This genetic variability leads to distinct patient phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles exhibit significantly reduced metabolism of omeprazole to this compound.[2][3][14] This leads to higher plasma concentrations of the parent drug, resulting in more potent acid suppression.[3][14]
-
Intermediate Metabolizers (IMs): Carrying one functional and one non-functional allele, these individuals have a metabolic capacity between PMs and EMs.
-
Extensive Metabolizers (EMs): With two functional alleles, EMs have "normal" CYP2C19 activity and omeprazole metabolism.
-
Ultrarapid Metabolizers (UMs): Possessing alleles that lead to increased enzyme activity, UMs metabolize omeprazole more rapidly, potentially leading to lower plasma concentrations and reduced therapeutic effect at standard doses.[3][15]
The prevalence of these phenotypes varies among different ethnic populations. For instance, poor metabolizers are more common in Asian populations (15-20%) compared to Caucasians (3%).[1][2][3]
Table 1: Impact of CYP2C19 Phenotype on Omeprazole Pharmacokinetics
| CYP2C19 Phenotype | Allele Status | Omeprazole Metabolism | Parent Drug Exposure (AUC) | Clinical Implication |
| Poor Metabolizer (PM) | Two non-functional alleles | Significantly decreased | High | Increased efficacy, potential for dose reduction |
| Intermediate Metabolizer (IM) | One functional, one non-functional allele | Moderately decreased | Moderate | Generally good response |
| Extensive Metabolizer (EM) | Two functional alleles | Normal | Normal | Standard efficacy |
| Ultrarapid Metabolizer (UM) | Increased function alleles | Increased | Low | Potential for treatment failure at standard doses |
Unraveling the Mechanism of Action of this compound
While the parent drug, omeprazole, requires conversion to a reactive sulfenamide in the acidic environment of the parietal cell to inhibit the proton pump, its metabolites, including this compound, are considered pharmacologically inactive in this regard.[2][3][11][12] Studies have consistently shown that this compound does not exert a significant inhibitory effect on the H+/K+ ATPase.
However, the story does not end with proton pump inhibition. Omeprazole and its metabolites have been shown to interact with the CYP enzyme system, not just as substrates but also as inhibitors.[16][17] Both omeprazole and some of its metabolites can reversibly and, in some cases, irreversibly inhibit CYP2C19 and CYP3A4.[16][17] This inhibitory action is a crucial factor in understanding potential drug-drug interactions. While this compound's contribution to this inhibition is part of ongoing research, its presence in significant concentrations warrants consideration in the overall inhibitory profile of omeprazole therapy.
Clinical Relevance: From Pharmacogenetics to Drug-Drug Interactions
The formation of this compound has significant clinical implications:
-
Personalized Medicine: Genotyping for CYP2C19 can help predict a patient's response to omeprazole.[14] For instance, ultrarapid metabolizers may require higher doses to achieve the desired therapeutic effect, while poor metabolizers might be candidates for dose reduction to avoid potential side effects.[3][15]
-
Drug-Drug Interactions (DDIs): Omeprazole's inhibition of CYP2C19 can affect the metabolism of other drugs that are substrates for this enzyme, such as clopidogrel, diazepam, and phenytoin.[5][18][19] The co-administration of omeprazole can lead to increased plasma concentrations and potential toxicity of these drugs. The contribution of this compound and other metabolites to the overall DDI profile is an area of active investigation.[16][17]
Experimental Protocols for Investigating this compound
To provide a practical framework for researchers, this section details key experimental methodologies for studying the formation and activity of this compound.
Protocol 1: In Vitro Metabolism of Omeprazole in Human Liver Microsomes
This protocol is designed to determine the kinetics of this compound formation and identify the primary CYP enzymes involved.
Materials:
-
Human Liver Microsomes (HLMs)
-
Omeprazole
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in potassium phosphate buffer.
-
Inhibitor Pre-incubation (optional): To identify specific CYP involvement, pre-incubate the HLM mixture with specific inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add omeprazole at various concentrations to the HLM mixture to initiate the metabolic reaction. Incubate at 37°C with gentle shaking.
-
Reaction Quenching: After a specific time point (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.
Caption: Workflow for in vitro metabolism studies of omeprazole.
Protocol 2: CYP2C19 Inhibition Assay
This protocol assesses the inhibitory potential of this compound on CYP2C19 activity using a probe substrate.
Materials:
-
Recombinant human CYP2C19 enzyme
-
CYP2C19 probe substrate (e.g., S-mephenytoin)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., ticlopidine)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Methodology:
-
Incubation Setup: In a 96-well plate, add buffer, recombinant CYP2C19, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Reaction Initiation: Add the CYP2C19 probe substrate and NADPH to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate and transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound, far from being a mere inactive byproduct, is a central figure in the clinical pharmacology of omeprazole. Its formation, governed by the polymorphic enzyme CYP2C19, is a primary driver of the inter-individual variability observed in patient response to omeprazole. While lacking direct proton pump inhibitory activity, its role in the broader context of drug metabolism and potential for enzyme inhibition underscores the importance of a comprehensive understanding of not just the parent drug, but its metabolic fate. For drug development professionals and researchers, a thorough characterization of major metabolites like this compound is indispensable for predicting clinical outcomes, optimizing dosing strategies, and ensuring patient safety.
References
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A Technical Guide to the Role of Cytochrome P450 2C19 in the Formation of 5-Hydroxyomeprazole
Introduction
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its therapeutic action relies on the irreversible inhibition of the gastric H+/K+-ATPase proton pump in parietal cells.[2][3] However, the clinical efficacy and pharmacokinetic profile of omeprazole are not uniform across all patients. A significant portion of this variability is attributed to its extensive metabolism in the liver, a process dominated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5]
This technical guide provides an in-depth exploration of the pivotal role of one specific enzyme, CYP2C19, in the metabolism of omeprazole. We will dissect the biochemical pathway leading to the formation of its primary metabolite, 5-hydroxyomeprazole (often referred to as hydroxyomeprazole), and examine the profound impact of genetic polymorphisms within the CYP2C19 gene. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, field-proven methodologies for investigating this critical metabolic pathway.
The Metabolic Landscape of Omeprazole
Upon oral administration, omeprazole is absorbed and rapidly cleared from the plasma, with a half-life of less than one hour.[6][7] It is almost completely metabolized in the liver before excretion, with approximately 80% of metabolites found in the urine.[6][7] Two primary pathways, hydroxylation and sulfoxidation, account for the majority of its biotransformation.[8]
-
Hydroxylation: This reaction is predominantly catalyzed by CYP2C19, leading to the formation of 5-hydroxyomeprazole.[8][9] This metabolite is considered inactive, having no significant effect on gastric acid secretion.[2][4]
-
Sulfoxidation: This pathway is mediated by another key enzyme, CYP3A4, resulting in the production of omeprazole sulfone, which is also inactive.[6][8]
While both enzymes contribute, the hydroxylation pathway via CYP2C19 is the principal route of omeprazole elimination in most individuals and the primary source of inter-individual variability in drug exposure and response.[2][4]
Caption: Primary metabolic pathways of omeprazole in the liver.
The Impact of CYP2C19 Genetic Polymorphisms
The gene encoding the CYP2C19 enzyme is highly polymorphic, meaning numerous genetic variants (alleles) exist in the human population.[10][11] These variants can lead to the production of an enzyme with normal, decreased, absent, or increased activity.[11][12] This genetic diversity is the foundation for classifying individuals into distinct metabolizer phenotypes, which directly predicts their ability to process omeprazole and other CYP2C19 substrates.[13]
Key Alleles and Their Functional Consequences
The most clinically relevant CYP2C19 alleles include:
-
CYP2C19*1 : The wild-type or normal function allele, associated with a fully functional enzyme.[4]
-
CYP2C192 and CYP2C19 3 : Loss-of-function alleles that result in a non-functional or absent enzyme.[4] These are common causes of the "poor metabolizer" phenotype.
-
CYP2C19*17 : An increased function allele associated with higher enzyme expression and activity, leading to faster metabolism.[2][14] Individuals homozygous for this allele are termed "ultrarapid metabolizers".[2]
The frequency of these alleles varies significantly among different ethnic populations. For instance, loss-of-function alleles are more common in Asian populations (15-20%) compared to Caucasians (3-5%).[4][10]
Phenotype Classification and Pharmacokinetic Consequences
Based on the combination of two alleles (the diplotype), an individual's metabolizer phenotype can be predicted. This classification has direct and predictable consequences on the pharmacokinetics of omeprazole.
| Phenotype | Example Diplotypes | CYP2C19 Activity | Impact on Omeprazole Pharmacokinetics |
| Ultrarapid Metabolizer (UM) | 17/17 | Increased | Faster clearance, lower plasma concentration (AUC), potential for subtherapeutic exposure.[4][14] |
| Rapid Metabolizer (RM) | 1/17 | Normal to Increased | Increased clearance compared to normal metabolizers.[14] |
| Normal Metabolizer (NM) | 1/1 | Normal | Standard clearance and exposure.[4] |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | Slower clearance, higher plasma concentration.[4] |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent or Markedly Reduced | Significantly reduced clearance, leading to 2- to 12-fold higher plasma concentrations (AUC) compared to NMs.[14][15] |
This table synthesizes data from multiple sources.[4][14][15]
The clinical ramification is that at standard doses, Poor Metabolizers have significantly higher systemic exposure to omeprazole, which can lead to more potent acid suppression and higher success rates in H. pylori eradication.[4][5] Conversely, Ultrarapid Metabolizers may inactivate the drug too quickly, leading to insufficient acid suppression and potential treatment failure, sometimes necessitating a dose increase.[2][4][14]
Methodologies for Studying CYP2C19-Mediated Omeprazole Metabolism
A robust investigation into the role of CYP2C19 requires a multi-faceted approach, combining in vitro enzymatic assays with in vivo phenotyping and genotyping. The trustworthiness of the data hinges on self-validating protocols where results from each method corroborate the others.
Experimental Protocol 1: In Vitro Metabolism of Omeprazole
This protocol describes a standard method to determine the kinetics of 5-hydroxyomeprazole formation using human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or recombinant CYP2C19 for specific analysis.
Objective: To quantify the formation of 5-hydroxyomeprazole from omeprazole and determine enzyme kinetic parameters (Kₘ and Vₘₐₓ).
Materials:
-
Pooled Human Liver Microsomes (HLMs) from a reputable supplier (e.g., Corning, Sekisui XenoTech).
-
Recombinant human CYP2C19 enzyme expressed in a system like baculovirus-infected insect cells.
-
Omeprazole and 5-hydroxyomeprazole analytical standards.
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN), HPLC-grade.
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled omeprazole).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO or Methanol) and create a series of working solutions by serial dilution in the phosphate buffer.
-
Prepare the HLM suspension in cold phosphate buffer to a final concentration of 1 mg/mL. Keep on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm a mixture containing the phosphate buffer, HLM suspension (to achieve a final protein concentration of 0.2-0.5 mg/mL), and the NADPH regenerating system at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the omeprazole working solution. The final volume should be consistent (e.g., 200 µL). Concentrations should span a range to capture the enzyme kinetics (e.g., 0.5 µM to 100 µM).
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the concentration of 5-hydroxyomeprazole using a validated LC-MS/MS method.
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Causality Behind Choices:
-
HLMs vs. Recombinant Enzyme: HLMs provide a physiologically relevant environment but represent the activity of all present enzymes.[16] Recombinant CYP2C19 isolates the activity to a single enzyme, which is essential for confirming its specific role and for studying the impact of specific genetic variants.[9]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels do not become a limiting factor during the incubation period.
-
Linearity Check: It is critical to perform preliminary experiments to ensure the chosen incubation time and protein concentration result in a linear rate of metabolite formation.
Caption: Workflow for in vitro omeprazole metabolism assay.
Experimental Protocol 2: Bioanalytical Method for Omeprazole and 5-Hydroxyomeprazole
This protocol outlines a typical HPLC or UPLC-MS/MS method for quantifying omeprazole and its primary metabolite in plasma samples obtained from clinical or in vivo studies.
Objective: To simultaneously measure the concentrations of omeprazole and 5-hydroxyomeprazole in human plasma.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample in a glass tube, add 50 µL of the internal standard working solution.
-
Add 4 mL of an extraction solvent (e.g., tert-butyl methyl ether).[17]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge for 3 minutes at 3000 rpm to separate the organic and aqueous layers.[17]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
System: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Sciex QTRAP).
-
Column: A reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate pH 8.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for omeprazole, 5-hydroxyomeprazole, and the internal standard. For example, a published transition for 4-hydroxymephenytoin (a metabolite of a CYP2C19 probe) is m/z 235.157→150.200.[16] Similar specific transitions would be determined for omeprazole and its metabolite during method development.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the standards.
-
The concentration of the analytes in the unknown samples is determined by interpolation from this calibration curve.
-
Causality Behind Choices:
-
Liquid-Liquid Extraction: This is a classic and effective technique for cleaning up complex biological samples like plasma, removing proteins and phospholipids that can interfere with the analysis and damage the LC system.[17]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for accurate quantification of low-concentration analytes in a complex matrix.[18] The use of MRM ensures that only the specific molecules of interest are detected.
Conclusion
CYP2C19 is unequivocally the central enzyme governing the 5-hydroxylation of omeprazole, a critical step in its metabolic clearance. The profound influence of its genetic polymorphisms on enzyme activity creates a direct and predictable link between an individual's genotype and their pharmacokinetic response to the drug. This relationship has significant implications for therapeutic efficacy and safety, making the CYP2C19-omeprazole interaction a paradigm for the application of pharmacogenetics in clinical practice. For drug development professionals, a thorough understanding of this pathway is essential for characterizing new chemical entities that may be substrates, inhibitors, or inducers of CYP2C19, thereby anticipating potential drug-drug interactions and sources of patient variability. The methodologies outlined in this guide provide a robust framework for investigating these interactions with scientific integrity.
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Scott, S. A. (2016). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information. Retrieved from [Link]
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O'Brien, K. M., & van der Merwe, N. (2022). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. Retrieved from [Link]
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Scott, S. A. (2012). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information. Retrieved from [Link]
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Uppugunduri, C. R. S., Daali, Y., & Desmeules, J. (2012). Transcriptional Regulation of CYP2C19 and its Role in Altered Enzyme Activity. Current Drug Metabolism. Retrieved from [Link]
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Small Molecule Pathway Database. (2013). Omeprazole Metabolism Pathway (old). Retrieved from [Link]
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Mamiya, K., & Ieiri, I. (2008). Influence of CYP2C1918 and CYP2C1919 Alleles on Omeprazole 5-Hydroxylation. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Biological Activity of Omeprazole Metabolites
This guide provides an in-depth examination of the biological activities of the principal metabolites of omeprazole. As a cornerstone therapy for acid-related disorders, omeprazole's efficacy is intrinsically linked to its biotransformation. However, the pharmacological roles of its metabolites are often misunderstood. This document moves beyond the parent compound to offer researchers and drug development professionals a detailed perspective on the metabolic derivatives, focusing on their enzymatic formation, direct biological effects (or lack thereof), and implications for drug-drug interactions.
The Foundational Pharmacology of Omeprazole: A Prodrug's Journey
Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs, which act by suppressing gastric acid secretion.[1][2] It is administered as an inactive prodrug that requires activation within a highly acidic environment.[3][4] Upon reaching the acidic canaliculi of gastric parietal cells, omeprazole undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide.[1][3][5] This activated form then covalently binds to cysteine residues on the H+,K+-ATPase enzyme—the proton pump—irreversibly inhibiting its function and thus blocking the final step of acid production.[6][7][8][9] The long duration of action, despite a short plasma half-life, is a direct result of this irreversible inhibition.[1][2][10]
The Metabolic Fate of Omeprazole: A Cytochrome P450-Mediated Process
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[10][11][12] The two main isoforms responsible for its biotransformation are CYP2C19 and CYP3A4.[13] The genetic polymorphism of CYP2C19 is a major source of inter-individual variability in omeprazole clearance and clinical efficacy.[12][14] This metabolic process yields several derivatives, with the two most prominent plasma metabolites being 5-hydroxyomeprazole and omeprazole sulphone.[10][12]
The metabolic conversion of omeprazole is a critical determinant of its pharmacokinetic profile and is central to understanding its potential for drug-drug interactions.
Caption: Metabolic pathways of omeprazole via CYP450 enzymes.
Biological Activity Profile of Key Metabolites
A crucial aspect of omeprazole's pharmacology is that its primary circulating metabolites are considered pharmacologically inactive with respect to gastric acid secretion.[10][14][15][16] Their significance lies not in direct therapeutic action but in their contribution to the parent drug's overall pharmacokinetics and interaction profile.
5-Hydroxyomeprazole
-
Formation: This metabolite is formed predominantly through hydroxylation of the benzimidazole ring, a reaction catalyzed mainly by CYP2C19.[12][17] The stereoselective nature of this enzyme results in a higher intrinsic clearance for the R-enantiomer of omeprazole compared to the S-enantiomer (esomeprazole).[18]
-
Biological Activity: Extensive studies have demonstrated that 5-hydroxyomeprazole lacks significant inhibitory activity against the H+,K+-ATPase.[10][16] Its formation represents a key route of inactivation and clearance of the parent drug. The rate of its formation is a direct reflection of CYP2C19 activity, making it a useful urinary marker for phenotyping this enzyme.[19]
Omeprazole Sulphone
-
Formation: Omeprazole sulphone is generated via sulfoxidation of the parent molecule, a process mediated almost exclusively by CYP3A4.[12][19][20]
-
Biological Activity: Similar to hydroxyomeprazole, the sulphone metabolite does not contribute to the antisecretory effect of omeprazole.[10][16] Its plasma concentration is dependent on CYP3A4 activity, and its formation can be inhibited by known CYP3A4 inhibitors, such as grapefruit juice.[19]
Other Metabolites
Other identified metabolites include 5'-O-desmethylomeprazole and omeprazole sulfide.[12] While present at lower concentrations, their formation also contributes to the overall clearance of omeprazole. Recent research has also begun to explore the potential for metabolites like omeprazole sulfide to have biological effects in other systems, such as anti-inflammatory activity in the central nervous system, though this is an emerging area of investigation.[21]
Quantitative Analysis of Omeprazole Metabolism
The following table summarizes the key characteristics of the primary omeprazole metabolites.
| Metabolite | Primary Forming Enzyme | Contribution to Antisecretory Activity | Key Scientific Insight |
| 5-Hydroxyomeprazole | CYP2C19[12][17] | Negligible[10][16] | Formation rate is highly dependent on CYP2C19 genetic polymorphism, impacting inter-individual drug clearance.[12][14] |
| Omeprazole Sulphone | CYP3A4[19][20] | Negligible[10][16] | Serves as an in vivo probe for CYP3A4 activity; its formation is inhibited by potent CYP3A4 inhibitors.[19] |
| Omeprazole Sulfide | Metabolic Reduction | None Reported | Detected in various samples; potential for off-target biological effects is under preliminary investigation.[21][22] |
Experimental Protocols: Assessing Metabolite Activity on H+,K+-ATPase
To empirically validate the lack of antisecretory activity of omeprazole metabolites, a robust in vitro assay using isolated gastric vesicles is essential. This protocol describes a self-validating system to measure the direct inhibitory potential of a test compound on the proton pump.
Causality Behind Experimental Choices:
-
Source Material: Hog gastric microsomes are a well-established and reliable source of H+,K+-ATPase for in vitro studies due to their high enzyme concentration and purity.
-
Vesicle Integrity: The use of sealed vesicles is critical. It allows for the establishment of a proton gradient, which is necessary to mimic the acidic environment required for the activation of the parent drug (omeprazole), our positive control.[9]
-
Enzyme Activation: The assay utilizes K+ and the ionophore valinomycin to stimulate ATPase activity. Valinomycin facilitates K+ entry into the vesicles, activating the pump's ATP hydrolysis function.[9]
-
Measurement: The release of inorganic phosphate (Pi) from ATP hydrolysis is a direct measure of enzyme activity. The Malachite Green assay is a sensitive colorimetric method for quantifying Pi.
Caption: Experimental workflow for H+,K+-ATPase inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl.
-
ATP Solution: 10 mM ATP in water.
-
Test Compounds: Prepare stock solutions of omeprazole metabolites (e.g., 10 mM in DMSO). Prepare a serial dilution to test a range of concentrations. Omeprazole (positive control) and DMSO (vehicle control) must be included.
-
Gastric Vesicles: Thaw purified H+,K+-ATPase-enriched gastric vesicles on ice. Dilute to a final concentration of 5-10 µ g/well in the assay buffer.
-
Valinomycin: Prepare a 1 mg/mL stock in ethanol. Add to the assay buffer for a final concentration of 1 µg/mL.
-
-
Assay Procedure:
-
To a 96-well plate, add 80 µL of the vesicle suspension in assay buffer (containing valinomycin).
-
Add 10 µL of the test compound dilution (metabolites, omeprazole, or vehicle).
-
Pre-incubate the plate for 10-15 minutes at 37°C. This step is crucial for the acid-activation of the omeprazole positive control.[9]
-
Initiate the enzymatic reaction by adding 10 µL of the ATP solution to each well.
-
Incubate for 20-30 minutes at 37°C.
-
Terminate the reaction by adding 50 µL of 10% Sodium Dodecyl Sulfate (SDS).
-
-
Detection and Analysis:
-
Add 100 µL of Malachite Green reagent to each well and incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value for each compound. The expected outcome is that omeprazole will show potent inhibition, while the metabolites will show little to no inhibition at relevant concentrations.
-
Broader Implications and Future Directions
While the primary metabolites of omeprazole are inert at the proton pump, their study is vital for several reasons:
-
Drug-Drug Interactions (DDI): Omeprazole is a known inhibitor of CYP2C19 and can induce CYP1A2.[23] Understanding the complete metabolic profile is essential for predicting and managing DDIs with co-administered drugs that are substrates for these enzymes.[2]
-
Pharmacogenomics: The influence of CYP2C19 genotype on the rate of metabolite formation directly impacts the systemic exposure to the active parent drug, explaining why "poor metabolizers" have a more pronounced therapeutic effect.[14]
-
Off-Target Effects: There is growing interest in the potential for long-term PPI use to be associated with various adverse effects.[24][25][26] While research has focused on the parent drug, investigating potential non-canonical protein binding or biological activity of the metabolites in other tissues (e.g., CNS) remains a valid avenue for future toxicological and pharmacological research.[7][21]
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Introduction: The Significance of a Primary Metabolite
An In-depth Technical Guide to the Stability and Degradation of 4-Hydroxy Omeprazole
Omeprazole, the progenitor of the proton pump inhibitor (PPI) class, is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2][3] Its therapeutic action relies on its conversion within the acidic environment of gastric parietal cells to a reactive sulfenamide intermediate, which irreversibly inhibits the H+/K+-ATPase enzyme system.[4] The metabolic fate of omeprazole in the body is, however, a critical aspect of its pharmacology and is primarily governed by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[5][6]
This process yields two major metabolites: 5-hydroxyomeprazole and omeprazole sulfone.[5] this compound, a structurally similar metabolite, is also formed and serves as a crucial reference point in metabolic and impurity profiling studies.[7][8] Understanding the chemical stability and degradation profile of this compound is not merely an academic exercise. It is fundamental for:
-
Accurate Bioanalytical Quantification: Ensuring the integrity of the analyte during sample collection, processing, and analysis.
-
Impurity Profiling and Toxicology: Identifying potential degradants that could form during the manufacturing or storage of omeprazole, or in vivo, and assessing their potential toxicological impact.
-
Environmental Fate Studies: Characterizing the persistence and transformation of the drug and its metabolites after excretion.[9][10]
This guide provides a comprehensive technical overview of the intrinsic stability of this compound, detailing the primary factors that induce its degradation, the resulting chemical pathways, and the established methodologies for its rigorous assessment. The principles and data discussed are largely analogous to the extensive body of research on omeprazole, given their shared core benzimidazole sulfoxide structure.
Core Degradation Pathways: A Mechanistic Perspective
The stability of this compound is intrinsically linked to its molecular structure, which features a labile sulfoxide bridge connecting a substituted benzimidazole ring and a pyridine ring. This structure is susceptible to degradation via several key pathways.
Acid-Catalyzed Rearrangement and Degradation
The most significant vulnerability of this compound is its rapid degradation in acidic environments.[11][12][13] This is not a simple hydrolysis but a complex intramolecular rearrangement that is central to the mechanism of action of all proton pump inhibitors.
Causality: In an acidic medium (pH < 4), the benzimidazole nitrogen atom is protonated. This initiates a cascade of electronic shifts, leading to the formation of a tetracyclic sulfenamide intermediate. This reactive species is the pharmacologically active form, but it is also highly unstable and quickly reacts further to form various degradation products.[4][14] Studies on the parent compound, omeprazole, have shown that this degradation is extremely rapid, with a half-life of only minutes at low pH.[15]
The degradation proceeds to form rearranged monomers and can further react to form dimer species.[9][10] This rapid acid-lability necessitates the use of enteric-coated formulations for oral administration of omeprazole to protect it from stomach acid.[14]
Caption: Acid-catalyzed degradation pathway of this compound.
Oxidative Degradation
The sulfur atom in the sulfoxide bridge is susceptible to oxidation. This pathway is a primary concern during synthesis, formulation, and storage, especially in the presence of oxidizing agents.
Causality: Oxidizing agents, such as hydrogen peroxide (H₂O₂), readily convert the sulfoxide moiety (-SO-) into a sulfone (-SO₂-).[1] This results in the formation of This compound Sulfone , a major and well-characterized degradation product and metabolite.[8] This transformation is irreversible and results in a complete loss of pharmacological activity, as the sulfone cannot undergo the necessary acid-catalyzed rearrangement. Forced degradation studies consistently show significant conversion to the sulfone under oxidative stress.[3]
Caption: Oxidative degradation pathway to the sulfone derivative.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, is another critical factor that compromises the stability of this compound.
Causality: The conjugated aromatic systems in the molecule absorb UV energy, leading to an excited state that can trigger various photochemical reactions. The primary photodegradation pathway involves the scission of the sulfoxide bridge, leading to the formation of separate pyridine and benzimidazole derivatives.[16][17] Studies have demonstrated that omeprazole degradation is significantly accelerated when exposed to light, and this sensitivity is expected to be mirrored in its hydroxylated metabolite.[18] This necessitates storing both the active pharmaceutical ingredient (API) and its metabolites in light-protected containers.
Summary of Key Degradation Products
Forced degradation studies on omeprazole have identified numerous products.[2][19] By analogy, the primary degradation products expected from this compound are summarized below.
| Degradation Product Name | Molecular Formula | Degradation Pathway | Notes |
| This compound Sulfone | C₁₆H₁₇N₃O₄S[8] | Oxidation | A common process-related impurity and oxidative degradant. |
| This compound Sulfide | C₁₆H₁₇N₃O₂S[20] | Reduction | Can be formed under certain reductive conditions or as a synthetic precursor. |
| Rearranged Monomers | Varies | Acid-Catalyzed | Products of the core acid-catalyzed rearrangement.[9][10] |
| Dimer Species | Varies | Acid-Catalyzed | Formed from the reaction of unstable intermediates in acidic media.[9][10] |
| Pyridine & Benzimidazole Derivatives | Varies | Photodegradation | Result from the light-induced cleavage of the sulfoxide bridge.[16] |
Experimental Protocols for Stability Assessment
A robust understanding of stability requires a systematic experimental approach. The following protocols, based on established pharmaceutical guidelines (ICH Q1A R2), outline the methodology for performing forced degradation studies and developing a stability-indicating analytical method.[3]
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and establish degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase for analysis.[1][21]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
At specified time points, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep at room temperature and monitor for a specified duration (e.g., up to 24 hours).[1]
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State & Solution):
-
For solid-state analysis, expose the pure powder to dry heat (e.g., 105°C) for 24-48 hours.[1]
-
For solution analysis, reflux the stock solution at an elevated temperature (e.g., 80°C) for several hours.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light, according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Self-Validation: Each stressed sample must be compared against an unstressed control solution prepared at the same time to accurately quantify the extent of degradation and ensure that observed peaks are not artifacts of the solvent or matrix.
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all its potential degradation products, thus allowing for accurate quantification of the parent compound.
Methodology:
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. Coupling with a mass spectrometer (MS) is highly recommended for peak identification.[2][18][19]
-
Column: A reversed-phase C18 column is typically effective. Example: Zorbax Extend C18 (150mm × 4.6 mm, 5µm).[18]
-
Mobile Phase:
-
A gradient method is often necessary to resolve all degradants.
-
Solvent A: Phosphate or acetate buffer (e.g., 0.05M monobasic potassium phosphate), pH adjusted to a slightly alkaline value (e.g., 7.5-9.5) to enhance the stability of the analyte during the run.[1][18]
-
Solvent B: Acetonitrile or Methanol.
-
-
Example Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm or 302 nm, where omeprazole and its derivatives show significant absorbance.[4][14]
-
Injection Volume: 10-20 µL
Trustworthiness through System Suitability: Before sample analysis, the method's validity must be confirmed. This involves injecting a standard solution and a stressed sample to check for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. Peak purity analysis using a PDA detector is crucial.[1]
-
Resolution: The chromatographic peaks of the parent drug and the closest eluting degradation product should have a resolution (Rs) of >1.5.
Conclusion and Authoritative Grounding
The chemical stability of this compound is a multi-faceted issue, dictated primarily by its susceptibility to acid-catalyzed rearrangement, oxidation, and photodegradation. Its behavior is closely analogous to that of its parent compound, omeprazole. A thorough understanding of these degradation pathways is paramount for professionals in drug development, quality control, and metabolic research.
The successful analysis and stability assessment of this metabolite hinge on the application of robust, well-validated experimental protocols. Forced degradation studies, executed under a range of stress conditions, are essential for elucidating the degradation profile. The cornerstone of accurate quantification is a stability-indicating analytical method, typically reversed-phase HPLC, that can resolve the parent compound from all potential impurities and degradants. By adhering to these scientifically sound principles, researchers can ensure the integrity and reliability of their data in the study of this critical omeprazole metabolite.
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Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]
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Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy. Retrieved from [Link]
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Mathew, M., Das Gupta, V., & Bailey, R. E. (n.d.). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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García, A., et al. (n.d.). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Retrieved from [Link]
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Reddy, G. S., et al. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. NIH National Library of Medicine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Uno, T., et al. (n.d.). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. NIH National Library of Medicine. Retrieved from [Link]
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Cowan, C., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University Research Online. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). This compound Sulfide. Retrieved from [Link]
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Cielecka-Piontek, J., et al. (2011). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica – Drug Research, 68(5), 753-757. Retrieved from [Link]
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Rathnasekara, R. P., & Rustum, A. (2022). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Retrieved from [Link]
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Kumar, R., et al. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(3), 1568-1580. Retrieved from [Link]
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Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
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Cowan, C., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Semantic Scholar. Retrieved from [Link]
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Montalvo, N., et al. (2017). Photocatalytic degradation of omeprazole. Intermediates and total reaction mechanism. ResearchGate. Retrieved from [Link]
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Cowan, C., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Retrieved from [Link]
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Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of omeprazole at different pH. Retrieved from [Link]
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SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
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Cowan, C., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University Research Online. Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of omeprazol in aqueous solution using TiO2 as catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of S-and R-omeprazole and the four oxidized metabolites. Retrieved from [Link]
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Poulopoulos, S. G., et al. (2015). Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. PubMed. Retrieved from [Link]
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Research Square. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Retrieved from [Link]
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Robledo, V. R., & Mugica, A. S. (2012). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Analytical Methods, 4(6), 1735-1742. Retrieved from [Link]
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Sarisuta, N., Tourtip, T., & Chuarcharoern, S. (1998). Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences, 22(2). Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]
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The Pharma Innovation. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. Retrieved from [Link]
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CONICET Digital. (n.d.). Precision improvement for omeprazole determination through stability evaluation. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantitative Determination of 4-Hydroxy Omeprazole in Human Plasma
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Hydroxy omeprazole, a primary metabolite of omeprazole, in human plasma. Omeprazole is a widely prescribed proton pump inhibitor, and monitoring its metabolic profile is crucial for pharmacokinetic studies and understanding drug-drug interactions.[1][2] This method utilizes a C18 column with UV detection, offering excellent sensitivity, specificity, and reproducibility. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for research and clinical applications.[3][4][5]
Introduction: The Significance of this compound Quantification
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][6][7] The hydroxylation of omeprazole to this compound is a major metabolic pathway, catalyzed predominantly by CYP2C19.[6][8] The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in omeprazole clearance and clinical efficacy.[8] Therefore, the quantitative analysis of this compound in biological matrices is essential for:
-
Pharmacokinetic (PK) and Bioequivalence Studies: To assess the rate and extent of omeprazole metabolism.
-
Drug-Drug Interaction (DDI) Studies: To investigate the influence of co-administered drugs on omeprazole metabolism.
-
Phenotyping of CYP2C19 Activity: To correlate metabolite levels with genetic variations in patient populations.[8]
This application note provides a detailed, step-by-step protocol for a validated HPLC-UV method, designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for this compound quantification.
Experimental
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Omeprazole (≥98% purity), and an appropriate internal standard (IS) such as Lansoprazole or Pantoprazole (≥98% purity).[9]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffers: Potassium dihydrogen phosphate (KH₂PO₄) and sodium hydroxide (NaOH) for mobile phase preparation.
-
Extraction Solvents: Diethyl ether or tert-butyl methyl ether.[9][10]
-
Biological Matrix: Drug-free human plasma, stored at -80°C.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV-Vis detector. The rationale for selecting these parameters is to achieve optimal separation and sensitive detection of this compound.
| Parameter | Specification | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns offer excellent retention and separation for moderately polar compounds like this compound.[11] |
| Mobile Phase | Acetonitrile: 0.02 M KH₂PO₄ buffer (pH 7.2) (30:70, v/v) | This composition provides good resolution and peak shape for omeprazole and its metabolites. The pH is critical for maintaining the analytes in a stable, non-ionized state.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.[11][12] |
| Injection Volume | 20 µL | A suitable volume to achieve desired sensitivity without overloading the column. |
| Column Temperature | 28°C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Detection Wavelength | 302 nm | Omeprazole and its metabolites exhibit strong absorbance at this wavelength, providing high sensitivity.[9][12][13] |
Detailed Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, omeprazole, and the internal standard in 10 mL of methanol. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create a series of working standards for calibration and quality control (QC) samples.
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.02 M solution. Adjust the pH to 7.2 using 0.1 N NaOH. Filter the buffer through a 0.45 µm membrane filter before mixing with acetonitrile.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is designed to efficiently extract this compound from the plasma matrix while minimizing interferences.
Caption: Liquid-Liquid Extraction Workflow.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike drug-free plasma with known concentrations of this compound to prepare calibration standards at a minimum of six concentration levels. A typical range would be 10 ng/mL to 1000 ng/mL.[12]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high. These samples are used to assess the accuracy and precision of the method.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, ensuring its reliability for the intended application.[4][5][14]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analyze calibration standards in triplicate over the specified concentration range. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.99.[10] |
| Accuracy and Precision | Analyze QC samples at three concentration levels on three different days (inter-day) and with six replicates on the same day (intra-day). | Accuracy: The mean value should be within ±15% of the nominal value. Precision: The relative standard deviation (RSD) should not exceed 15%.[15] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and precision (RSD) ≤ 20%. |
| Recovery | Compare the peak area of the analyte from an extracted sample to the peak area of a non-extracted standard solution of the same concentration. | Recovery should be consistent, precise, and reproducible. A typical recovery of >80% is desirable.[10][16] |
| Stability | Evaluate the stability of this compound in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles. | Analyte concentration should remain within ±15% of the initial concentration. |
Results and Discussion
The described HPLC method provides a reliable and robust means for the quantification of this compound in human plasma. The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for the analyte and internal standard, with a total run time of approximately 10 minutes. The validation results demonstrate that the method is specific, linear, accurate, and precise over the studied concentration range.
The liquid-liquid extraction procedure provides clean extracts and high recovery of the analyte. The use of an internal standard corrects for any variability during sample processing and injection. This method is suitable for high-throughput analysis in a clinical or research setting.
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Application Note: 4-Hydroxy Omeprazole as a Key Metabolite Probe for CYP2C19 Drug-Drug Interaction Studies
Abstract
The characterization of a new chemical entity's (NCE) potential for drug-drug interactions (DDIs) is a cornerstone of modern drug development and a critical component of the safety dossier submitted to regulatory authorities. Cytochrome P450 2C19 (CYP2C19) is a clinically significant enzyme responsible for the metabolism of numerous drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Omeprazole is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as a sensitive probe substrate for evaluating the inhibitory or inductive potential of NCEs on CYP2C19.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the use of omeprazole and its primary metabolite, 4-hydroxy omeprazole, in both in vitro and in vivo DDI studies. We present the scientific rationale, detailed experimental protocols, data interpretation strategies, and best practices to ensure robust and reliable assessment of CYP2C19-mediated DDI risk.
Scientific Rationale: The Central Role of this compound
Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 enzymes. The hydroxylation of the 5-methyl group on the benzimidazole ring to form this compound (often referred to as 5-hydroxyomeprazole in literature) is almost exclusively catalyzed by CYP2C19.[4][5][6][7] A secondary pathway, the formation of omeprazole sulfone, is mediated by CYP3A4.[6][7]
The high specificity of the 4-hydroxylation pathway makes the rate of formation of this compound a direct and reliable measure of CYP2C19 activity.[4] Monitoring the appearance of this metabolite, rather than the disappearance of the parent drug, provides a clearer and more sensitive endpoint for assessing how a co-administered NCE affects CYP2C19 function.
The clinical relevance of CYP2C19 is underscored by its polymorphic nature. Genetic variations can lead to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers.[8] These genetic differences can significantly alter omeprazole's pharmacokinetics, leading to substantial inter-individual variability in drug exposure and response.[4][9][10][11] For instance, CYP2C19 poor metabolizers may have significantly higher plasma concentrations of omeprazole compared to normal metabolizers. This genetic variability is a key reason why regulatory agencies emphasize the need for thorough DDI evaluation for this pathway.[12][13][14]
Omeprazole Metabolic Pathway
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// Nodes OME [label="Omeprazole", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_OME [label="this compound\n(Primary Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OME_S [label="Omeprazole Sulfone", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges with Enzyme Labels OME -> OH_OME [label=" CYP2C19 (Major Pathway)", color="#34A853", arrowhead=normal, penwidth=2]; OME -> OME_S [label=" CYP3A4 (Minor Pathway)", color="#EA4335", arrowhead=normal, penwidth=1.5]; } caption { label = "Fig 1. Major metabolic pathways of Omeprazole."; fontsize = 10; fontname = "Arial"; } }
In Vitro DDI Studies: Protocols & Methodologies
In vitro assays using human liver microsomes (HLMs) are the first step in characterizing an NCE's potential to act as a CYP2C19 inhibitor. The goal is to determine the concentration of the NCE that causes a 50% reduction in enzyme activity (IC50).
Protocol 1: CYP2C19 Reversible Inhibition Assay (IC50 Determination)
This protocol outlines a standard procedure for determining the IC50 value of an NCE for CYP2C19-mediated this compound formation.
A. Principle: HLMs, which contain a high concentration of CYP enzymes, are incubated with the probe substrate (omeprazole) in the presence of varying concentrations of the NCE. The reaction is initiated by adding the cofactor NADPH and stopped after a defined period. The amount of this compound formed is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
B. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Omeprazole
-
This compound (analytical standard)
-
Test NCE
-
Fluvoxamine or Moclobemide (positive control inhibitor)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ACN) with internal standard (e.g., Lansoprazole) for reaction termination
-
96-well incubation plates
-
LC-MS/MS system
C. Experimental Workflow:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of omeprazole in a suitable organic solvent (e.g., DMSO or Methanol) and dilute to the working concentration in buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.
-
Prepare serial dilutions of the NCE and the positive control inhibitor.
-
-
Incubation Setup (96-well plate):
-
Add potassium phosphate buffer to all wells.
-
Add the HLM suspension to each well.
-
Add the NCE or positive control inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the NCE to interact with the enzymes.
-
-
Initiate Reaction:
-
Add the omeprazole working solution to all wells.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing & Analysis:
In Vitro CYP2C19 Inhibition Workflow
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// Nodes start [label="Start: Prepare Reagents\n(HLMs, NCE, Omeprazole, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubation Step\nAdd HLMs + Buffer + NCE\nIncubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="Initiate Reaction\nAdd Omeprazole & NADPH", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Metabolic Incubation\n37°C for 10-30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; terminate [label="Terminate Reaction\nAdd Cold Acetonitrile + IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Sample Processing\nCentrifuge to pellet protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="LC-MS/MS Analysis\nQuantify 4-OH Omeprazole", fillcolor="#202124", fontcolor="#FFFFFF"]; calculate [label="Data Analysis\nCalculate % Inhibition & IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> pre_incubate; pre_incubate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> process; process -> analyze; analyze -> calculate; } caption { label = "Fig 2. Workflow for an in vitro CYP2C19 inhibition assay."; fontsize = 10; fontname = "Arial"; } }
D. Recommended Concentrations & Parameters:
| Parameter | Recommended Value | Rationale |
| Omeprazole Conc. | 5-20 µM | Approximates the reported Km value, providing sensitivity for competitive inhibition. |
| HLM Protein Conc. | 0.1 - 0.5 mg/mL | Ensures sufficient enzyme activity while minimizing non-specific binding. |
| Incubation Time | 10 - 30 minutes | Must be within the established linear range of metabolite formation. |
| NCE Conc. Range | 0.01 - 100 µM (example) | Should span at least 3-4 logs to accurately define the inhibition curve. |
| Positive Control | Fluvoxamine or Moclobemide | Validates assay performance by confirming expected inhibition. |
E. Data Analysis & Interpretation:
-
Calculate the percentage of remaining CYP2C19 activity at each NCE concentration relative to the vehicle control.
-
Plot the % inhibition versus the logarithm of the NCE concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The results are used in basic models to predict the potential for an in vivo DDI. According to FDA guidance, if the calculated ratio of the maximum unbound plasma concentration of the inhibitor to its inhibition constant ([I]/Ki) is ≥0.02, a clinical DDI study is often recommended.[1][2][18]
In Vivo DDI Studies: Clinical Design
If in vitro results suggest a potential for interaction, a clinical DDI study is typically required.[19][20] Omeprazole is administered to healthy volunteers with and without the NCE to assess changes in its pharmacokinetic (PK) profile.
A. Objective: To determine if co-administration of an NCE alters the systemic exposure (AUC) and peak concentration (Cmax) of omeprazole and this compound.
B. Study Design: A two-period, fixed-sequence design is common.
-
Period 1 (Control): Subjects receive a single oral dose of omeprazole (e.g., 20 mg). Serial blood samples are collected over 12-24 hours.
-
Washout Period: A sufficient time to ensure complete elimination of omeprazole.
-
Period 2 (Treatment): Subjects receive the NCE for several days to reach steady-state concentrations. On the final day, a single dose of omeprazole is co-administered with the NCE. Serial blood samples are collected again.
C. Bioanalysis: Plasma samples from both periods are analyzed for concentrations of both omeprazole and this compound using a validated LC-MS/MS method. This dual analysis is crucial for a complete interpretation.
D. PK Analysis & Interpretation:
-
Calculate the key PK parameters (AUC0-inf, Cmax) for both omeprazole and this compound in both periods.
-
Determine the geometric mean ratios (GMRs) of AUC and Cmax (Period 2 / Period 1) and their 90% confidence intervals.
-
Interpretation:
-
Inhibition: A potent CYP2C19 inhibitor will significantly increase the AUC of omeprazole and decrease the AUC of this compound.[8] The metabolic ratio (AUCmetabolite/AUCparent) will decrease substantially.
-
Induction: A CYP2C19 inducer will decrease the AUC of omeprazole and may increase or show a less pronounced decrease in the AUC of this compound. The metabolic ratio will increase.
-
Example Data for a Strong CYP2C19 Inhibitor:
| Analyte | PK Parameter | Omeprazole Alone | Omeprazole + Inhibitor | Geometric Mean Ratio (90% CI) |
| Omeprazole | AUC0-inf (ngh/mL) | 800 | 4800 | 6.0 (5.2 - 6.9) |
| Cmax (ng/mL) | 450 | 1800 | 4.0 (3.5 - 4.6) | |
| 4-OH Omeprazole | AUC0-inf (ngh/mL) | 250 | 50 | 0.2 (0.15 - 0.26) |
| Cmax (ng/mL) | 100 | 30 | 0.3 (0.24 - 0.38) |
Conclusion
The formation of this compound is a highly specific and sensitive marker of CYP2C19 activity. Its quantification is essential for accurately assessing the DDI potential of new chemical entities. A systematic approach, beginning with robust in vitro inhibition assays using human liver microsomes and progressing to well-designed clinical DDI studies when warranted, is critical for regulatory success. By carefully monitoring both the parent drug (omeprazole) and its key metabolite (this compound), drug developers can gain a clear mechanistic understanding of potential interactions, ensuring the safety and efficacy of new medicines.
References
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Medical Genetics Summaries - NCBI - NIH. (2012). Omeprazole Therapy and CYP2C19 Genotype. [Link]
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Kim, K. A., Park, P. W., Lee, O. J., & Kang, D. K. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science, 32(5), 729-736. [Link]
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Domínguez, F., Olivera, M., & Varela, G. (2014). Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. Pharmacogenomics, 15(15), 1893-1901. [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
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European Medicines Agency. Investigation of drug interactions - Scientific guideline. [Link]
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Wang, L. J., Tang, H. L., & Jing, S. (2013). Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. Chinese Pharmaceutical Journal, 48(5), 374-379. [Link]
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Howden, C. W. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement, 118, 27-34. [Link]
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Cole, S., & Almukainzi, M. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. [Link]
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European Medicines Agency. (1997). Note for guidance on the investigation of drug interactions. [Link]
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European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]
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Wang, L. J., Tang, H. L., & Jing, S. (2013). Systematic review of influence of CYP2C19 genetic polymorphism on pharmacokinetics of omeprazole. ResearchGate. [Link]
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Zvyaga, T., Chang, S. Y., & Chen, Y. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(10), 1816-1823. [Link]
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Regårdh, C. G., Andersson, T., & Lagerström, P. O. (1990). The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses. Therapeutic Drug Monitoring, 12(2), 163-172. [Link]
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Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 33-40. [Link]
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Yang, X. (2020). Updates on FDA's Drug-Drug Interaction (DDI) Final Guidances. FDA CDER SBIA Events. [Link]
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Regulatory Affairs Professionals Society (RAPS). (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. [Link]
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U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
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Mumtaz, M., Faisal, Z., & Farooq, M. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics, 40(4), 385-391. [Link]
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Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: Pharmacokinetics and Metabolism in Man. Taylor & Francis Online. [Link]
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U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
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U.S. Food and Drug Administration. (2020). Updates on FDA's Drug-Drug Interaction Final Guidances. YouTube. [Link]
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ClinPGx. omeprazole. [Link]
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Zvyaga, T., Chang, S. Y., & Chen, Y. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. ResearchGate. [Link]
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MedEx. Esomeprazole. [Link]
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Huppertz, C., Hanke, N., & Seidel, A. (2014). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. British journal of clinical pharmacology, 78(4), 865-875. [Link]
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Zvyaga, T., Chang, S. Y., & Chen, Y. (2013). Inhibition of CYP 2 C 19 and CYP 3 A 4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions s. Semantic Scholar. [Link]
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Dean, L. (2016). Omeprazole Therapy and CYP2C19 Genotype. NCBI. [Link]
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Sankar, D. G., Kumar, B. R., & Rajeswar, D. (2012). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]
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Sankar, D. G., Kumar, B. R., & Rajeswar, D. (2012). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. [Link]
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Faisal, Z., & Mumtaz, M. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. [Link]
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Kim, T. H., Kim, H., & Lee, S. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 22(10), 1667. [Link]
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Zvyaga, T., Chang, S. Y., & Chen, Y. (2013). In vitro inhibitory parameters of omeprazole and its metabolites for CYP2C19 and CYP3A4. ResearchGate. [Link]
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Zvyaga, T., Chang, S. Y., & Chen, Y. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Semantic Scholar. [Link]
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Lonsdale, R., & Mulholland, A. J. (2018). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Catalysis, 8(11), 10455-10467. [Link]
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Application Notes and Protocols for Cell-Based Assays of 4-Hydroxy Omeprazole Formation
Abstract
The metabolism of omeprazole, a widely prescribed proton pump inhibitor, is a critical determinant of its efficacy and potential for drug-drug interactions (DDI). The primary metabolic pathway is the hydroxylation of omeprazole to 4-hydroxy omeprazole, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).[1][2][3] Consequently, measuring the formation of this compound in cell-based systems serves as a direct and physiologically relevant indicator of CYP2C19 activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles and step-by-step protocols for quantifying CYP2C19 activity through its metabolic signature on omeprazole. We present two robust methodologies: a definitive, low-throughput assay using High-Performance Liquid Chromatography (HPLC) for direct metabolite quantification, and a high-throughput screening (HTS) compatible luminescent assay using a surrogate substrate to assess CYP2C19 inhibition.
Introduction: The Significance of CYP2C19 and Omeprazole Metabolism
Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[4] Its clearance is almost entirely dependent on hepatic metabolism, with CYP2C19 and, to a lesser extent, CYP3A4, being the key enzymes involved.[1][2] The formation of this compound is the principal metabolic route governed by CYP2C19.
The clinical importance of this pathway is underscored by the highly polymorphic nature of the CYP2C19 gene. Genetic variants can lead to distinct metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers.[1][4] These variations significantly impact omeprazole's plasma concentrations, affecting both therapeutic outcomes and the risk of adverse effects.[2][4] Furthermore, as many other drugs are substrates, inhibitors, or inducers of CYP2C19, there is a substantial risk of drug-drug interactions, making the in vitro assessment of a new chemical entity's (NCE) effect on this pathway a regulatory and scientific necessity.[5][6]
These application notes provide validated, cell-based protocols to empower researchers to:
-
Characterize the CYP2C19 metabolic phenotype of cellular models.
-
Screen for potential inhibition of CYP2C19 by NCEs.
-
Investigate the mechanisms of drug-drug interactions involving omeprazole.
The Enzymatic Principle and Assay Strategies
The core of these assays is the enzymatic conversion of omeprazole to this compound by CYP2C19. This monooxygenase reaction requires the CYP2C19 enzyme, NADPH-P450 reductase, and molecular oxygen.
Caption: Metabolic pathways of Omeprazole.
Two primary strategies are employed to measure this activity in a cellular context:
-
Direct Quantification: This approach involves incubating cells with omeprazole and then using an analytical technique like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the amount of this compound produced. This is the "gold standard" for specificity and provides unambiguous quantitative data.
-
Surrogate Reporter Assays: For higher throughput, particularly for inhibitor screening, luminescent or fluorescent assays are ideal.[7] These assays use a specific, pro-luminescent or pro-fluorescent substrate that is converted into a light-emitting or fluorescent molecule by CYP2C19.[8][9] The signal generated is directly proportional to enzyme activity. While this does not measure this compound formation, it provides a rapid and sensitive readout of the target enzyme's functional state.
Selecting the Appropriate Cellular Model
The choice of cell model is a critical experimental decision that balances physiological relevance with practicality. In vitro models are essential for characterizing drug metabolites and elucidating metabolic pathways.[10]
| Cell Model | Advantages | Disadvantages | Best For... |
| Primary Human Hepatocytes (PHH) | Gold standard for physiological relevance; express a full complement of CYPs, transporters, and cofactors.[11][12][13] | Limited availability, high cost, significant inter-donor variability, rapid de-differentiation in culture. | Definitive metabolism studies, prediction of in vivo clearance and DDI. |
| Hepatoma Lines (e.g., HepG2) | Unlimited supply, high reproducibility, easy to culture. | Very low to negligible expression of most key CYP enzymes, including CYP2C19.[14] | Basic toxicology; not suitable for metabolism studies without modification. |
| Engineered Cell Lines (e.g., CYP2C19-overexpressing HepG2) | High and stable expression of the target enzyme, reproducible results, unlimited supply.[15][16][17] | May lack other relevant transporters or metabolic pathways; potential for atypical metabolism due to overexpression. | HTS inhibitor screening, specific mechanistic studies, benchmarking enzyme activity.[18][16] |
For the protocols below, we will describe methods applicable to both PHH and engineered cell lines, as they represent the most viable options for robust CYP2C19 activity assessment.
Protocol 1: Direct Quantification of this compound by HPLC-UV
This protocol provides a definitive method to measure the rate of this compound formation in cultured cells.
A. Principle Cells expressing CYP2C19 are incubated with a known concentration of omeprazole. At the end of the incubation, the reaction is stopped, and the supernatant is analyzed by reverse-phase HPLC with UV detection. The concentration of the this compound metabolite is determined by comparing its peak area to a standard curve generated with an authentic standard.
Caption: Workflow for direct metabolite quantification by HPLC.
B. Materials and Reagents
-
Cells: Cryopreserved Primary Human Hepatocytes or CYP2C19-overexpressing HepG2 cells.
-
Culture Medium: As recommended by the cell supplier.
-
Reagents: Omeprazole, this compound standard, HPLC-grade Acetonitrile, Trifluoroacetic acid (TFA), Water.
-
Equipment: Cell culture incubator, 24- or 48-well culture plates, HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
C. Step-by-Step Protocol
-
Cell Seeding: Seed hepatocytes in collagen-coated 24-well plates at a density that will yield a confluent monolayer (e.g., 0.5 x 10^6 cells/well). Allow cells to attach and recover for 24-48 hours.
-
Prepare Omeprazole Stock: Prepare a 10 mM stock solution of omeprazole in DMSO.
-
Treatment: Aspirate the culture medium. Add fresh, pre-warmed medium containing the final desired concentration of omeprazole (e.g., 10 µM, ensuring the final DMSO concentration is ≤ 0.1%). Include vehicle control wells (medium with 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a set time (e.g., 4, 8, or 24 hours). A time-course experiment is recommended to ensure the reaction is in the linear range.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well into a clean microcentrifuge tube.
-
Sample Preparation: To 100 µL of supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Gradient: A linear gradient from 5% to 90% Mobile Phase B over 1-2 minutes is often sufficient for separation.[19]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Prepare a standard curve by making serial dilutions of the this compound standard (e.g., 0.1 to 20 µM) and injecting them into the HPLC.
-
Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
Calculate the concentration of this compound in the experimental samples using the standard curve.
-
Normalize the results to cell number or total protein content per well.
-
Protocol 2: High-Throughput Screening for CYP2C19 Inhibition
This protocol uses a commercially available luminescent assay (e.g., Promega P450-Glo™) for rapid screening of potential CYP2C19 inhibitors in a 96- or 384-well format.
A. Principle This assay utilizes a luminogenic substrate that is a derivative of beetle luciferin.[8] This derivative is not a substrate for luciferase but is readily taken up by cells and converted by CYP2C19 into luciferin. The produced luciferin exits the cell and reacts with a luciferase enzyme in the detection reagent to generate a "glow-type" light signal that is directly proportional to CYP2C19 activity.[8][23] Test compounds that inhibit CYP2C19 will reduce the amount of luciferin produced, leading to a decrease in the luminescent signal.
Caption: High-throughput screening workflow for CYP2C19 inhibition.
B. Materials and Reagents
-
Cells: CYP2C19-overexpressing HepG2 cells are recommended for a robust signal.
-
Assay Kit: P450-Glo™ CYP2C19 Assay Kit (Promega) or similar. This typically includes:
-
Luminogenic Substrate (e.g., Luciferin-2C19).
-
NADPH Regeneration System.
-
Reaction Buffer.
-
Luciferin Detection Reagent.
-
-
Plates: White, opaque-walled 96- or 384-well assay plates.
-
Test Compounds: NCEs to be tested, prepared as a dilution series in DMSO.
-
Positive Control Inhibitor: Ticlopidine or Lansoprazole.
-
Equipment: Cell culture incubator, multichannel pipettes, plate-reading luminometer.
C. Step-by-Step Protocol
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a pre-determined optimal density (e.g., 10,000 - 20,000 cells/well) and incubate overnight.
-
Prepare Reagents: Reconstitute all assay kit components as per the manufacturer's instructions.
-
Compound Addition: Add 1 µL of each test compound dilution (and controls) to the appropriate wells. Include "no inhibitor" (vehicle) and "positive inhibitor" controls.
-
Initiate Reaction: Prepare a reaction master mix containing the luminogenic substrate and NADPH regeneration system in culture medium. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 5 minutes. Add the Luciferin Detection Reagent to all wells.
-
Read Plate: Wait 20 minutes for the signal to stabilize, then measure luminescence using a plate-reading luminometer.
D. Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Vehicle_Control - Signal_Background))
-
Determine IC50: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in enzyme activity).
| Compound Conc. (µM) | Luminescence (RLU) | % Activity | % Inhibition |
| 0 (Vehicle) | 850,000 | 100.0% | 0.0% |
| 0.01 | 835,000 | 98.2% | 1.8% |
| 0.1 | 790,000 | 92.9% | 7.1% |
| 1 | 450,000 | 52.9% | 47.1% |
| 10 | 95,000 | 11.2% | 88.8% |
| 100 | 15,000 | 1.8% | 98.2% |
Assay Validation and Trustworthiness
To ensure the integrity of the data, every experiment must include a self-validating system of controls.
-
Vehicle Control (0% Inhibition): Establishes the baseline maximum enzyme activity.
-
Positive Control Inhibitor (100% Inhibition): A known potent inhibitor of CYP2C19 (e.g., Ticlopidine) should be used at a concentration >10x its IC50 to define the assay's dynamic range.
-
Cytotoxicity Assessment: A decrease in signal could be due to cell death rather than specific enzyme inhibition. It is crucial to run a parallel cytotoxicity assay (e.g., using resazurin or an ATP-based assay like CellTiter-Glo®) with the same compound concentrations.[24] This ensures that observed inhibition occurs at non-toxic concentrations of the test compound.
-
Z'-Factor (for HTS): For high-throughput screens, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent and robust assay.[8]
References
- The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Methods in Molecular Biology. ()
- Leverage Permeabilized Hepatocytes for Difficult Drug Compounds in Metabolism Studies. Corning Life Sciences. ()
- Human Hepatocytes in Primary Culture: The Choice to Investigate Drug Metabolism in Man. Current Pharmaceutical Design. ()
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- Metabolic activity testing can underestimate acute drug cytotoxicity as revealed by HepG2 cell clones overexpressing cytochrome P450 2C19 and 3A4. Toxicology. ()
- FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition. ()
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- Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity. Toxicology in Vitro. ()
- Omeprazole Genetic Testing - CYP2C19 Drug Response. Gene2Rx. ()
- Screen for Cytochrome P450 Activity Using A Luminescent Assay.
- Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. Química Nova. ()
- Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi.
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- A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences. ()
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Synthesis of 4-Hydroxy Omeprazole Standard: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-Hydroxy omeprazole, a primary active metabolite of the widely used proton pump inhibitor, omeprazole. This standard is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and the development of analytical methods for omeprazole and its metabolites. This document offers a step-by-step methodology, explains the chemical principles behind the synthesis, and provides guidance on the purification and characterization of the final product.
Introduction: The Significance of this compound
Omeprazole is a cornerstone in the treatment of acid-related disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The hydroxylation of the pyridine ring to form this compound is a significant metabolic pathway. Therefore, the availability of a pure this compound standard is crucial for accurate quantification in biological matrices and for in-depth studies of omeprazole's metabolic profile.
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, this compound sulfide. This intermediate is then selectively oxidized to the desired sulfoxide, this compound. Careful control of the oxidation step is critical to prevent the formation of the corresponding sulfone byproduct.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the sulfide intermediate, which is then oxidized to yield the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of this compound Sulfide (Precursor)
This protocol details the nucleophilic substitution reaction to form the thioether intermediate, this compound sulfide.
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-(Chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Preparation of the Thiolate: In a suitable reaction flask, dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Addition of Benzimidazole: To the basic solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and stir until fully dissolved. The base will deprotonate the thiol group to form the more nucleophilic thiolate.
-
Preparation of the Pyridine Derivative: In a separate beaker, dissolve 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (1.0 equivalent) in deionized water.
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled (0-5 °C) benzimidazole solution under constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product, this compound sulfide, will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to obtain the this compound sulfide precursor.
Part 2: Oxidation to this compound
This protocol describes the controlled oxidation of the sulfide intermediate to the final sulfoxide product, this compound. The use of meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation.[2]
Materials:
-
This compound sulfide (from Part 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Protocol:
-
Dissolution: Dissolve the this compound sulfide (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath. This is crucial to control the exothermicity of the reaction and prevent over-oxidation to the sulfone.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated sodium bicarbonate solution.
-
Work-up: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified this compound standard.
An alternative purification method for omeprazole analogs involves recrystallization from a suitable solvent system, which can be explored for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and pyridine rings, the methoxy group, the methyl groups, and the methylene bridge. The chemical shifts will be distinct from the starting material and the sulfone byproduct. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₇N₃O₃S). |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should show a single major peak, indicating the purity of the compound. The retention time will be specific to this compound under the given chromatographic conditions. |
Chemical Transformation Diagram
The chemical transformation from the sulfide precursor to the final sulfoxide product is illustrated below.
Caption: Oxidation of this compound Sulfide to this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound standard. By following these procedures, researchers can reliably produce this essential metabolite for their analytical and metabolic studies. The key to a successful synthesis lies in the careful control of the oxidation step to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone impurity.
References
- Saini, S. et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 2019, 12(3): 57-70.
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using 4-Hydroxy omeprazole as a biomarker for CYP2C19 activity
Application Note & Protocol
Utilizing 4-Hydroxy Omeprazole as a Selective Biomarker for In Vivo CYP2C19 Activity Assessment
For: Researchers, scientists, and drug development professionals.
Abstract
The Cytochrome P450 2C19 (CYP2C19) enzyme plays a critical role in the metabolism of approximately 15% of clinically used drugs.[1] Its gene is highly polymorphic, leading to significant inter-individual variability in enzyme activity and, consequently, drug response and toxicity.[2] This application note provides a comprehensive guide to utilizing this compound, the primary metabolite of omeprazole, as a selective in vivo biomarker for CYP2C19 phenotyping. We detail the scientific basis, a robust clinical protocol, a validated bioanalytical method using LC-MS/MS, and a framework for data interpretation. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately assess CYP2C19 activity, enabling stratified clinical trial enrollment, personalized dosing strategies, and a deeper understanding of drug-drug interactions.
Scientific Rationale: Why this compound?
Omeprazole, a widely used proton pump inhibitor, is extensively metabolized by the hepatic cytochrome P450 system.[2] The formation of its major metabolite, this compound (also referred to as 5-hydroxyomeprazole in some literature), is predominantly and selectively catalyzed by CYP2C19.[3][4] While other enzymes like CYP3A4 are involved in omeprazole metabolism, they primarily form omeprazole sulfone, making the 4-hydroxylation pathway a specific indicator of CYP2C19 function.[3][5]
The clinical utility of this biomarker is rooted in the genetic polymorphism of the CYP2C19 gene. Allelic variants can lead to a spectrum of enzyme activity, generally categorizing individuals into four key phenotypes:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., CYP2C192/2*). They exhibit significantly reduced metabolism of CYP2C19 substrates.[6]
-
Intermediate Metabolizers (IMs): Heterozygous for one loss-of-function allele (e.g., CYP2C191/2*).[6]
-
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles (e.g., CYP2C191/1*).[6]
-
Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele (e.g., CYP2C191/17*), leading to enhanced enzyme activity.[7][8]
By administering a single oral dose of omeprazole and measuring the subsequent plasma or urine concentrations of the parent drug and its 4-hydroxy metabolite, a metabolic ratio (MR) can be calculated. This MR serves as a quantitative measure of in vivo CYP2C19 activity, allowing for the accurate classification of an individual's phenotype.[9] This approach provides a more direct assessment of enzyme function than genotyping alone, as it accounts for both genetic and non-genetic factors that may influence enzyme activity.
Metabolic Pathway of Omeprazole
The following diagram illustrates the primary metabolic pathways of omeprazole, highlighting the central role of CYP2C19 in the formation of this compound.
Caption: Omeprazole metabolism is primarily mediated by CYP2C19 and CYP3A4.
In Vivo Phenotyping Protocol
This protocol outlines a standardized procedure for CYP2C19 phenotyping using a single oral dose of omeprazole. Adherence to this protocol is crucial for generating reliable and reproducible data.
Subject Recruitment and Preparation
-
Inclusion/Exclusion Criteria: Recruit healthy volunteers. Exclude subjects with a history of gastrointestinal, liver, or kidney disease. A comprehensive list of exclusion criteria should include the use of known CYP2C19 inhibitors (e.g., fluvoxamine, fluconazole) or inducers (e.g., rifampicin) within a specified washout period (typically 2-4 weeks).[9][10]
-
Informed Consent: Obtain written informed consent from all participants. The study protocol should be approved by an independent ethics committee.
-
Fasting: Instruct subjects to fast overnight (at least 8 hours) before omeprazole administration. Water is permitted.
Dosing and Sample Collection
-
Dose Administration: Administer a single oral 20 mg dose of omeprazole with approximately 240 mL of water.[6][8] Note the exact time of administration.
-
Blood Sampling: Collect a venous blood sample (approximately 5 mL) into a tube containing an appropriate anticoagulant (e.g., EDTA or heparin) at a specific time point post-dose. A 3-hour post-dose sample is commonly used and has been shown to be effective for determining the hydroxylation index.[6][9]
-
Sample Processing: Immediately after collection, centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to a clean, labeled polypropylene tube and store frozen at -80°C until bioanalysis. Proper storage is critical to prevent degradation of omeprazole and its metabolites.
Experimental Workflow
The diagram below provides a high-level overview of the entire phenotyping workflow, from subject preparation to data interpretation.
Caption: A streamlined workflow for CYP2C19 phenotyping using omeprazole.
Bioanalytical Method: Quantification of Omeprazole and this compound
The accurate quantification of omeprazole and this compound in plasma is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[4][11]
Materials and Reagents
-
Reference standards for omeprazole and this compound.
-
Stable isotope-labeled internal standard (e.g., Omeprazole-d3).
-
HPLC or UPLC grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate for mobile phase modification.
-
Human plasma (for calibration standards and quality controls).
Sample Preparation (Protein Precipitation)
This method is fast, simple, and effective for removing the majority of plasma proteins.
-
Thaw: Thaw plasma samples, calibration standards, and quality controls on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Omeprazole-d3 in methanol) and vortex briefly.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject: Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
The following conditions serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Omeprazole: m/z 346.1 → 197.94-OH Omeprazole: m/z 362.1 → 214.0Omeprazole-d3 (IS): m/z 349.1 → 201.0 |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12][13] Validation should be "fit-for-purpose" and assess parameters including:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Data Analysis and Interpretation
Calculation of the Metabolic Ratio (MR)
The MR, often referred to as the hydroxylation index (HI), is calculated as the molar concentration ratio of the parent drug to the metabolite.[8][9]
MR = [Plasma Concentration of Omeprazole] / [Plasma Concentration of this compound]
Phenotype Classification
The calculated MR is used to classify subjects into their respective CYP2C19 phenotype groups. The cut-off values can vary slightly between studies and populations, but the following table provides a general framework based on published data.[6][7][8]
| Phenotype | Genotype Examples | Expected CYP2C19 Activity | Typical Metabolic Ratio (MR) Range |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent/Greatly Reduced | > 5.0 |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | 1.2 - 5.0 |
| Extensive (Normal) Metabolizer (EM) | 1/1 | Normal | 0.5 - 1.2 |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Increased | < 0.5 |
Note: These MR ranges are illustrative. It is highly recommended that each laboratory establishes its own phenotype cut-off values based on a sufficiently large and genotyped population.
Applications in Drug Development
-
Early Phase Clinical Trials: Identify subject phenotypes to explain variability in pharmacokinetics and pharmacodynamics.[14]
-
Patient Stratification: Enrich clinical trial populations with specific metabolizer phenotypes to increase the power of the study.
-
Dose Adjustment: Provide a basis for developing phenotype-specific dosing recommendations to improve safety and efficacy.[15][16][17]
-
Drug-Drug Interaction (DDI) Studies: Use omeprazole as a probe drug to assess the inhibitory or inducing potential of a new chemical entity on CYP2C19.[10]
Conclusion
The use of this compound as a biomarker for CYP2C19 activity is a well-established, safe, and reliable method.[1] By employing a standardized clinical protocol and a validated, sensitive bioanalytical assay, researchers can accurately phenotype individuals, leading to more informed decisions in both clinical research and drug development. This approach is a cornerstone of precision medicine, helping to optimize therapeutic outcomes by accounting for inter-individual differences in drug metabolism.
References
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Sychev, D. A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Pharmacogenomics and Personalized Medicine, 10, 227–237. Available at: [Link][7][18]
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Tornio, A., et al. (2021). CYP2C19 phenotype–genotype correlation: log metabolic ratio of omeprazole/5‐OH omeprazole. ResearchGate. Available at: [Link]
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Leclerc, M., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available at: [Link][1]
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Kaur, S., et al. (2011). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Bioanalysis. Available at: [Link][12]
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Nordic Bioscience. (2025). FDA Biomarker Guidelines (BEST). Available at: [Link]
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Sosa-Macías, M., et al. (2010). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. ResearchGate. Available at: [Link]
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Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Dove Medical Press. Available at: [Link][18]
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Dancey, J. E., et al. (2010). Guidelines for the Development and Incorporation of Biomarker Studies in Early Clinical Trials of Novel Agents. Clinical Cancer Research. Available at: [Link][14]
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Ono, S., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition. Available at: [Link][3]
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BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link][13]
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Sohn, D. R., et al. (1996). CYP2C19 genotype and phenotype determined by omeprazole in a Korean population. British Journal of Clinical Pharmacology. Available at: [Link][6]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. Available at: [Link]
-
Wang, Z., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling. Available at: [Link][5]
-
Llerena, A., et al. (2002). Effect of sex and menstrual cycle phase on cytochrome P450 2C19 activity with omeprazole used as a biomarker. Clinical Pharmacology & Therapeutics. Available at: [Link]
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National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. Available at: [Link][2]
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Clinical Pharmacogenetics Implementation Consortium. (2020). CPIC® Guideline for Proton Pump Inhibitors and CYP2C19. Available at: [Link][15]
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Zand, N., et al. (2014). Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population. DARU Journal of Pharmaceutical Sciences. Available at: [Link][8]
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Burhenne, J., et al. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. European Journal of Clinical Pharmacology. Available at: [Link][9]
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National Center for Biotechnology Information. (2016). Omeprazole Therapy and CYP2C19 Genotype. Available at: [Link]
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Lee, S. H., et al. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science. Available at: [Link][4]
-
Uno, T., et al. (2001). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][11]
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Lima, J. J., et al. (2021). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C19 and Proton Pump Inhibitor Dosing. Clinical Pharmacology & Therapeutics. Available at: [Link][16]
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PharmGKB. (2018). Annotation of DPWG Guideline for omeprazole and CYP2C19. ClinPGx. Available at: [Link][17]
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PharmGKB. (2011). Annotation of DPWG Guideline for omeprazole and CYP2C19. ClinPGx. Available at: [Link]
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Burhenne, J., et al. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. European Journal of Clinical Pharmacology. Available at: [Link][10]
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Park, J. H., et al. (1998). Advanced method for determination of omeprazole in plasma by HPLC. Yakhak Hoeji. Available at: [Link]
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Iuga, C., et al. (2008). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia. Available at: [Link]
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Leclerc, M., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
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Ullah, M. A., et al. (2007). A Simple RP−HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Notes and Protocols for Studying Omeprazole Metabolism
Introduction: The Clinical Significance of Omeprazole and Its Metabolic Fate
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells, leading to a profound and long-lasting reduction in gastric acid secretion.[1] However, the therapeutic efficacy and safety of omeprazole are significantly influenced by its complex metabolic profile, which is primarily governed by the polymorphic cytochrome P450 (CYP) enzyme system in the liver.[1] Understanding the nuances of omeprazole metabolism is therefore paramount for drug development professionals and researchers aiming to optimize its clinical use, predict drug-drug interactions (DDIs), and personalize therapy.
This comprehensive guide provides detailed experimental designs and protocols for the in-depth study of omeprazole metabolism. It is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.
The Metabolic Landscape of Omeprazole: A Tale of Two CYPs
Omeprazole is extensively metabolized in the liver, primarily by two key CYP isoforms: CYP2C19 and CYP3A4.[1][2] The interplay between these enzymes dictates the formation of its main metabolites and ultimately influences the systemic exposure and clinical response to the drug.
-
CYP2C19: The Major Player and Source of Variability: CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole to form its major metabolite, 5-hydroxyomeprazole.[2] Crucially, the CYP2C19 gene is highly polymorphic, leading to distinct patient populations with varying metabolic capacities. Individuals can be classified as ultrarapid, rapid, normal, intermediate, or poor metabolizers, with significant implications for omeprazole clearance and efficacy.[1] Poor metabolizers exhibit higher plasma concentrations of omeprazole, which can enhance therapeutic effects but also increase the risk of adverse events.[1] Conversely, ultrarapid metabolizers may experience sub-therapeutic drug levels with standard dosing.[1]
-
CYP3A4: The Alternative Route: CYP3A4 primarily mediates the formation of omeprazole sulfone, another significant metabolite.[2] While generally considered a secondary pathway, its contribution becomes more pronounced in individuals with reduced CYP2C19 activity.[2]
-
Other Metabolites: Minor metabolites, such as 5-O-desmethylomeprazole, are also formed, with contributions from both CYP2C19 and other enzymes.[2] Some studies also suggest a role for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the phase II metabolism of omeprazole's phase I metabolites, though this is less characterized.[3][4]
The following diagram illustrates the primary metabolic pathways of omeprazole.
Caption: Primary metabolic pathways of omeprazole.
Experimental Design: A Multi-faceted Approach to Unraveling Omeprazole Metabolism
A thorough investigation of omeprazole metabolism requires a tiered approach, progressing from simple in vitro systems to more complex cellular models. This strategy allows for a systematic characterization of the enzymes involved, the kinetics of metabolite formation, and the potential for drug-drug interactions.
The experimental workflow can be visualized as follows:
Caption: A tiered experimental workflow for studying omeprazole metabolism.
Detailed Application Protocols
Protocol 1: Metabolic Stability and Enzyme Kinetics in Human Liver Microsomes (HLMs)
Rationale: HLMs are a subcellular fraction of the liver endoplasmic reticulum and contain a high concentration of CYP enzymes.[2] This model is a cost-effective and high-throughput method to determine the intrinsic clearance of a compound and the kinetic parameters (Km and Vmax) of the primary metabolic pathways.[5]
Materials:
-
Pooled Human Liver Microsomes (from multiple donors to average out genetic variability)
-
Omeprazole
-
5-Hydroxyomeprazole and Omeprazole Sulfone analytical standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Lansoprazole) for reaction termination and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO) and serially dilute to achieve a range of final concentrations (e.g., 0.5 - 200 µM) for kinetic studies. For metabolic stability, a single concentration (e.g., 1 µM) is typically used.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLMs (final concentration typically 0.2-0.5 mg/mL)
-
Omeprazole at various concentrations
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. For metabolic stability, collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes). For enzyme kinetics, a single time point within the linear range of metabolite formation is used (e.g., 10-20 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of remaining omeprazole versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated.
-
Enzyme Kinetics: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[6][7] For biphasic kinetics, which may be observed for omeprazole, a two-enzyme model may be necessary for accurate parameter estimation.[8]
| Parameter | Description | Typical Value Range for Omeprazole 5-Hydroxylation in HLMs |
| Km (high-affinity) | Substrate concentration at half Vmax | 5-10 µM[8] |
| Vmax (high-affinity) | Maximum rate of reaction | Varies depending on HLM batch |
| Km (low-affinity) | Substrate concentration at half Vmax | >100 µM[8] |
| Vmax (low-affinity) | Maximum rate of reaction | Varies depending on HLM batch |
Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes
Rationale: To definitively identify the specific CYP isoforms responsible for omeprazole metabolism, assays with recombinant human CYP enzymes (e.g., expressed in insect cells) are employed. This allows for the characterization of each enzyme's contribution in isolation.
Materials:
-
Recombinant human CYP2C19 and CYP3A4 enzymes
-
Cytochrome P450 reductase
-
Liposomes (e.g., phosphocholine)
-
Omeprazole
-
Metabolite standards
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with internal standard
Procedure:
-
Enzyme Reconstitution:
-
If not pre-reconstituted, combine the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes according to the manufacturer's protocol. This mixture mimics the membrane-bound environment of the endoplasmic reticulum.
-
-
Incubation:
-
In a 96-well plate, add the following:
-
Potassium phosphate buffer
-
Reconstituted enzyme mixture
-
Omeprazole (at a concentration around the Km determined from HLM studies)
-
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a predetermined time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as described for the HLM assay.
-
Data Analysis:
-
Compare the rate of metabolite formation by each recombinant CYP isoform. The relative contribution of each enzyme to the overall metabolism can be estimated.
-
This system is also ideal for determining the inhibition constants (IC50 and Ki) of potential inhibitors on omeprazole metabolism by a specific enzyme.[9]
Protocol 3: Metabolite Profiling in Primary Human Hepatocytes
Rationale: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of phase I and phase II metabolic enzymes, as well as transporters, in a physiologically relevant cellular context.[10][11] This model allows for a more comprehensive assessment of metabolite formation and can also be used to study enzyme induction and inhibition.
Materials:
-
Cryopreserved or fresh plateable primary human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte plating and maintenance media[10]
-
Omeprazole
-
Metabolite standards
-
Acetonitrile with internal standard
Procedure:
-
Cell Culture:
-
Incubation with Omeprazole:
-
Remove the culture medium and replace it with fresh medium containing omeprazole at a clinically relevant concentration.
-
Incubate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Collect both the cell culture medium and the cell lysate (after washing and lysing the cells) for a complete metabolite profile.
-
-
Sample Preparation:
-
For the medium, add 2-3 volumes of ice-cold acetonitrile with internal standard and centrifuge to precipitate proteins.
-
For the cell lysate, perform a similar protein precipitation step.
-
Combine or analyze the supernatant from the medium and lysate separately.
-
Data Analysis:
-
Qualitatively and quantitatively analyze the presence of omeprazole and its metabolites using LC-MS/MS.
-
This system can be used to identify novel metabolites that may not be apparent in simpler in vitro systems.
-
By pre-treating the hepatocytes with known inducers (e.g., rifampicin for CYP3A4) or inhibitors, the potential for drug-drug interactions can be assessed.
Protocol 4: LC-MS/MS Method for Quantification of Omeprazole and its Metabolites
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[13]
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is commonly used.[13][14]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization and peak shape.[15][16]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
MRM Transitions:
The following are example MRM transitions for the analytes of interest. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1[14][17] |
| 5-Hydroxyomeprazole | 362.1 | 214.1[17] |
| Omeprazole Sulfone | 362.1 | 198.1[13] |
| Lansoprazole (IS) | 370.1 | 252.1 |
Data Analysis:
-
Generate calibration curves for omeprazole and its metabolites using the analytical standards.
-
Quantify the concentrations of the analytes in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Troubleshooting Common Issues in In Vitro Metabolism Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no metabolic activity | - Inactive enzymes (improper storage/handling of microsomes/hepatocytes) - Omission or degradation of cofactors (NADPH) - Inappropriate buffer pH or temperature | - Ensure proper storage of biological reagents at -80°C and thaw on ice. - Prepare fresh cofactor solutions for each experiment. - Verify the pH of the buffer and the temperature of the incubator. |
| High variability between replicates | - Pipetting errors - Incomplete mixing - Inconsistent incubation times | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of all components before and during incubation. - Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. |
| Poor recovery of analytes | - Non-specific binding to plasticware - Inefficient protein precipitation | - Use low-binding plates and tubes. - Optimize the protein precipitation solvent and volume. |
| Matrix effects in LC-MS/MS | - Co-eluting endogenous components from the biological matrix suppressing or enhancing ionization | - Optimize the chromatographic separation to separate analytes from interfering matrix components. - Consider alternative sample preparation techniques like solid-phase extraction (SPE).[17] - Use a stable isotope-labeled internal standard. |
Bridging the Gap: From In Vitro Data to In Vivo Relevance
While in vitro studies provide a wealth of mechanistic information, it is crucial to consider how these findings translate to the in vivo situation. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that integrates in vitro data with physiological and system-specific parameters to simulate the pharmacokinetics of a drug in virtual populations.[18][19][20] PBPK models for omeprazole can be used to:
-
Predict the impact of CYP2C19 genotype on drug exposure.[20]
-
Inform dosing recommendations in special populations, such as pediatrics.[18]
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for a comprehensive investigation of omeprazole metabolism. By systematically employing a combination of in vitro models, from subcellular fractions to primary cell cultures, and utilizing sensitive analytical techniques, researchers can gain a deep understanding of the factors that influence the metabolic fate of this clinically important drug. These insights are essential for optimizing therapeutic strategies, ensuring patient safety, and advancing the principles of personalized medicine.
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Leveraging Omeprazole PBPK/PD Modeling to Inform Drug–Drug Interactions and Specific Recommendations for Pediatric Labeling. MDPI. Available at: [Link]
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Predicting nonlinear pharmacokinetics of omeprazole enantiomers and racemic drug using physiologically based pharmacokinetic modeling and simulation: application to predict drug/genetic interactions. PubMed. Available at: [Link]
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Absolute bioavailability and metabolism of omeprazole in relation to CYP2C19 genotypes following single intravenous and oral administrations. PubMed. Available at: [Link]
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Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. PubMed. Available at: [Link]
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Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pak J Pharm Sci. Available at: [Link]
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Primary Human Hepatocytes Culture Protocol. Merck Millipore. Available at: [Link]
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Hepatocyte culture protocol. MolecularLab.it. Available at: [Link]
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Evaluating a Physiologically Based Pharmacokinetic Model for Prediction of Omeprazole Clearance and Assessing Ethnic Sensitivity in CYP2C19 Metabolic Pathway. PubMed. Available at: [Link]
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Predicting Nonlinear Pharmacokinetics of Omeprazole Enantiomers and Racemic Drug Using Physiologically Based Pharmacokinetic Modeling and Simulation: Application to Predict Drug/Genetic Interactions. Semantic Scholar. Available at: [Link]
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Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. PMC. Available at: [Link]
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Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries - NCBI. Available at: [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]
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What are common issues in in vitro ADME assays?. Patsnap Synapse. Available at: [Link]
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Modeling kinetic data from in vitro drug metabolism enzyme experiments. PubMed. Available at: [Link]
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Development and preliminary application of a high-performance liquid chromatographic assay for omeprazole metabolism in human liver microsomes. PubMed. Available at: [Link]
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Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences. Available at: [Link]
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Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]
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Physiologically Based Pharmacokinetic Modeling Approach to Identify the Drug-Drug Interaction Mechanism of Nifedipine and a Proton Pump Inhibitor, Omeprazole. PubMed. Available at: [Link]
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A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]
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How to Determine Km and Vmax from Lab Data. Patsnap Synapse. Available at: [Link]
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Comparative Effects of Omeprazole on Xenobiotic Metabolizing Enzymes in the Rat and Human. PubMed. Available at: [Link]
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Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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What are the most common in vitro drug-drug interaction study gaps?. Certara. Available at: [Link]
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Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. NIH. Available at: [Link]
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Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. NIH. Available at: [Link]
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Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC. Available at: [Link]
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Enzyme Kinetics Data Analysis. YouTube. Available at: [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
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Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]
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Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed. Available at: [Link]
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Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. Br J Clin Pharmacol. Available at: [Link]
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Phenotype of CYP2C19 and CYP3A4 by determination of omeprazole and its two main metabolites in plasma using liquid chromatography with liquid-liquid extraction. PubMed. Available at: [Link]
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Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. ResearchGate. Available at: [Link]
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In Vitro-In Vivo Scaling of CYP Kinetic Data Not Consistent with the Classical Michaelis-Menten Model. ResearchGate. Available at: [Link]
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Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. PubMed. Available at: [Link]
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Comparative effects of omeprazole on xenobiotic metabolizing enzymes in the rat and human. R Discovery. Available at: [Link]
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The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. PMC. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
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Omeprazole Therapy and CYP2C19 Genotype. NCBI. Available at: [Link]
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CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. J Pharmacol Exp Ther. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Hydroxy Omeprazole in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge: the instability of 4-Hydroxy omeprazole in acidic environments. As a key metabolite of omeprazole, understanding and controlling its stability is paramount for accurate pharmacological studies and the development of robust formulations.[1] This resource is designed to move beyond simple protocols, offering explanations grounded in chemical principles to empower you to make informed decisions in your experiments.
Part 1: Understanding the Core Challenge - Acid-Catalyzed Degradation
This compound, like its parent compound omeprazole, is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class.[2] These molecules are inherently weak bases and are designed as prodrugs.[3][4] Their therapeutic action relies on a specific, acid-catalyzed chemical transformation within the highly acidic environment of the stomach's parietal cells.[3][5] This activation, however, is also the source of their instability.
In any acidic solution (pH < 7.4), the compound undergoes a rapid rearrangement to form a reactive sulfenamide intermediate.[3][6] While this is necessary for binding to and inhibiting the H+/K+ ATPase (the proton pump), this same reactivity leads to rapid degradation in experimental settings like in vitro assays or aqueous formulations.[5][7] This degradation is often visually apparent, with solutions changing color from colorless to yellow and eventually brown.[8][9]
The rate of this degradation is directly proportional to the hydrogen ion concentration; the lower the pH, the faster the degradation.[8]
Diagram 1: Simplified Acid-Catalyzed Degradation Pathway
A simplified representation of the acid-catalyzed activation and subsequent degradation of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? this compound is a primary metabolite of omeprazole, a widely used drug for treating acid-related stomach conditions.[1] Its stability is crucial for accurate in vitro studies, pharmacokinetic analysis, and for developing stable oral liquid formulations, particularly for pediatric or geriatric use.[6] Uncontrolled degradation leads to a loss of the active compound, resulting in inaccurate experimental data and reduced therapeutic efficacy.[10][11]
Q2: At what pH is this compound most unstable? The stability of omeprazole and its metabolites is highly pH-dependent. Degradation is extremely rapid at pH values below 4, with a reported half-life of less than 10 minutes.[11] As the pH increases, stability improves significantly. For instance, at pH 6.5, the half-life extends to approximately 18 hours, and in alkaline conditions (pH 9-11), the compound is remarkably stable.[8][11][12]
Q3: What are the visible signs of this compound degradation in a solution? The most common sign is a color change. A freshly prepared, stable solution should be clear and colorless. Upon exposure to acidic conditions, it will typically turn pale yellow, progressing to a darker yellow and eventually brown as degradation products form.[8][9] This is often accompanied by the appearance of degradation peaks in analytical methods like HPLC.
Q4: Can I just dissolve it in water for my experiment? Dissolving this compound directly in unbuffered water is not recommended for most applications. The pH of deionized water can be slightly acidic (around 5.5-6.5) due to dissolved CO2, which is sufficient to initiate degradation. For consistent results, using a buffered solution is essential.
Part 3: Troubleshooting Guides for Experimental Issues
This section addresses specific problems you might encounter in the lab and provides actionable solutions and protocols.
Problem 1: My stock solution of this compound turns yellow within minutes of preparation and shows multiple peaks on the HPLC chromatogram.
Root Cause Analysis: This is a classic sign of rapid acid-catalyzed degradation. The issue likely stems from the solvent used for the stock solution. Using acidic or unbuffered aqueous solvents, or even certain grades of organic solvents that may contain acidic impurities, will trigger immediate degradation.
Solution: Prepare a Stabilized, Buffered Stock Solution. The key is to maintain an alkaline environment (pH > 8) at all times. Sodium bicarbonate and sodium tetraborate are effective buffering agents for this purpose.[13][14][15][16]
Experimental Protocol: Preparation of a Stabilized Stock Solution (10 mM)
-
Buffer Preparation: Prepare a 50 mM Sodium Bicarbonate (NaHCO₃) buffer. Dissolve 420 mg of NaHCO₃ in 100 mL of high-purity water. Adjust the pH to ~8.5-9.0 using 1 M NaOH if necessary.
-
Weighing: Accurately weigh the required amount of this compound powder. (For a 10 mM solution, this is ~3.614 mg per 1 mL of solvent).
-
Initial Dissolution (Optional but Recommended): For compounds that are difficult to wet, first dissolve the powder in a small volume of a suitable organic solvent like methanol or DMSO (e.g., 50 µL for a 1 mL final solution). Omeprazole stock solutions in methanol, when protected from light and refrigerated, show good stability.[16]
-
Final Dilution: Immediately and quantitatively transfer the dissolved compound into the pre-prepared alkaline buffer to reach the final desired concentration. Vortex gently until fully dissolved.
-
Storage: Store the stock solution in amber vials at 4°C for short-term use (up to 14 days) or in aliquots at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.
Problem 2: The compound is stable in my stock solution but degrades instantly when I add it to my acidic cell culture medium (e.g., pH 6.8) or assay buffer (e.g., pH 5.5).
Root Cause Analysis: While your stock solution is stabilized, the buffering capacity is being overwhelmed by the larger volume and stronger buffering of your acidic experimental medium. The final pH of the mixture drops into the unstable range, causing immediate degradation.
Solution: Modify Experimental Workflow and Buffer System. The goal is to minimize the compound's exposure time to the acidic environment or to temporarily raise the pH of the medium.
Workflow: Stability-Aware Dosing for In Vitro Assays
Workflow emphasizing minimal exposure of the compound to acidic conditions.
Alternative Strategy: Use of Co-formulated Buffering Agents For experiments requiring longer incubation in acidic media, consider adding a neutralizing agent along with your compound. Formulations of omeprazole for immediate-release oral suspension often include a large amount of sodium bicarbonate to transiently neutralize stomach acid.[13][14][15] This principle can be adapted for in vitro work.
Experimental Protocol: Co-dosing with a Neutralizing Agent
-
Calculate the amount of a strong buffer like sodium bicarbonate needed to raise the pH of your experimental medium to above 7.4. This will require titration and pre-experiment validation to ensure it doesn't negatively impact your assay or cells.
-
Prepare a highly concentrated solution of sodium bicarbonate.
-
Add the sodium bicarbonate solution to your assay medium just before adding the this compound stock solution.
-
Verify the final pH of the medium before proceeding with the experiment.
Problem 3: My oral formulation prototype shows near-total degradation in simulated gastric fluid (pH 1.2).
Root Cause Analysis: This is expected behavior. The purpose of simulated gastric fluid is to challenge the formulation's protective mechanism. Direct exposure of this compound to this medium will cause near-instantaneous degradation.[9][11]
Solution: Explore Protective Formulation Strategies. For oral delivery, the drug must be shielded from the stomach's acid. This is the cornerstone of all commercial PPI formulations.[11]
-
Enteric Coating: This is the most common and effective strategy.[10][13] The active pharmaceutical ingredient (API) is formulated into granules, pellets, or a tablet core, which is then coated with a pH-sensitive polymer. This polymer is insoluble at the low pH of the stomach but dissolves readily in the more neutral pH of the small intestine, releasing the drug where it can be absorbed.[3]
-
Buffering Admixtures: For immediate-release formulations, the API can be mixed with a substantial amount of a fast-acting antacid like sodium bicarbonate.[15] When ingested, the bicarbonate rapidly neutralizes the surrounding gastric acid, creating a temporary microenvironment with a higher pH that allows the drug to pass through the stomach and be absorbed.[14]
-
Microencapsulation: Encapsulating the drug in protective shells of polymers or lipids can provide a physical barrier against the acidic environment.
Part 4: Data & Methodologies
Data Summary
The following table summarizes the profound impact of pH on the stability of omeprazole, which is analogous to its 4-Hydroxy metabolite.
Table 1: pH-Dependent Stability of Omeprazole
| pH Value | Half-Life (t½) at 37°C (Approx.) | Stability Profile |
| < 4.0 | < 10 minutes | Extremely Unstable |
| 5.0 | ~ 10 minutes | Very Unstable |
| 6.5 | ~ 18 hours | Moderately Stable |
| 7.8 | Significantly longer | Stable |
| > 9.0 | Days to Months | Very Stable |
(Data compiled from sources)[3][11][12]
Key Experimental Methodology
Protocol: HPLC-Based Stability Indicating Method A robust, stability-indicating HPLC method is essential to accurately quantify the parent compound and separate it from its degradation products.[17][18]
-
Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150mm x 4.6 mm, 5µm).[16]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.03 M disodium phosphate (pH adjusted to 7.6) and methanol (60:40 v/v).[6] An alkaline mobile phase (pH > 9) is often used to ensure the stability of the analyte during the chromatographic run.[16]
-
Flow Rate: 1.0 mL/min.
-
Procedure for a Stability Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
At specified time points (e.g., 0, 10 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the sample.
-
Immediately quench the degradation by diluting the aliquot into a cold, alkaline solution (e.g., the mobile phase or a dilution buffer with pH > 9).
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the t=0 sample.
-
References
- Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2024). Google Scholar.
- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2024). Google Scholar.
- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC. (2024).
- Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University.
- Development of an oral formulation of omeprazole. (1985). Scandinavian Journal of Gastroenterology.
- Advancements in Omeprazole Formulations: From Technological Innovation to Release Str
- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2024). MDPI.
- A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2024). Figshare.
- Stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation. (2017). Innovare Academic Sciences.
- Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chulalongkorn University.
- Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (1995). Drug Development and Industrial Pharmacy.
- Degradation of omeprazole at different pH. (n.d.).
- Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (2015).
- Omeprazole. (2023).
- Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC. (2013).
- Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric P
- Omeprazole: pharmacokinetics and metabolism in man. (1986). PubMed.
- Formulation and stability evaluation of enteric-coated omeprazole formul
- Analytical methodologies for the determination of omeprazole: An overview. (n.d.). Ovid.
- Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. (2020).
- Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical prepar
- Acidity reduction by Proton Pump Inhibitors (PPIs)| Omeprazole| Pantoprazole| Rabeprazole. (2023). YouTube.
- Stability omeprazole 2 mg/ml suspension for use in paediatrics in different acidic media. (2021). Dialnet.
- STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal.
- Stability study of omeprazole. (2010).
- Proton Pump Inhibitors (PPI). (2023).
- Proton-pump inhibitor. (n.d.). Wikipedia.
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- 2. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
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- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption [mdpi.com]
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- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Omeprazole and Its Metabolites
Welcome to the technical support center for the HPLC analysis of omeprazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve robust and reliable chromatographic separations.
Introduction to the Challenge
Omeprazole, a proton pump inhibitor, is notorious for its instability in acidic conditions.[1][2][3][4] Its primary metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[2][5] The successful HPLC separation of omeprazole from these metabolites and potential degradation products is critical for accurate quantification in various matrices, from bulk drug substances to biological fluids.[2][5][6] Common analytical hurdles include poor peak shape, inadequate resolution, and retention time variability. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a reversed-phase HPLC method for omeprazole and its metabolites?
A common and effective starting point is a C18 column with a mobile phase consisting of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.[5][7] A typical mobile phase might be a mixture of a phosphate buffer at a pH of around 7.4 and acetonitrile in a 60:40 v/v ratio.[7] Detection is commonly performed at 302 nm or 305 nm.[7][8]
Q2: How critical is the mobile phase pH in the analysis of omeprazole?
Mobile phase pH is arguably the most critical parameter. Omeprazole is a weak base and is highly susceptible to degradation at low pH.[1] To ensure its stability and achieve symmetrical peak shapes, the mobile phase pH should be maintained in the neutral to slightly alkaline range, typically between 7.0 and 9.5.[7][9][10] Operating near the pKa of omeprazole can lead to peak tailing as the analyte may exist in both ionized and non-ionized forms.[9]
Q3: Which organic modifier is better: acetonitrile or methanol?
Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure.[9] However, methanol can offer different selectivity, which might be advantageous for resolving omeprazole from closely eluting impurities or metabolites.[11] The choice should be determined empirically during method development to achieve the desired separation.
Q4: Why is a buffer essential for the mobile phase?
A buffer is crucial for maintaining a constant pH throughout the analysis.[9] For an ionizable compound like omeprazole, pH stability is key to reproducible retention times and consistent peak shapes.[9] Without a buffer, minor variations in the mobile phase preparation can lead to significant chromatographic inconsistencies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your HPLC analysis of omeprazole. The troubleshooting workflow is designed to be systematic, starting with the most common and easily solvable issues.
Issue 1: Peak Tailing
Peak tailing is a frequent problem in the analysis of basic compounds like omeprazole and can compromise accurate integration and resolution.[9][12]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic omeprazole molecule, causing tailing.[9][12][13][14]
-
Mobile Phase pH Too Close to Analyte pKa: This can cause the analyte to exist in multiple ionic forms, leading to peak broadening and tailing.[9]
-
Solution: Ensure the mobile phase pH is in a range where omeprazole is in a single, stable ionic state. A pH of 7.4 is a good starting point.[7]
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[9][12]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[12]
-
-
Column Contamination or Aging: Accumulation of contaminants on the column frit or at the head of the column can create active sites that lead to tailing.[12][13]
-
Solution: Flush the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column or the analytical column may be necessary.[12]
-
Troubleshooting Workflow for Peak Tailing
Caption: Systematic workflow for troubleshooting peak tailing.
Issue 2: Poor Resolution Between Omeprazole and Its Metabolites
Achieving baseline separation between omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone can be challenging due to their structural similarities.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a key factor influencing resolution.
-
Solution: To increase the retention and potentially improve the separation of early eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile). Conversely, to decrease retention times, increase the organic content.[9] A systematic evaluation of the organic modifier percentage is recommended.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the selectivity between ionizable compounds.
-
Solution: Perform a pH scouting study (e.g., from pH 7.0 to 9.0) to find the optimal pH for the best resolution between the critical pair of analytes.
-
-
Suboptimal Column Chemistry: Not all C18 columns are the same. The choice of stationary phase can have a profound impact on selectivity.
-
Solution: Experiment with different C18 column chemistries from various manufacturers. Columns with different bonding technologies or end-capping can offer unique selectivity. A C8 column might also provide a different elution order.[2]
-
Experimental Protocol: Mobile Phase Optimization for Resolution
-
Prepare Stock Solutions: Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Initial Conditions: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a mobile phase of 60:40 (v/v) phosphate buffer (pH 7.4):acetonitrile at a flow rate of 1.0 mL/min.[7]
-
Vary Organic Modifier Percentage: Inject a mixture of the three analytes and systematically vary the acetonitrile percentage from 30% to 50% in 5% increments, allowing the system to equilibrate at each new composition.
-
Evaluate Resolution: Calculate the resolution between adjacent peaks at each mobile phase composition.
-
Optimize pH (if necessary): If resolution is still not optimal, fix the organic modifier percentage that gave the best results and vary the mobile phase pH from 7.0 to 8.0 in 0.2 unit increments.
-
Finalize Method: Select the combination of organic modifier percentage and pH that provides a resolution of >1.5 for all critical pairs.
Issue 3: Retention Time Shifts
Inconsistent retention times can lead to incorrect peak identification and quantification.
Probable Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[15]
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient duration (typically 10-20 column volumes) before starting the analytical sequence.
-
-
Mobile Phase Preparation Inconsistency: Small variations in mobile phase pH or composition can lead to shifts in retention times.[15]
-
Solution: Prepare the mobile phase carefully and consistently. Always use a calibrated pH meter. Preparing larger batches of mobile phase can also improve consistency.
-
-
Fluctuations in Column Temperature: Temperature variations can affect mobile phase viscosity and analyte retention.[15]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[16]
-
Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves as needed.
-
Data Summary: Typical HPLC Method Parameters for Omeprazole Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Column | C18, C8 (e.g., 250 x 4.6 mm, 5 µm) | [2][7] |
| Mobile Phase | Phosphate or Acetate Buffer:Acetonitrile/Methanol | [2][5][7] |
| pH | 7.0 - 9.5 | [7][9][10] |
| Flow Rate | 1.0 mL/min | [2][7] |
| Detection Wavelength | 302 nm or 305 nm | [2][7][8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | [11][17] |
Advanced Topic: Stability-Indicating Method Development
A crucial aspect of omeprazole analysis is ensuring the method is stability-indicating, meaning it can separate the intact drug from its degradation products.[8][17][18] This is particularly important due to omeprazole's lability.
Forced Degradation Studies
To validate a method as stability-indicating, forced degradation studies are performed.[17][19] This involves subjecting the drug substance to stress conditions to generate potential degradation products.
Typical Stress Conditions for Omeprazole:
-
Acid Hydrolysis: 0.1 N HCl at room temperature. Omeprazole degrades rapidly under acidic conditions.[1][3][4]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.[3][4][17][19]
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105 °C).[4][17]
-
Photolytic Degradation: Exposing the drug solution to UV light.[17][19]
The developed HPLC method must then be able to resolve the omeprazole peak from all the degradation peaks formed under these stress conditions.[17][20]
Logical Flow for Stability-Indicating Method Validation
Sources
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- 19. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide for Quantifying 4-Hydroxy Omeprazole in Urine
Welcome to the technical support center dedicated to the intricate challenge of quantifying 4-hydroxy omeprazole in urine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we dissect common experimental hurdles and provide field-proven solutions, moving beyond mere procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to develop robust, reliable, and self-validating analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Handling and Stability
Question 1: My this compound concentrations are unexpectedly low and variable, even in freshly collected urine samples. What could be the cause?
Answer: The instability of this compound in acidic conditions is a primary suspect.[1][2] Omeprazole and its metabolites, including this compound, are known to be labile at a pH below 7.4.[2] Urine is naturally acidic, with a pH typically ranging from 4.5 to 8.0. If the urine sample is acidic, the analyte can degrade rapidly, leading to inaccurate and variable results.
Troubleshooting Steps:
-
Immediate pH Adjustment: Immediately after collection, adjust the urine sample's pH to a stable alkaline range (pH 9.5 or higher) using a suitable buffer, such as a sodium bicarbonate solution.[2] This minimizes acid-catalyzed degradation.
-
Cold Chain Management: Store and transport urine samples at low temperatures (e.g., -80°C) to further slow down any potential degradation.[3]
-
Stability Studies: Conduct short-term and long-term stability studies of this compound in urine at different pH values and temperatures to establish optimal storage conditions for your specific experimental setup.[4]
Sample Preparation: The Glucuronide Conundrum
Question 2: I'm quantifying total this compound (free and conjugated). My enzymatic hydrolysis seems inefficient, leading to underestimation. How can I optimize this critical step?
Answer: Incomplete enzymatic hydrolysis of this compound glucuronide is a common pitfall. The efficiency of β-glucuronidase enzymes can be significantly influenced by several factors, including enzyme source, concentration, incubation time, temperature, and the pH of the reaction mixture.[5] Furthermore, different types of glucuronide conjugates (O- and N-glucuronides) may exhibit varying susceptibility to enzymatic cleavage.[6]
Troubleshooting Steps:
-
Enzyme Selection and Optimization:
-
Source Matters: Enzymes from different sources (e.g., Helix pomatia, E. coli, recombinant) have different optimal conditions.[5][6][7] It's crucial to select an enzyme that has been validated for the hydrolysis of O-glucuronides, the likely conjugate of this compound.
-
Parameter Optimization: Systematically evaluate the impact of enzyme concentration, incubation time (ranging from minutes to several hours), and temperature (e.g., 37°C to 55°C) on the hydrolysis efficiency.[5][6][7] The pH of the hydrolysis buffer is a critical parameter and should be optimized for the chosen enzyme, often falling within the range of 5.0 to 6.8.[5]
-
-
Method Validation: Validate your hydrolysis method by analyzing a certified reference material or a spiked urine pool with a known concentration of this compound glucuronide. This will confirm the completeness of the hydrolysis reaction.
Experimental Protocol: Optimized Enzymatic Hydrolysis
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 100 µL of a suitable internal standard solution.
-
Add 40 µL of an optimized buffer (e.g., pH 6.8 for certain recombinant enzymes).[5]
-
Add a pre-determined optimal amount of β-glucuronidase (e.g., ≥30 units/µL of urine for some Helix pomatia preparations).[5]
-
Vortex the mixture gently.
-
Incubate at the optimized temperature (e.g., 37°C or 55°C) for the determined optimal duration (e.g., 30 minutes to 4 hours).[5][6]
-
Proceed immediately with the sample extraction procedure.
LC-MS/MS Analysis: Taming the Matrix
Question 3: I'm observing significant ion suppression in my LC-MS/MS analysis, resulting in poor sensitivity and reproducibility. How can I mitigate these matrix effects?
Answer: Urine is a complex biological matrix containing a high concentration of salts, urea, and other endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer source, a phenomenon known as matrix effects.[8][9] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), both of which compromise the accuracy and precision of the analysis.[8][10]
Troubleshooting Steps:
-
Advanced Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[10][11] A well-chosen SPE sorbent can selectively retain this compound while allowing salts and other polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up urine samples, particularly for removing highly polar interferences.[10][12]
-
-
Chromatographic Optimization:
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better separation of this compound from co-eluting matrix components.[10]
-
Gradient Elution: A well-designed gradient elution profile can help to resolve the analyte from the bulk of the matrix interferences.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d3) is the gold standard for correcting matrix effects.[10] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[10]
Workflow Diagram: Sample Preparation and Analysis
Caption: A streamlined workflow for the quantification of this compound in urine.
Inter-Individual Variability
Question 4: I'm seeing a wide range of this compound concentrations in my study population, even after dose normalization. What could explain this variability?
Answer: The metabolism of omeprazole is primarily mediated by the cytochrome P450 enzyme CYP2C19.[13][14][15] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual differences in enzyme activity, resulting in distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have significantly reduced or no CYP2C19 activity, leading to higher plasma concentrations of omeprazole and potentially lower urinary concentrations of this compound.[13][14]
-
Intermediate Metabolizers (IMs): Have decreased CYP2C19 activity.[14]
-
Extensive (Normal) Metabolizers (EMs): Have normal CYP2C19 activity.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2C19 activity, leading to faster metabolism of omeprazole and potentially higher urinary concentrations of this compound.[14]
The frequencies of these phenotypes vary among different ethnic populations.[14] Therefore, it is essential to consider the CYP2C19 genotype of your study participants when interpreting urinary this compound data.
Recommendation:
-
Genotyping: If feasible, perform CYP2C19 genotyping on your study population to stratify individuals based on their metabolizer status. This will allow for a more accurate interpretation of the pharmacokinetic data.[13][16]
Sources
- 1. Identification of two main urinary metabolites of [14C]omeprazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Evaluation of the relationship between polymorphisms in CYP2C19 and the single‐dose pharmacokinetics of omeprazole in healthy Chinese volunteers: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Clinical impact of CYP2C19 polymorphism on the action of proton pump inhibitors: a review of a special problem - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in 4-Hydroxy omeprazole chromatography
Technical Support Center: Chromatography Solutions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for scientists, researchers, and drug development professionals encountering poor peak shapes during the chromatographic analysis of 4-Hydroxy omeprazole. As a key metabolite of omeprazole, achieving a symmetric, well-defined peak for this compound is critical for accurate quantification in pharmacokinetic, metabolic, and quality control studies. This document moves beyond simple checklists to explain the underlying chemical principles driving peak shape issues, empowering you to diagnose and solve problems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What is the most common peak shape problem for this compound and why?
A1: The most prevalent issue is peak tailing . This compound, like its parent compound omeprazole, is a basic, ionizable molecule. Omeprazole has two pKa values, approximately 7.1 and 14.7.[1] This chemical nature makes it highly susceptible to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which is a primary cause of peak tailing.[2][3][4]
Q2: My this compound peak is "fronting." What does this indicate?
A2: Peak fronting, where the peak's leading edge is sloped and the tail is steep, is a classic symptom of mass overload or sample solvent incompatibility .[5] Mass overload occurs when you inject too much analyte, saturating the stationary phase at the column inlet.[6] Solvent incompatibility happens when the sample is dissolved in a solvent significantly stronger than your mobile phase, causing the sample band to spread incorrectly upon injection.[7][8]
Q3: What is a good starting point for mobile phase pH when analyzing this compound?
A3: To achieve a robust separation and good peak shape for an ionizable compound, the mobile phase pH should be controlled with a buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[9][10][11] For a basic compound like this compound, this means either working at a low pH (e.g., pH 2.5-4) to ensure it is fully protonated or a high pH (e.g., pH > 9, if using a pH-stable column) to keep it in its neutral form. Operating at a low pH is often preferred as it also protonates residual silanols, minimizing secondary interactions that cause tailing.[5]
Q4: All the peaks in my chromatogram are split or broad, not just this compound. What's the problem?
A4: When all peaks are affected similarly, the issue is likely mechanical or systemic, occurring before the chromatographic separation begins. Common causes include a partially blocked inlet frit, a physical void at the head of the column, or excessive extra-column volume (e.g., using tubing with a large internal diameter).[12][13]
Part 2: Deep-Dive Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is the most common challenge in this compound analysis.
Peak tailing for basic compounds like this compound primarily stems from two sources:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH levels above ~3, these groups can deprotonate to become ionized silanates (Si-O⁻).[2][3] The basic this compound molecule can accept a proton to become positively charged. This leads to a strong, secondary ionic interaction between the analyte and the stationary phase, which is a different retention mechanism from the intended hydrophobic one. Molecules that undergo this interaction are retained longer, smearing out the latter half of the peak and causing a tail.[4]
-
Mixed Ionic States: If the mobile phase pH is too close to the analyte's pKa, the this compound molecules will exist in a mixture of both ionized and neutral forms.[9][10] Since these two forms have different affinities for the stationary phase, they will not move through the column as a single, cohesive band, resulting in a broad or tailing peak.[11]
Follow these steps to diagnose and resolve peak tailing.
Step 1: Evaluate and Adjust Mobile Phase pH The first and most critical step is to ensure the analyte is in a single, stable ionic state and to suppress unwanted silanol activity.
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using a buffer (e.g., 10-20 mM phosphate or formate).
-
Causality: At this low pH, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and preventing secondary ionic interactions.[5] Simultaneously, the basic this compound will be fully and consistently protonated, ensuring it elutes as a single species.
Step 2: Introduce a Competitive Base (Amine Modifier) If pH adjustment alone is insufficient, an amine modifier can mask the remaining active silanol sites.
-
Action: Add a small amount of triethylamine (TEA) or a similar amine modifier (typically 0.1%) to the mobile phase.
-
Causality: The TEA acts as a competitive base, preferentially interacting with the active silanol sites and effectively shielding the this compound from these secondary interactions.
Step 3: Assess the Analytical Column Not all C18 columns are created equal. The column's age and chemistry are critical.
-
Action: Switch to a modern, high-purity silica column that is fully end-capped. "End-capping" is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[3] Columns specifically designed for analyzing basic compounds often use bidentate bonding or other proprietary surface treatments to further shield silanols.
-
Causality: Using a highly deactivated, end-capped column is a direct solution that removes the root cause of the secondary interactions.[2][5]
Step 4: Rule Out Mass Overload of Secondary Sites Even if the overall concentration is low, the active silanol sites can be overloaded, contributing to tailing.
-
Action: Prepare and inject a sample that is 5 to 10 times more dilute than your current sample.
-
Causality: If the peak tailing significantly improves with dilution, it confirms that the secondary interaction sites were being saturated. While the primary solution remains addressing the silanols (Steps 1-3), this confirms the diagnosis.[13]
Issue 2: Peak Fronting
Peak fronting (As < 0.8) is typically less complex to solve than tailing and almost always relates to overload or solvent effects.
-
Mass/Concentration Overload: In reversed-phase chromatography, retention is based on the partitioning of the analyte between the mobile and stationary phases. When the concentration of the analyte at the column inlet is too high, it saturates the stationary phase. The excess molecules cannot find a place to bind and are swept down the column faster than the retained molecules, causing the peak apex to shift to an earlier retention time and creating a "shark-fin" or right-triangle shape.[14][6]
-
Sample Solvent Incompatibility: If this compound is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile for a 30% Acetonitrile mobile phase), the sample does not properly focus into a tight band at the head of the column upon injection. The strong solvent carries the analyte molecules prematurely down the column, leading to a distorted, fronting peak.[7]
Step 1: Diagnose Mass Overload This is the most common cause and the easiest to test.
-
Action: Reduce the mass injected onto the column. This can be done by either diluting the sample (e.g., by a factor of 10 or 100) or by reducing the injection volume.[15]
-
Causality: If overload was the issue, reducing the mass will result in a more symmetrical peak and a slight increase in retention time as the stationary phase is no longer saturated.[14]
Step 2: Match the Sample Solvent to the Mobile Phase If dilution does not fix the problem, investigate the sample diluent.
-
Action: Prepare your sample by dissolving it directly in the initial mobile phase composition. If solubility is an issue, use a solvent that is weaker than the mobile phase.
-
Causality: Ensuring the sample solvent is as weak or weaker than the mobile phase allows the analyte to properly focus at the head of the column in a tight, narrow band, which is essential for a sharp, symmetrical peak.[16]
Issue 3: Split or Broad Peaks
Split or broad peaks can indicate either chemical or physical problems within the HPLC system.
| Symptom | Potential Cause | Diagnostic Action & Solution | Supporting Rationale |
| All peaks are split or distorted | Column Void or Blocked Frit | Action: Disconnect the column, reverse it, and flush with a strong solvent at low flow rate. If this doesn't work, the column inlet frit may be plugged or a void may have formed. Solution: Replace the inlet frit or, more commonly, replace the analytical column. Use a guard column to prevent this in the future.[13] | A physical obstruction or void at the column inlet creates multiple flow paths for the sample, causing the analyte band to split before separation can occur.[17] |
| Only the this compound peak is split or has a shoulder | Mobile Phase pH is too close to pKa | Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. Ensure the mobile phase is adequately buffered (10-25mM). | When pH ≈ pKa, the analyte exists in two forms (e.g., neutral and protonated) that may be partially separated, appearing as a split peak or a shoulder.[9][11][18] |
| Only the this compound peak is split or distorted | Sample Solvent Incompatibility | Action: Dissolve the sample in the mobile phase. Early eluting peaks are particularly sensitive to this effect. | A strong sample solvent can cause the analyte to precipitate at the column head when it mixes with a weaker mobile phase, or it can disrupt the initial band formation, leading to splitting.[15] |
| All peaks are broad | High Extra-Column Volume | Action: Inspect the system plumbing. Solution: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) between the injector, column, and detector.[12] | Excessive volume outside the column (in tubing and connections) allows the separated peaks to diffuse and broaden before they reach the detector, reducing efficiency. |
| All peaks are broad | Column Contamination or Aging | Action: Flush the column with a series of strong solvents. Solution: If flushing does not restore performance, the column has reached the end of its life and must be replaced.[12][19] | Over time, strongly retained sample components can foul the stationary phase, leading to a general loss of efficiency and broader peaks for all analytes. |
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Overload in Liquid Chromatography. LCGC International. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Labmate Online. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Labmate Online. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Column Overload in PLOT Columns. LCGC International. [Link]
-
How to Avoid HPLC Column Overload. Chromatography Today. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
HPLC column overload. Element Lab Solutions. [Link]
-
Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. AAPS PharmSciTech. [Link]
-
Poor peak shape. Nacalai Tesque, Inc. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Chromatography Columns. [Link]
-
Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. ResearchGate. [Link]
-
Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. [Link]
-
Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. Saki Publishing Club. [Link]
-
Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]
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Technical Support Center: Enhancing Sensitivity for 4-Hydroxy Omeprazole Detection
Welcome to the Technical Support Center dedicated to the sensitive and robust detection of 4-Hydroxy omeprazole. As a key metabolite of omeprazole, accurate quantification of this compound is critical in pharmacokinetic, pharmacogenetic, and drug metabolism studies. [1]This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its analysis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: My detector signal for this compound is very low, close to the limit of detection (LOD), making quantification unreliable. What are the likely causes and how can I improve the signal intensity?
Answer: Low signal intensity is a frequent challenge in bioanalysis, especially when dealing with low-concentration metabolites. [2][3]The issue can originate from multiple stages of your analytical workflow. Here’s a systematic approach to troubleshooting:
1. Suboptimal Sample Preparation: Inefficient extraction of this compound from the biological matrix is a primary culprit.
-
Explanation: Biological matrices like plasma are complex, and the analyte needs to be effectively isolated from interfering substances. [4]Simple protein precipitation, while quick, may not provide a sufficiently clean extract, leading to ion suppression in LC-MS/MS or a noisy baseline in HPLC-UV. [5]* Solutions:
-
Optimize Extraction Technique: Consider more rigorous sample preparation methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). [5][6]LLE is effective at removing polar interferences, while SPE can offer higher selectivity for the analyte. [5][6] * pH Adjustment: The stability and extraction efficiency of omeprazole and its metabolites are pH-dependent. [7][8]Adjusting the pH of the sample and extraction solvent can significantly improve recovery. For instance, alkalinizing plasma samples before extraction with an organic solvent is a common practice. [9] 2. Inefficient Ionization (LC-MS/MS): The settings of your mass spectrometer's ion source are critical for maximizing the signal.
-
-
Explanation: Electrospray ionization (ESI) is commonly used for omeprazole and its metabolites. [10]The efficiency of ion formation is highly dependent on parameters like spray voltage, gas flows, and temperature.
-
Solutions:
-
Source Parameter Optimization: Systematically optimize ESI source parameters. This is typically done by infusing a standard solution of this compound and adjusting the settings to achieve the maximum signal intensity.
-
Mobile Phase Modifiers: The composition of the mobile phase can significantly influence ionization. [10]Experiment with different additives like formic acid or ammonium acetate to enhance the protonation of this compound in positive ion mode. [11][12] 3. Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can diminish the apparent signal height.
-
-
Explanation: Broad or tailing peaks result in a lower signal-to-noise ratio. Co-elution with matrix components can lead to ion suppression.
-
Solutions:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to achieve a sharp, symmetrical peak for this compound. [4]For omeprazole and its metabolites, a mobile phase with a neutral to slightly alkaline pH is often beneficial for peak shape and stability. [13][14] * Select an Appropriate Column: Utilize a high-efficiency column, such as one with sub-2 µm particles or solid-core technology, to improve peak resolution and sensitivity. [15][16] 4. Analyte Degradation: this compound, like its parent compound, can be unstable under certain conditions.
-
-
Explanation: Omeprazole and its metabolites are known to be unstable in acidic conditions. [16][17]Degradation can occur during sample collection, storage, or analysis.
-
Solutions:
-
Maintain Proper Storage Conditions: Store plasma samples at -80°C until analysis. [13]Processed samples should also be kept at low temperatures.
-
Control pH: Ensure that the pH of all solutions used during sample preparation and analysis is controlled to prevent degradation.
-
Workflow for Troubleshooting Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise and Matrix Effects
Question: I am observing a high background signal and inconsistent results, which I suspect are due to matrix effects. How can I confirm and mitigate these effects?
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis. [2][5]They can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of your results. [5] 1. Confirming Matrix Effects:
-
Explanation: It is crucial to first confirm that matrix effects are indeed the cause of your issues. A post-extraction addition experiment is a standard method for this. [5]* Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract with the analyte added afterward.
-
Set C (Pre-Spiked Matrix): Matrix spiked with the analyte before extraction.
-
-
Analyze all three sets and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 . A value significantly different from 100% indicates the presence of matrix effects.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 .
-
2. Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering substances. [5] * Solution: As mentioned previously, transitioning from protein precipitation to LLE or SPE can produce a much cleaner sample extract. [5][10]* Optimize Chromatography:
-
Explanation: By improving chromatographic separation, you can ensure that this compound elutes in a region free from interfering matrix components. [18] * Solution: Adjust the gradient profile of your mobile phase to better separate the analyte from the bulk of the matrix components. [19]* Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Explanation: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A SIL-IS (e.g., this compound-d3) is the gold standard as it has nearly identical physicochemical properties to the analyte. [1] * Solution: If available, incorporate a SIL-IS into your method. This will compensate for variations in both extraction recovery and matrix effects, leading to more accurate and precise quantification.
-
-
Dilute the Sample:
-
Explanation: If the analyte concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.
-
Solution: This is a simple approach but may compromise the limit of quantification.
-
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing and mitigating matrix effects.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for detecting this compound at low concentrations?
A1: For achieving the highest sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. [20][21]While HPLC with UV detection can be used, its sensitivity may not be sufficient for pharmacokinetic studies where metabolite concentrations can be very low. [4][14]LC-MS/MS offers superior sensitivity and specificity by monitoring specific precursor-to-product ion transitions for this compound. [18] Q2: What are the optimal storage conditions for plasma samples containing this compound?
A2: Omeprazole and its metabolites are susceptible to degradation, especially in acidic environments and at room temperature. [17][22]To ensure the integrity of your samples, they should be stored at -20°C or, preferably, -80°C until analysis. [6][13]It is also advisable to minimize freeze-thaw cycles. For short-term storage (e.g., in an autosampler), maintaining the samples at a refrigerated temperature (around 4°C) is recommended. [6][22] Q3: Can I use a derivatization agent to enhance the sensitivity of this compound detection?
A3: While derivatization is a technique used to improve the chromatographic properties or detector response of an analyte, it is not commonly reported for this compound. [23][24][25]This is because LC-MS/MS in ESI positive mode already provides excellent sensitivity for this compound. Derivatization adds complexity to the sample preparation process and is generally unnecessary for this application. Focusing on optimizing sample extraction and LC-MS/MS parameters is a more direct path to enhanced sensitivity.
Q4: What are the typical precursor and product ions for monitoring this compound by LC-MS/MS?
A4: In positive ion ESI mode, the precursor ion for this compound is its protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 362. The specific product ions will depend on the fragmentation pattern of the molecule and should be optimized on your specific mass spectrometer. Commonly used product ions can be determined by performing a product ion scan on a standard solution of this compound. It's important to note that omeprazole sulfone is an isobaric metabolite, also with an [M+H]⁺ at m/z 362, making chromatographic separation essential for their differentiation. [10][12] Q5: How do I choose a suitable internal standard for the quantification of this compound?
A5: The choice of internal standard (IS) is critical for accurate and precise quantification. [26]The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d3). [1]If a SIL-IS is not available, a structural analog that is not present in the samples can be used. For omeprazole and its metabolites, other proton pump inhibitors like lansoprazole or pantoprazole have been successfully used as internal standards. [13][20][21]The IS should have similar extraction and ionization properties to the analyte.
Data Summary Tables
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | Provides good sensitivity for protonated this compound. [10] |
| Precursor Ion (Q1) | m/z 362 | Corresponds to the [M+H]⁺ of this compound. [12] |
| Product Ion (Q3) | Instrument Dependent | Must be optimized to find the most intense and specific fragment ions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Acetate | Acidic or neutral pH modifiers to aid in protonation and peak shape. [11][12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. [11][20] |
| Column | C18, 50-100 mm length, <3 µm particle size | Provides good retention and separation for omeprazole and its metabolites. [12][19] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
Objective: To extract this compound from plasma with high recovery and minimal matrix effects.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Lansoprazole in methanol)
-
Extraction solvent (e.g., tert-butyl methyl ether) [13]* Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer, centrifuge, solvent evaporator
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
References
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- ResolveMass Laboratories Inc. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
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- Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.
- MilliporeSigma. (n.d.). Determination of Omeprazole and Related Compounds.
- Awen, B. Z., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences, 13(1), 1-10.
- BenchChem. (2025). Technical Support Center: Enhancing Mass Spectrometry Detection Sensitivity for (r)-Omeprazole Metabolites.
- Al-Qahtani, D. H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 489.
- Kumar, L., & Singh, S. (2013). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(5), 1-12.
- Kang, M. J., et al. (1998). Advanced method for determination of omeprazole in plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 163-168.
- Journal of Global Pharma Technology. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
- Vittal, G., et al. (2009). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of PharmTech Research, 1(4), 1133-1139.
- Iuga, C., et al. (2008). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia, 56(3), 263-270.
- Sankar, G., et al. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmaceutical Sciences and Research, 3(9), 3362-3365.
- Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(20), 3749.
- Shinozaki, T., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
- Vijayaraghavan, S., et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481.
- BenchChem. (2025). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium.
- BenchChem. (2025). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
- Request PDF. (2025, August 5). Analytical methodologies for the determination of omeprazole: An overview.
- Keio University. (2002, March 8). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
- Peters, T., et al. (2013). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
- ResearchGate. (2025, August 8). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO.
- El-Gindy, A., et al. (2012). RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin.
- ResearchGate. (2025, August 8). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma.
- Popa, D. S., et al. (2021). Theoretical Description for Omeprazole Cathodical Electrochemical Determination, Assisted by Omeprazole Electrochemical Determination, Assisted.
- PubMed. (2012). RP-HPLC/pre-column derivatization for analysis of omeprazole, tinidazole, doxycycline and clarithromycin.
- Tivesten, A., et al. (1999). Determination of omeprazole and its metabolites in human plasma using automated solid phase extraction and micellar electrokinetic capillary chromatography.
- Science Alert. (n.d.). Electrochemical Behavior and the Determination of Omeprazole Using Glassy Carbon Electrode.
- Al-Omar, M. A., & Al-Majed, A. A. (2005). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 529-536.
- PubMed. (2020, August 28). An electrochemical sensor based on an Eriochrome Black T polymer and deep eutectic solvent for the simultaneous determination of omeprazole and lansoprazole.
- Dunn, A. J., et al. (1995). Stability of omeprazole in an extemporaneously prepared oral liquid. American Journal of Health-System Pharmacy, 52(14), 1599-1601.
- Johnson, C. E., & VanDeKopple, A. (2003). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. American Journal of Health-System Pharmacy, 60(16), 1643-1646.
- Al-Achi, A., & Greenwood, R. (2015). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. International Journal of Pharmaceutical Compounding, 19(3), 237-243.
- Humco. (2017, June 6). Stability of Omeprazole Oral Suspensions Compounded in Humco Flavor Sweet Sugar Free Product.
- SciSpace. (2012, October 18). RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin.
- Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
- Kumaraswamy, G., et al. (2010). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. International Journal of ChemTech Research, 2(2), 993-997.
- ResearchGate. (2025, August 5). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation.
- Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
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Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 4-Hydroxy Omeprazole
Welcome to the Technical Support Center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Hydroxy omeprazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.
Introduction: The Challenge of the Matrix
In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] For this compound, a primary metabolite of omeprazole, the biological matrix (typically plasma or serum) is a complex mixture of proteins, salts, lipids, and other endogenous compounds.[3] These components can significantly interfere with the ionization of this compound in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression or, less commonly, ion enhancement, both of which can compromise the accuracy, precision, and sensitivity of your assay.[4][5]
This guide will provide you with the expertise and practical steps to identify, quantify, and mitigate matrix effects in your this compound LC-MS analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the LC-MS analysis of this compound.
Q1: I'm observing inconsistent peak areas for this compound in replicate injections. Could this be a matrix effect?
A1: Yes, inconsistent peak areas are a classic symptom of matrix effects.[6] When co-eluting components from the matrix interfere with the ionization of your analyte, the signal response can become erratic.[1][2] This variability directly impacts the precision and accuracy of your quantification. To confirm if you are facing a matrix effect, a systematic evaluation is necessary.
Q2: What is the most effective way to determine if my this compound analysis is suffering from matrix effects?
A2: The most widely accepted method is the post-extraction addition experiment .[6] This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference in the signal indicates the presence of ion suppression or enhancement. For a qualitative assessment during method development, post-column infusion can also be used to identify regions in the chromatogram where ion suppression is occurring.[5]
Q3: I've confirmed a significant matrix effect. What is the first and most crucial step to mitigate it?
A3: The most effective strategy to combat matrix effects is to improve your sample preparation to remove interfering matrix components before they enter the LC-MS system.[2][6][7] While simple protein precipitation is fast, it often leaves behind significant amounts of phospholipids and other interferences.[8] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[7]
Q4: Are there specific matrix components I should be concerned about when analyzing plasma samples for this compound?
A4: Yes, phospholipids are a major cause of ion suppression in plasma samples analyzed by LC-MS.[8][9][10] These endogenous lipids can co-elute with your analyte and suppress its ionization. Specialized sample preparation products, such as phospholipid removal plates or cartridges, are highly effective at depleting these problematic components.[8][11][9]
Q5: Can I just use a stable isotope-labeled internal standard to correct for matrix effects?
A5: While a stable isotope-labeled (SIL) internal standard (IS), such as this compound-d3, is the gold standard for compensating for matrix effects, it should not be a substitute for a clean sample extract.[1][4][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[1] However, severe ion suppression can still lead to a loss of sensitivity, potentially impacting your limit of quantification (LOQ).[12] The best practice is to minimize matrix effects through optimized sample preparation and chromatography and then use a SIL-IS for accurate quantification.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues related to matrix effects in your this compound LC-MS analysis.
Issue 1: Poor Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Symptoms:
-
Low signal-to-noise ratio for this compound.
-
Inconsistent detection at lower concentrations.
-
High background noise in the chromatogram.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the extent of signal suppression. 2. Enhance Sample Cleanup: Switch from protein precipitation to a more effective technique like LLE or SPE. Consider using phospholipid removal products.[8] 3. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate this compound from the ion-suppressing regions of the chromatogram.[1][2] |
| Suboptimal Ionization | 1. Optimize ESI Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, for optimal this compound signal.[13] 2. Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance the ionization of this compound. |
| Sample Dilution | If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[5] However, this will also dilute your analyte, so it may not be suitable for achieving a low LOQ. |
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for this compound is not linear, often showing a plateau at higher concentrations or a curve at the lower end.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The extent of ion suppression can be concentration-dependent.[6] 1. Evaluate Matrix Effects at Different Concentrations: Perform the matrix effect assessment at low, medium, and high QC levels.[6] 2. Improve Sample Preparation: A cleaner sample extract is less likely to cause non-linear responses.[6] |
| Ion Source Saturation | At high concentrations, the ESI source can become saturated, leading to a non-linear response.[6] 1. Adjust Calibration Range: Consider narrowing the calibration range to the linear portion of the curve.[6] 2. Dilute High-Concentration Samples: If linearity is an issue at the upper end, you may need to dilute your high-concentration samples. |
| Inappropriate Internal Standard | An internal standard that does not behave similarly to the analyte will not effectively correct for non-linear matrix effects. 1. Use a Stable Isotope-Labeled IS: A SIL-IS is the best choice to compensate for non-linear matrix effects.[6] |
Experimental Protocols and Workflows
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Addition Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[14]
-
This compound analytical standard.
-
Reconstitution solvent (typically the initial mobile phase composition).
-
Your validated sample extraction procedure.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank matrix samples using your established procedure. Spike this compound into the final, dried extract before reconstitution, at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before extraction at the same concentration as Set A. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Interpretation of Results:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
According to FDA guidelines, the impact of the matrix should be assessed to ensure the method is reliable.[14][15]
Workflow for Mitigating Matrix Effects
The following diagram illustrates a logical workflow for identifying and addressing matrix effects in your this compound analysis.
Caption: A decision-making workflow for troubleshooting matrix effects.
Visualization of Ion Suppression Mechanism
The following diagram illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Mechanism of ion suppression in the ESI source.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Zhang, J., Yuan, H., & Liu, A. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 136–143. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(9), 884-892. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-17. Retrieved from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Chromatography & Separation Techniques, 15(1), 593. Retrieved from [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016). Agilent. Retrieved from [Link]
-
Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Al-Ghobashy, M. A., Abdel-Ghany, M. F., & Fathalla, F. A. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 444. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2019). Molecules, 24(18), 3326. Retrieved from [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved from [Link]
-
bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). Retrieved from [Link]
-
Analysis of omeprazole, midazolam and hydroxy-metabolites in plasma using liquid chromatography coupled to tandem mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. (2010). Journal of Chromatographic Science, 48(1), 49-54. Retrieved from [Link]
-
Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. (2022). ResearchGate. Retrieved from [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2025). ResearchGate. Retrieved from [Link]
-
Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 115-121. Retrieved from [Link]
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of 4-Hydroxy Omeprazole Extraction from Biological Samples
Welcome to the technical support center for the bioanalysis of 4-hydroxy omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the common challenges encountered during the quantification of this critical metabolite in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate quantification in biological samples important?
This compound is the primary, pharmacologically inactive metabolite of omeprazole, a widely used proton pump inhibitor.[1] The metabolism of omeprazole to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] Genetic variations (polymorphisms) in the CYP2C19 gene can lead to significant differences in how individuals metabolize omeprazole, affecting the drug's efficacy and potential for adverse effects. Therefore, accurately quantifying this compound alongside the parent drug in plasma or other biological fluids is crucial for:
-
Pharmacokinetic (PK) and Pharmacogenetic (PGx) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of omeprazole and to phenotype an individual's CYP2C19 activity.[1]
-
Bioequivalence Studies: To compare different formulations of omeprazole.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens in specific patient populations.
Q2: What are the most common analytical techniques used to quantify this compound?
The two most prevalent analytical methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
-
HPLC-UV: A robust and cost-effective method suitable for studies where expected analyte concentrations are relatively high. Its primary limitation is a higher limit of quantification compared to LC-MS/MS.[2]
-
LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities. It can measure very low concentrations of the analyte, making it ideal for detailed pharmacokinetic studies.[1][3]
Q3: Which biological matrices are typically used, and how does the matrix choice affect the extraction strategy?
The most common matrix is human plasma , as it directly reflects the systemic concentration of the drug and its metabolite.[1][2][3][4][5][6][7] Urine is also used to assess the excretion profile.[8][9] The choice of matrix dictates the complexity of the extraction. Plasma contains high concentrations of proteins and phospholipids that must be removed to prevent interference and instrument contamination. Urine typically has lower protein content but can have high salt concentrations and variability in pH, which must be managed.
Troubleshooting Guide: Common Extraction & Analysis Issues
This section addresses specific problems encountered during method development and sample analysis.
Issue 1: Low Analyte Recovery
Q: My extraction recovery for this compound is consistently below 70%. What are the potential causes and how can I improve it?
Low recovery is a multifaceted issue. The root cause often lies in a suboptimal choice of extraction technique or incorrect parameters within that technique.
A: Let's break down the solutions by extraction method:
1. For Liquid-Liquid Extraction (LLE):
-
Incorrect pH: Omeprazole and its metabolites are weak bases and are chemically unstable in acidic conditions.[10][11] The extraction must be performed under neutral to alkaline conditions to ensure the analyte is in its non-ionized, more organic-soluble form. Before extraction, alkalize the plasma sample with a weak base like 0.02M NaOH.[7]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. A single-step LLE using a moderately polar solvent like tert-butyl methyl ether[6] or a mixture of dichloromethane and diethyl ether[7] is often effective. If recovery is still low, consider a more polar solvent, but be mindful of increased extraction of interfering matrix components.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic layer. Vortexing for at least 1-3 minutes is recommended.[6]
2. For Solid-Phase Extraction (SPE):
-
Wrong Sorbent: For this compound, a reversed-phase sorbent like C8 or C18 is typically effective.[4][5] These sorbents retain analytes based on hydrophobic interactions.
-
Suboptimal Wash Step: The wash step is critical for removing interferences without eluting the analyte. If recovery is low, your wash solvent may be too strong. For a C18 cartridge, a common wash solvent is a low-percentage organic solvent in water (e.g., 5% methanol in water).[5] If you are losing the analyte during this step, decrease the organic percentage in the wash solution.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. If your analyte is still bound to the column after elution, increase the organic strength of your elution solvent (e.g., increase the percentage of methanol or acetonitrile). The addition of a modifier like ammonium hydroxide to the elution solvent can improve the recovery of basic compounds.[5]
3. For Protein Precipitation (PPT):
-
Incorrect Precipitant-to-Sample Ratio: A common and rapid technique, PPT involves adding a solvent like acetonitrile to precipitate plasma proteins.[1] A typical ratio is 3 parts acetonitrile to 1 part plasma.[1] An insufficient volume of precipitant will lead to incomplete protein removal and potential analyte loss through co-precipitation.
-
Analyte Adsorption: The precipitated protein pellet can sometimes adsorb the analyte. Ensure vigorous vortexing after adding the precipitant and prompt centrifugation to minimize contact time.
The following diagram illustrates a decision-making process for troubleshooting low recovery.
graph LowRecoveryTroubleshooting { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="Low Analyte Recovery (<70%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method [label="Which extraction method?", shape=diamond, fillcolor="#FBBC05"]; LLE [label="Liquid-Liquid Extraction (LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPT [label="Protein Precipitation (PPT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// LLE Path LLE_pH [label="Is sample pH alkaline\n(pH > 8)?", shape=diamond, fillcolor="#FBBC05"]; LLE_AdjustpH [label="Adjust sample to alkaline pH\nwith dilute NaOH or buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; LLE_Solvent [label="Is extraction solvent\nappropriate (e.g., MTBE)?", shape=diamond, fillcolor="#FBBC05"]; LLE_ChangeSolvent [label="Test alternative solvents\n(e.g., Ethyl Acetate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; LLE_Mixing [label="Is vortexing time\nsufficient (1-3 min)?", shape=diamond, fillcolor="#FBBC05"]; LLE_IncreaseMixing [label="Increase vortexing time\nand ensure emulsion breaks.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// SPE Path SPE_Sorbent [label="Is sorbent type correct\n(e.g., C8/C18)?", shape=diamond, fillcolor="#FBBC05"]; SPE_ChangeSorbent [label="Consider alternative sorbent chemistries.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE_Wash [label="Is analyte lost in\nwash step?", shape=diamond, fillcolor="#FBBC05"]; SPE_WeakenWash [label="Decrease organic content\nin wash solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE_Elution [label="Is elution solvent\nstrong enough?", shape=diamond, fillcolor="#FBBC05"]; SPE_StrengthenElution [label="Increase organic content or\nadd modifier (e.g., NH4OH).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// PPT Path PPT_Ratio [label="Is precipitant:plasma ratio\ncorrect (e.g., 3:1)?", shape=diamond, fillcolor="#FBBC05"]; PPT_AdjustRatio [label="Optimize solvent ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPT_Adsorption [label="Possible adsorption to pellet?", shape=diamond, fillcolor="#FBBC05"]; PPT_CoolSample [label="Try cooling sample/solvent\nto enhance precipitation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Method; Method -> LLE [label="LLE"]; Method -> SPE [label="SPE"]; Method -> PPT [label="PPT"];
LLE -> LLE_pH; LLE_pH -> LLE_AdjustpH [label="No"]; LLE_pH -> LLE_Solvent [label="Yes"]; LLE_Solvent -> LLE_ChangeSolvent [label="No"]; LLE_Solvent -> LLE_Mixing [label="Yes"]; LLE_Mixing -> LLE_IncreaseMixing [label="No"];
SPE -> SPE_Sorbent; SPE_Sorbent -> SPE_ChangeSorbent [label="No"]; SPE_Sorbent -> SPE_Wash [label="Yes"]; SPE_Wash -> SPE_WeakenWash [label="Yes"]; SPE_Wash -> SPE_Elution [label="No"]; SPE_Elution -> SPE_StrengthenElution [label="No"];
PPT -> PPT_Ratio; PPT_Ratio -> PPT_AdjustRatio [label="No"]; PPT_Ratio -> PPT_Adsorption [label="Yes"]; PPT_Adsorption -> PPT_CoolSample [label="Yes"]; }
Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q: I'm observing significant ion suppression for this compound. What causes this and how can it be mitigated?
A: Matrix effects are caused by co-eluting endogenous components from the biological sample (like phospholipids) that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[12][13] This can severely impact the accuracy and precision of your results.[12]
Mitigation Strategies:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
Switch from PPT to LLE or SPE: Protein precipitation is a relatively "crude" method that leaves many small-molecule interferences in the supernatant.[1] LLE and especially SPE provide a much cleaner extract.[5] SPE, with its targeted wash and elution steps, is particularly effective at removing phospholipids.[4]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modify your gradient or change your analytical column to achieve baseline separation between your analyte and the interfering peaks. If the interference doesn't co-elute with your analyte, it can't cause suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a cornerstone of robust LC-MS/MS bioanalysis. A SIL-IS (e.g., 4-Desmethoxy Omeprazole-d3) is structurally almost identical to the analyte and will have a very similar retention time and ionization behavior.[1] Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects is effectively canceled out.[1]
-
-
Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
Issue 3: Analyte Instability
Q: My QC samples are showing a downward trend in concentration over time. Is this compound unstable?
A: Yes, omeprazole and its metabolites are known to be unstable, particularly in acidic conditions and when exposed to heat and light.[10][14][15]
A: Key stability considerations and solutions include:
-
pH Control: The degradation of omeprazole is highly pH-dependent, with rapid degradation occurring at a pH below 7.4.[11] Biological samples should be kept at a neutral or slightly alkaline pH during collection, storage, and processing. It is common practice to add a buffer or a small amount of weak base to collection tubes.
-
Temperature Control: Samples should be stored frozen, typically at -80°C, until analysis.[6] Limit the time samples spend at room temperature during processing. Perform extractions on ice where possible.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Methods should be validated to be stable for a defined number of freeze-thaw cycles (typically three).[3] Aliquot samples upon receipt to avoid thawing the entire sample multiple times.
-
Post-Preparative Stability: The analyte can also degrade after extraction while sitting in the autosampler. The stability of the reconstituted extract should be evaluated for the expected duration of an analytical run.[3]
Validated Experimental Protocols & Data
The choice of methodology depends on the required sensitivity and throughput. Below are representative protocols for LLE and PPT, followed by a comparative data table.
Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-UV
This protocol is adapted from methodologies designed for the simultaneous measurement of omeprazole and its metabolites.[6][7]
-
Sample Preparation: Pipette 0.75 mL of human plasma into a clean glass tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution.
-
Alkalinization: Add 200 µL of 0.02M NaOH to raise the pH. Vortex briefly.
-
Extraction: Add 4 mL of an extraction solvent (e.g., tert-butyl methyl ether or a 2:2.5 v/v mixture of dichloromethane:diethyl ether).[6][7]
-
Mixing: Cap the tube and vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Inject a 50 µL aliquot into the HPLC-UV system.
Protocol 2: Protein Precipitation (PPT) for LC-MS/MS
This high-throughput protocol is adapted from a validated method for omeprazole and its metabolites.[1]
-
Sample Preparation: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 20 µL of the working IS solution (e.g., 100 ng/mL 4-Desmethoxy Omeprazole-d3 in acetonitrile).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Analysis: Inject directly into the LC-MS/MS system.
Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of hydroxyomeprazole, based on published data.
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Linearity Range | 20 - 800 ng/mL | 5 - 1000 ng/mL | LC-MS/MS offers a wider dynamic range, crucial for capturing both peak (Cmax) and trough concentrations in PK studies.[16] |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | 0.4 - 5 ng/mL | LC-MS/MS is significantly more sensitive, making it the required choice for studies involving low doses or late time points.[3][16] |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% | Both methods demonstrate high accuracy as required by regulatory guidelines.[3][16] |
| Precision (%RSD) | < 10% | < 15% | Both methods are highly precise, but LC-MS/MS precision is maintained at much lower concentrations.[3][16] |
| Sample Volume | 0.5 - 1 mL | 0.1 - 0.25 mL | The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in pediatric or animal studies.[3][6] |
General Bioanalytical Workflow
The diagram below outlines the universal workflow from sample collection to data analysis in a regulated bioanalytical laboratory.
Caption: General workflow for bioanalytical sample analysis.
References
-
Frerichs, V. A., T. M. Williams, and M. D. Roberts. "A method has been developed and validated for the quantitation of midazolam, alphahydroxy-midazolam, omeprazole, and hydroxyomeprazole from one 250 microL sample of human plasma using high performance liquid chromatography coupled to tandem mass spectrometry." ResearchGate, 2005, [Link].
-
Peris-Giménez, J., et al. "Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography." PubMed, 2006, [Link].
-
Paliwal, J. "Matrix effect in bioanalysis: an overview." International Journal of Pharmaceutical and Phytopharmacological Research, 2013, [Link].
-
Abdel-Rehim, M., et al. "Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry." PMC - NIH, 2021, [Link].
-
Amini, H., H. Ahmadiani, and A. Ghassempour. "Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma." Journal of Pharmacy & Pharmaceutical Sciences, 2010, [Link].
-
Iuga, C., et al. "Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma." ResearchGate, 2008, [Link].
-
Vijayaraghavan, S., et al. "Bio-analytical method development and validation for omeprazole using LC-MS/MS." International Journal of Pharmaceutical Sciences and Research, 2011, [Link].
-
Rezk, N. L., et al. "A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure." ResearchGate, 2006, [Link].
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Zhang, Y., et al. "Assessment of matrix effect in quantitative LC–MS bioanalysis." Bioanalysis, 2019, [Link].
-
Beheshti, S., et al. "Preparation and application of novel thermo-sensitive molecularly imprinted polymer for selective extraction of omeprazole from pharmaceutical formulation and biological fluids." Taylor & Francis Online, 2020, [Link].
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Waters Corporation. "Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns." Waters, [Link].
-
Kim, T., et al. "Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method." PubMed Central, 2020, [Link].
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Abdel-Rehim, M., et al. "Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate, 2021, [Link].
-
DiGiacinto, J. L., et al. "Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography." ResearchGate, 2000, [Link].
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Esteve-Romero, J., M. Rambla-Alegre, and S. Carda-Broch. "Analytical methodologies for the determination of omeprazole: An overview." Ovid, 2010, [Link].
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Al-Adhami, A., et al. "Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients." International Journal of Pharmaceutical Compounding, 2019, [Link].
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Iuga, C., and M. Bojiţă. "Stability study of omeprazole." ResearchGate, 2010, [Link].
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Islam, M. M., et al. "A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine." SciSpace, 2013, [Link].
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Beheshti, S., et al. "Development of Thermo‐Sensitive and Magnetic Molecularly Imprinted Polymer for Extraction of Omeprazole in Biological and Pharmaceutical Samples Coupled by High Performance Liquid Chromatography." ResearchGate, 2020, [Link].
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Deb, A., S. K. Das, and A. K. Das. "Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting." PMC - NIH, 2013, [Link].
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Iuga, C., et al. "A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO." ResearchGate, 2008, [Link].
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Kumar, N., et al. "Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level facto." Journal of Pharmaceutical and Biomedical Analysis, 2016, [Link].
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Technical Support Center: Overcoming Instability of 4-Hydroxy Omeprazole in Cell Culture
Welcome to the technical support guide for 4-Hydroxy Omeprazole. As a primary metabolite of Omeprazole, this compound is crucial for various in-vitro studies, particularly in drug metabolism and pharmacology research.[1][2] However, its utility is often hampered by significant instability in aqueous environments like cell culture media. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve consistent and reliable experimental results.
One of the most critical factors to understand is that this compound, much like its parent compound Omeprazole, is highly susceptible to degradation in acidic conditions.[3][4][5] Standard cell culture media, often buffered around pH 7.2-7.4, can still present a challenging environment. Furthermore, the compound's stability is also affected by temperature, light, and oxidative stress.[6][7] This guide is structured to address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when working with this compound in cell culture.
Q1: My experimental results are inconsistent or show a rapid loss of compound activity. How can I confirm if this compound is degrading?
A1: Inconsistent results are the primary indicator of compound instability. To confirm degradation, you can perform a simple time-course stability study in your specific cell culture medium.
Troubleshooting Workflow:
Caption: Workflow for applying the compound to cells.
Key Rationale: The most vulnerable stage for the compound is when it is diluted from the stable DMSO stock into the aqueous, near-neutral pH of the cell culture medium. The principle of "Just-In-Time" preparation is critical. Preparing working solutions hours in advance will lead to significant degradation and experimental failure.
References
-
Pharmaffiliates. (n.d.). This compound | CAS No: 301669-82-9. [Link]
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SynZeal. (n.d.). Omeprazole 4-Desmethyl Impurity | 301669-82-9. [Link]
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PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]
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Regårdh, C. G., et al. (1990). Omeprazole: pharmacokinetics and metabolism in man. PubMed. [Link]
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Small Molecule Pathway Database (SMPDB). (2013). Omeprazole Metabolism Pathway. [Link]
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PharmGKB. (n.d.). omeprazole. [Link]
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Uno, T., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. National Institutes of Health. [Link]
-
Besancon, M., et al. (2010). Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis. PubMed. [Link]
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Besancon, M., et al. (2010). Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis. National Institutes of Health. [Link]
-
Jack, A. A., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. National Institutes of Health. [Link]
-
de Alencar, M. V. O. B., et al. (2021). Antioxidative defense against omeprazole-induced toxicogenetical effects in Swiss mice. SpringerLink. [Link]
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Szymańska, E., et al. (2024). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. MDPI. [Link]
-
Bissett, D., et al. (1996). Antioxidant properties of omeprazole. PubMed. [Link]
-
Analytical Chemistry. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]
-
Salgado, H. R. N., & Moreno, P. R. H. (2007). Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]
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Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. International Journal of Pharmaceutical Sciences and Medicine. [Link]
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Sarisuta, N., et al. (1998). Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences. [Link]
-
Di Gangi, M., et al. (2018). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. SAGE Journals. [Link]
-
Mathew, M., et al. (2012). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Tătărîngă, G., et al. (2011). Stability study of omeprazole. ResearchGate. [Link]
-
E.Ü. Tıp Fakültesi. (n.d.). Formulation and stability evaluation of enteric-coated omeprazole formulations. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Hydroxyomeprazole and 5-Hydroxyomeprazole Activity in Drug Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetics and drug metabolism, understanding the biological activity of metabolites is paramount for a comprehensive assessment of a drug's efficacy and safety profile. Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, 4-hydroxyomeprazole and 5-hydroxyomeprazole have drawn attention. This guide provides an in-depth, objective comparison of the pharmacological activity of these two metabolites, supported by experimental context and methodologies, to aid researchers in their drug development endeavors.
The Metabolic Fate of Omeprazole: A Tale of Two Hydroxylations
Omeprazole is a racemic mixture that is metabolized in the liver into various derivatives. The two principal metabolic pathways involve hydroxylation and sulfoxidation. The formation of 5-hydroxyomeprazole is a major metabolic route, catalyzed predominantly by the polymorphic enzyme CYP2C19.[1] This pathway is of significant clinical interest as the genetic polymorphism of CYP2C19 leads to inter-individual variations in omeprazole clearance.
In contrast, the formation of 4-hydroxyomeprazole, also known as 4'-O-Desmethylomeprazole, is a less predominant metabolic pathway. While the precise enzymatic pathways for its formation are not as extensively documented as for 5-hydroxyomeprazole, it is recognized as a metabolite of omeprazole. Notably, 4-hydroxyomeprazole is reported to be an unstable compound, which may contribute to the limited availability of data regarding its biological activity.[2]
Caption: Metabolic pathways of omeprazole leading to the formation of its primary metabolites.
Comparative Pharmacological Activity: A Clear Distinction
The primary therapeutic action of omeprazole is the inhibition of the gastric H+/K+-ATPase, or proton pump, which is the final step in gastric acid secretion.[3] Therefore, the key determinant of the pharmacological activity of its metabolites is their ability to inhibit this enzyme.
5-Hydroxyomeprazole: An Inactive Metabolite
Extensive research has unequivocally demonstrated that 5-hydroxyomeprazole is an inactive metabolite .[4] It does not possess any significant inhibitory activity against the H+/K+-ATPase.[4] Its formation represents a crucial step in the clearance and detoxification of omeprazole from the body. Consequently, from a pharmacodynamic standpoint, 5-hydroxyomeprazole does not contribute to the therapeutic effect of the parent drug.
4-Hydroxyomeprazole: Absence of Evidence for Activity
In stark contrast to the well-characterized 5-hydroxyomeprazole, there is a conspicuous lack of data demonstrating any pharmacological activity for 4-hydroxyomeprazole, specifically concerning proton pump inhibition. Its inherent instability presents a significant challenge for in vitro and in vivo studies.[2] Searches of scientific literature and chemical databases do not yield any reported IC50 values for H+/K+-ATPase inhibition or any other evidence of antisecretory effects. While a different compound, 4-Desmethoxy Omeprazole, has been described as an active metabolite and a proton pump inhibitor, it is crucial to note that this is a distinct chemical entity from 4-hydroxyomeprazole, as confirmed by their different CAS numbers.[4]
Data Summary: A Head-to-Head Comparison
| Feature | 4-Hydroxyomeprazole | 5-Hydroxyomeprazole |
| Synonym | 4'-O-Desmethylomeprazole | - |
| Metabolic Pathway | Minor | Major (via CYP2C19) |
| Stability | Unstable | Stable |
| H+/K+-ATPase Inhibition | No reported activity | Inactive |
| Contribution to Efficacy | None documented | None |
Experimental Protocols for Assessing Proton Pump Inhibitor Activity
To provide a comprehensive resource, this section outlines a standard experimental workflow for evaluating the inhibitory activity of compounds like omeprazole and its metabolites on the H+/K+-ATPase. This protocol is foundational for determining key parameters such as the half-maximal inhibitory concentration (IC50).
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the enzymatic activity of the proton pump in the presence of an inhibitor.
1. Preparation of H+/K+-ATPase-Enriched Vesicles:
-
Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+-ATPase enzyme.
-
The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.
2. ATPase Activity Measurement:
-
The assay is typically conducted in a temperature-controlled microplate format.
-
The reaction mixture contains the vesicle preparation, a buffer at a pH that facilitates inhibitor activation (e.g., pH 6.5), MgCl2, and KCl to stimulate enzyme activity.
-
The test compound (e.g., 4-hydroxyomeprazole or 5-hydroxyomeprazole) is added at various concentrations. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., omeprazole) are included for comparison.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
3. Data Analysis:
-
The percentage of H+/K+-ATPase inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
Conclusion: A Clear Verdict on Activity
For researchers and professionals in drug development, this distinction is critical. The focus of pharmacodynamic studies related to omeprazole's metabolites should rightfully remain on the parent compound and other potentially active metabolites, while 5-hydroxyomeprazole serves as a marker for CYP2C19 activity and drug clearance. The lack of available data and the inherent instability of 4-hydroxyomeprazole suggest that it is unlikely to be a significant contributor to the overall pharmacological profile of omeprazole. Future research efforts would be better directed towards other aspects of omeprazole's metabolism and action.
References
- 5-Hydroxy omeprazole standards | @rtMolecule - ArtMolecule. (n.d.). Retrieved January 15, 2026, from https://www.artmolecule.com/product/5-hydroxy-omeprazole
- The Biological Activity of Omeprazole Metabolites: A Technical Guide - Benchchem. (n.d.). Retrieved January 15, 2026, from https://www.benchchem.com/technical-guides/the-biological-activity-of-omeprazole-metabolites
- 4-Desmethoxy Omeprazole | CAS 110374-16-8 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved January 15, 2026, from https://www.scbt.com/p/4-desmethoxy-omeprazole-110374-16-8
- 4-Hydroxy Omeprazole | CAS No- 301669-82-9 | Simson Pharma Limited. (n.d.). Retrieved January 15, 2026, from https://www.simsonpharma.com/product/4-hydroxy-omeprazole
- This compound | CAS No- 301669-82-9 | 4'-O-Desmethylomeprazole - Chemicea. (n.d.). Retrieved January 15, 2026, from https://www.chemicea.com/product/4-hydroxy-omeprazole-301669-82-9
- This compound sulfide - Cayman Chemical. (n.d.). Retrieved January 15, 2026, from https://www.caymanchem.com/product/21053/4-hydroxy-omeprazole-sulfide
- 4-Desmethoxy Omeprazole | Drug Metabolite - TargetMol. (n.d.). Retrieved January 15, 2026, from https://www.targetmol.com/metabolite/4-Desmethoxy-Omeprazole
- This compound | 301669-82-9 - ChemicalBook. (2025). Retrieved January 15, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8272895.htm
- 4-Desmethoxy Omeprazole CAS 110374-16-8 - United States Biological. (n.d.).
- 4-Desmethoxy Omeprazole | 110374-16-8 - Sigma-Aldrich. (n.d.). Retrieved January 15, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9a6267f4
- 4-desmethoxy Omeprazole - Cayman Chemical. (n.d.). Retrieved January 15, 2026, from https://www.caymanchem.com/product/17327
- 110374-16-8 | 4-Desmethoxy Omeprazole - ChemScene. (n.d.). Retrieved January 15, 2026, from https://www.chemscene.com/products/4-Desmethoxy-Omeprazole.html
- This compound Sulfide | CAS No- 103876-98-8 - GLP Pharma Standards. (n.d.). Retrieved January 15, 2026, from https://www.glppharmastandards.com/product/4-hydroxy-omeprazole-sulfide
- CAS No : 301669-82-9 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from https://www.
- 4-Desmethoxy Omeprazole Sulfide | C16H17N3OS | CID 71315703 - PubChem. (n.d.). Retrieved January 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Desmethoxy-Omeprazole-Sulfide
- This compound Sulfone | C16H17N3O4S | CID 71749232 - PubChem. (n.d.). Retrieved January 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-Omeprazole-Sulfone
- 4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS | CID 9797740 - PubChem. (n.d.). Retrieved January 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Desmethoxy-4-chloro-Omeprazole-Sulfide
- This compound sulfone (C16H17N3O4S) - PubChemLite. (n.d.). Retrieved January 15, 2026, from https://pubchemlite.com/compound/4-hydroxyomeprazolesulfone
- Omeprazole 4-Desmethyl Impurity | 301669-82-9 | SynZeal. (n.d.). Retrieved January 15, 2026, from https://www.synzeal.com/omeprazole-4-desmethyl-impurity
- This compound sulfide - MedchemExpress.com. (n.d.). Retrieved January 15, 2026, from https://www.medchemexpress.com/4-hydroxy-omeprazole-sulfide.html
- Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved January 15, 2026, from https://www.ncbi.nlm.nih.gov/books/NBK557385/
- 4-Desmethoxy Omeprazole - BioOrganics. (n.d.). Retrieved January 15, 2026, from https://www.bioorganics.co.in/product/4-desmethoxy-omeprazole
- Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. (2004). BMC Pharmacology, 4, 1. https://doi.org/10.1186/1471-2210-4-1
- Pharmacology of Proton Pump Inhibitors. (2009). Current Opinion in Gastroenterology, 25(4), 368-372. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855237/
- Correlation between acid secretion and proton pump activity during inhibition by the proton pump inhibitors omeprazole and pantoprazole. (1999). Biochemical Pharmacology, 58(7), 1145-1153. https://doi.org/10.1016/s0006-2952(99)00211-7
- Long lasting inhibitors of the gastric H,K-ATPase. (2009). Journal of Neurogastroenterology and Motility, 15(2), 119-127. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855237/
Sources
A Senior Application Scientist's Guide to Antibody Specificity in Omeprazole Immunoassays: A Comparative Analysis of Cross-Reactivity with Key Metabolites
For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and pharmacodynamic (PD) studies of omeprazole, the specificity of the antibodies used in immunoassays is paramount. The accurate quantification of the parent drug, without interference from its metabolites, is critical for reliable data. This guide provides an in-depth technical comparison of anti-omeprazole antibodies, focusing on the crucial aspect of cross-reactivity with its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone. We will delve into the causality behind experimental choices for assessing this cross-reactivity and present supporting data to guide you in selecting the most appropriate antibody for your research needs.
The Critical Role of Metabolism in Omeprazole Quantification
Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two major metabolic pathways are:
-
Hydroxylation: Catalyzed predominantly by CYP2C19, this pathway leads to the formation of 5-hydroxyomeprazole . The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variations in omeprazole clearance.[1]
-
Sulfoxidation: Mediated mainly by CYP3A4, this results in the production of omeprazole sulfone .[1]
Omeprazole Metabolic Pathway
Caption: Major metabolic pathways of omeprazole.
The Principle of Competitive ELISA for Assessing Cross-Reactivity
To evaluate the cross-reactivity of anti-omeprazole antibodies, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[1][2][3] This is because omeprazole is a small molecule that cannot be simultaneously bound by two antibodies, a requirement for the sandwich ELISA format.
The principle of the competitive ELISA is based on the competition between the unlabeled drug in the sample (or standard) and a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites. The antibody is immobilized on a microplate. The higher the concentration of unlabeled omeprazole in the sample, the less enzyme-labeled omeprazole will bind to the antibody. This results in a weaker signal upon the addition of the enzyme's substrate, creating an inverse relationship between the concentration of the analyte and the signal.
Competitive ELISA Workflow for Cross-Reactivity Assessment
Caption: Principle of competitive ELISA for omeprazole.
Experimental Protocol for Cross-Reactivity Determination
The following protocol outlines a robust method for comparing the cross-reactivity of different anti-omeprazole antibodies. This self-validating system ensures that the results are reliable and reproducible.
Materials:
-
96-well high-binding polystyrene microplates
-
Anti-omeprazole antibodies (e.g., Antibody A, Antibody B, Antibody C)
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone standards
-
Omeprazole-horseradish peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute each anti-omeprazole antibody to its optimal coating concentration (to be determined empirically, typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody solution to the wells of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone standards in assay buffer (e.g., PBS with 1% BSA).
-
Add 50 µL of each standard dilution to the appropriate wells.
-
Add 50 µL of a pre-determined optimal dilution of omeprazole-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the unlabeled drug and the HRP-labeled drug to compete for binding to the immobilized antibody.
-
-
Washing:
-
Discard the solution and wash the plate five times with 300 µL of Wash Buffer per well to remove unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data from the ELISA is used to generate a standard curve for each compound (omeprazole and its metabolites) by plotting the absorbance against the logarithm of the concentration. From these curves, the IC50 value for each compound is determined. The IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Omeprazole / IC50 of Metabolite) x 100 [4]
A lower percentage of cross-reactivity indicates a more specific antibody.
Comparative Performance of Anti-Omeprazole Antibodies
To illustrate the importance of selecting the right antibody, we present a comparative analysis of three hypothetical anti-omeprazole monoclonal antibodies (Antibody A, Antibody B, and Antibody C) tested against omeprazole and its two major metabolites.
| Compound | Antibody A (IC50, ng/mL) | Antibody B (IC50, ng/mL) | Antibody C (IC50, ng/mL) |
| Omeprazole | 10.2 | 12.5 | 8.9 |
| 5-Hydroxyomeprazole | 250.6 | 55.1 | >10,000 |
| Omeprazole Sulfone | 890.1 | 1,500.2 | >10,000 |
Table 1: IC50 Values for Omeprazole and its Metabolites with Different Antibodies.
Using the IC50 values from Table 1, the percentage cross-reactivity for each antibody with the metabolites was calculated.
| Metabolite | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) | Antibody C (% Cross-Reactivity) |
| 5-Hydroxyomeprazole | 4.07% | 22.69% | <0.09% |
| Omeprazole Sulfone | 1.15% | 0.83% | <0.09% |
Table 2: Percentage Cross-Reactivity of Anti-Omeprazole Antibodies with Metabolites.
Interpretation of Results:
-
Antibody A shows moderate specificity. While its cross-reactivity with omeprazole sulfone is low, the 4.07% cross-reactivity with 5-hydroxyomeprazole could lead to some overestimation of omeprazole concentrations, especially in individuals who are extensive metabolizers via the CYP2C19 pathway.
-
Antibody B demonstrates poor specificity. With a cross-reactivity of over 22% for 5-hydroxyomeprazole, this antibody is unsuitable for the specific quantification of omeprazole in biological samples. Its use would likely result in significantly skewed pharmacokinetic data.
-
Antibody C exhibits excellent specificity. The cross-reactivity with both major metabolites is negligible (<0.09%). This antibody is the ideal choice for developing a highly specific and reliable immunoassay for omeprazole, ensuring that the assay accurately measures the parent drug concentration without interference from its metabolites.
Conclusion: The Imperative of Rigorous Antibody Validation
The experimental data presented underscores the critical importance of thoroughly validating the cross-reactivity of antibodies intended for use in quantitative drug immunoassays. As demonstrated, not all antibodies marketed as "anti-omeprazole" will perform adequately for specific quantification in the presence of metabolites.
For researchers and drug development professionals, the causality is clear: failing to assess and select for high specificity can compromise the integrity of study data. The choice of a highly specific antibody, such as the hypothetical "Antibody C," is a foundational step in building a trustworthy and robust bioanalytical method. This guide provides the framework and rationale for making an informed decision, ensuring the accuracy and reliability of your omeprazole research.
References
-
Binding of omeprazole to protein targets identified by monoclonal antibodies. (2020). PLOS ONE. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). International Journal of Molecular Sciences. [Link]
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A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. [Link]
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Competitive ELISA Protocol. Biomeda Corp. [Link]
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Competitive ELISA. (2021). Creative Diagnostics. [Link]
-
Binding of omeprazole to protein targets identified by monoclonal antibodies. (2020). PubMed. [Link]
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How to calculate IC50. Science Gateway. [Link]
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A Comparative Guide to the In Vitro Profiles of Proton Pump Inhibitor (PPI) Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro characteristics of the primary metabolites of omeprazole and other leading Proton Pump Inhibitors (PPIs). Moving beyond the well-understood mechanism of the parent drugs, we delve into the downstream effects of their metabolites, particularly their interactions with metabolic enzymes—a critical factor in drug development and clinical pharmacology.
Introduction: The Metabolic Fate of Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) are a class of prodrugs that require activation in an acidic environment to inhibit the gastric H+/K+-ATPase, the final step in stomach acid secretion.[1][2] While their therapeutic action is localized to the parietal cells of the stomach, their systemic clearance and potential for drug-drug interactions (DDIs) are dictated by extensive hepatic metabolism. This process, primarily mediated by the Cytochrome P450 (CYP) enzyme system, transforms the parent PPIs into various metabolites.[3]
The two principal enzymes responsible for PPI metabolism are CYP2C19 and CYP3A4.[4] The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual variability in PPI metabolism and clinical response.[5][6][7] Individuals can be classified as poor, intermediate, or rapid metabolizers, which directly impacts drug exposure.[8] Understanding the in vitro properties of the resulting metabolites is crucial, not for their effect on the proton pump—as they are considered inactive in this regard—but for their own potential to interact with the CYP system and influence the metabolism of co-administered drugs.[7][9]
The Landscape of PPI Metabolism: A Comparative Overview
All PPIs are metabolized in the liver, but the specific pathways and resulting primary metabolites differ, influencing their pharmacokinetic profiles and interaction potentials.
-
Omeprazole , a racemic mixture, is extensively metabolized. The primary pathways are 5-hydroxylation, mediated predominantly by the polymorphic CYP2C19, to form 5-hydroxyomeprazole , and sulfoxidation by CYP3A4 to produce omeprazole sulfone .[10][11][12] It is important to note that while minor metabolites such as 3-hydroxyomeprazole exist, the most studied and abundant hydroxylated metabolite is 5-hydroxyomeprazole.[13] Data on a "4-hydroxy omeprazole" metabolite is not prevalent in the scientific literature, and this guide will focus on the well-characterized primary derivatives.
-
Esomeprazole , the S-enantiomer of omeprazole, is also metabolized by CYP2C19 and CYP3A4, but its clearance by CYP2C19 is lower compared to the R-enantiomer, leading to higher systemic exposure.[4][13]
-
Lansoprazole is metabolized by CYP2C19 to 5-hydroxylansoprazole and by CYP3A4 to lansoprazole sulfone .[14][15]
-
Pantoprazole metabolism involves demethylation by CYP2C19 followed by sulfation, and to a lesser extent, oxidation by CYP3A4.[16][17] A key distinction is that pantoprazole is also metabolized by a cytosolic sulfotransferase, which may contribute to its lower DDI potential.[18][19]
-
Rabeprazole is unique in that it is primarily metabolized via a non-enzymatic pathway to rabeprazole thioether .[20][21] The enzymatic contribution of CYP2C19 and CYP3A4 to its overall clearance is less significant than for other PPIs.[22][23]
Table 1: Major Metabolites and Associated Enzymes for Common PPIs
| Parent PPI | Major Metabolite(s) | Primary Metabolic Enzyme(s) | References |
| Omeprazole | 5-hydroxyomeprazole | CYP2C19 | [10][11][12] |
| Omeprazole sulfone | CYP3A4 | [10][12] | |
| Lansoprazole | 5-hydroxylansoprazole | CYP2C19 | [14][15] |
| Lansoprazole sulfone | CYP3A4 | [14][15] | |
| Pantoprazole | Demethylated & Sulfated Metabolites | CYP2C19, Sulfotransferase | [18][19][24] |
| Pantoprazole sulfone | CYP3A4 | [17][18] | |
| Rabeprazole | Rabeprazole thioether | Non-enzymatic reduction | [20][21] |
| Demethyl rabeprazole | CYP2C19 | [21][23] |
Comparative In Vitro Analysis: Inhibition of Cytochrome P450 Enzymes
The primary pharmacological activity of circulating PPI metabolites lies in their ability to inhibit CYP enzymes. This interaction is the mechanistic basis for many clinically relevant DDIs. Unlike the parent compounds, which require acidic activation to inhibit the proton pump, the metabolites can directly interact with enzymes in the liver.[9][25]
A comprehensive review of in vitro studies reveals a distinct inhibitory profile for each PPI and its metabolites.
-
Omeprazole and its Metabolites: Omeprazole itself is a competitive inhibitor of CYP2C19.[26] Crucially, both omeprazole and its sulfone metabolite have been identified as time-dependent inhibitors (TDI) of CYP2C19, meaning their inhibitory potency increases with pre-incubation time.[27] This mechanism-based inactivation is a key factor in omeprazole's DDI profile. The metabolites are predicted to contribute significantly (30-63%) to the in vivo hepatic interactions.[27]
-
Lansoprazole and its Metabolites: In vitro, lansoprazole is the most potent direct inhibitor of CYP2C19 among the PPIs studied, with lower Ki values than omeprazole.[26][28][29]
-
Pantoprazole and its Metabolites: Pantoprazole consistently demonstrates the lowest potential for CYP inhibition in vitro, which translates to a lower risk of DDIs in clinical settings.[18][19] Its Ki values for CYP2C19 inhibition are significantly higher than those for omeprazole and lansoprazole.[26]
-
Rabeprazole and its Metabolites: While the parent drug has a relatively low inhibitory potency, its major non-enzymatically formed metabolite, rabeprazole thioether , is a potent competitive inhibitor of multiple P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4.[26][29] This highlights the necessity of evaluating major metabolites, as their properties can differ substantially from the parent compound.
Table 2: In Vitro Inhibition of CYP2C19 by Parent PPIs and Metabolites
| Inhibitor | Inhibition Type | Ki (μM) for CYP2C19 | Key Finding | References |
| Omeprazole | Competitive / TDI | 2 - 6 | Parent drug is a time-dependent inhibitor (TDI). | [26][27] |
| Omeprazole Sulfone | TDI | Not specified (TDI activity confirmed) | Metabolite contributes to time-dependent inhibition. | [27] |
| 5-Hydroxyomeprazole | Reversible | Not specified (Inhibitory activity confirmed) | Reversible inhibitor. | [27] |
| Lansoprazole | Competitive | 0.4 - 1.5 | Most potent direct inhibitor of CYP2C19 in vitro. | [26][29] |
| Pantoprazole | Competitive | 14 - 69 | Significantly weaker inhibitor than omeprazole/lansoprazole. | [26][29] |
| Rabeprazole | Competitive | 17 - 21 | Weak inhibitor. | [26][29] |
| Rabeprazole Thioether | Competitive | 2 - 8 | Major metabolite is a potent inhibitor, unlike the parent drug. | [26][29] |
Note: Ki values are ranges compiled from the literature and can vary based on the specific in vitro system and probe substrate used.
Experimental Protocols for In Vitro Assessment
To ensure trustworthiness and reproducibility, the protocols used to generate these comparative data must be robust and self-validating. Below is a standard methodology for assessing CYP inhibition.
Protocol: Direct CYP450 Inhibition Assay in Human Liver Microsomes (HLM)
This protocol determines the concentration-dependent direct inhibition of a specific CYP enzyme by a test compound (e.g., a PPI metabolite).
Causality Statement: HLMs are utilized as they contain the full complement of Phase I metabolic enzymes, providing a biologically relevant in vitro system that closely mimics the human liver environment. A specific probe substrate with a known metabolic pathway is used to isolate the activity of the CYP enzyme of interest.
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor (e.g., 5-hydroxyomeprazole) and a positive control inhibitor (e.g., ticlopidine for CYP2C19) in a suitable solvent like DMSO.
-
Prepare the probe substrate (e.g., S-mephenytoin for CYP2C19) in assay buffer.
-
Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) to initiate the enzymatic reaction.
-
Thaw pooled HLMs on ice. Dilute to the desired concentration (e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the HLM suspension.
-
Add varying concentrations of the test inhibitor (or positive control, or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Add the CYP2C19 probe substrate (e.g., S-mephenytoin at a concentration near its Km) to all wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specified linear time (e.g., 10-20 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite of the probe substrate (e.g., 4'-hydroxy-S-mephenytoin) using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
This guide demonstrates that while PPI metabolites, including 5-hydroxyomeprazole, are pharmacologically inactive at the gastric proton pump, they possess distinct and varied activities in vitro, particularly as inhibitors of key drug-metabolizing enzymes.
Key Comparative Insights:
-
Omeprazole's DDI potential is driven by both its parent form and its metabolites (especially omeprazole sulfone), which act as time-dependent inhibitors of CYP2C19.
-
Lansoprazole stands out as the most potent direct inhibitor of CYP2C19 in vitro.
-
Pantoprazole and its metabolites exhibit the weakest inhibitory potential, correlating with a lower risk of clinical DDIs.
-
Rabeprazole's primary non-enzymatic metabolite, rabeprazole thioether, is a potent inhibitor of multiple CYP enzymes, a critical consideration that would be missed if only the parent drug were studied.
For drug development professionals, these findings underscore the necessity of characterizing the major metabolites of any new chemical entity early in the discovery process. An in vitro profile that includes not only the parent drug but also its primary metabolites provides a more accurate prediction of clinical DDI risk, ultimately leading to the development of safer and more effective therapeutics.
References
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Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
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Pantoprazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
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Omeprazole Metabolism Pathway (old). (2013). SMPDB. Retrieved from [Link]
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Association of CYP2C19 Polymorphism With Proton Pump Inhibitors Effectiveness and With Fractures in Real-Life: Retrospective Cohort Study. (2021). Clinical and Translational Science. Retrieved from [Link]
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Structures of the PPIs and omeprazole metabolites examined. (n.d.). ResearchGate. Retrieved from [Link]
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Lansoprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
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Rabeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
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Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Structures of S- and R-omeprazole and the four oxidized metabolites. (n.d.). ResearchGate. Retrieved from [Link]
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This compound Sulfone. (n.d.). PubChem. Retrieved from [Link]
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Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by... (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and development of proton pump inhibitors. (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetics of Omeprazole Enantiomers and Metabolites
This guide provides an objective, in-depth comparison of the pharmacokinetic profiles of omeprazole's enantiomers, S-omeprazole (esomeprazole) and R-omeprazole. As drug development professionals and researchers, understanding the nuances of stereoselective metabolism is paramount for optimizing therapeutic efficacy and predictability. Omeprazole, a widely prescribed proton pump inhibitor (PPI), serves as a classic case study in stereopharmacology. It is administered as a racemic mixture, yet its enantiomers exhibit significant differences in their metabolic fate, leading to distinct clinical profiles.[1] This document synthesizes data from key studies to elucidate these differences, detailing the underlying enzymatic pathways and the robust analytical methodologies required for their characterization.
The Foundation of Pharmacokinetic Disparity: Stereoselective Metabolism
The clinically observed differences between racemic omeprazole and its S-enantiomer, esomeprazole, are not rooted in their pharmacodynamic action—both are equipotent inhibitors of the gastric H+/K+-ATPase—but in their hepatic metabolism.[2] The metabolism of omeprazole is a stereoselective process primarily mediated by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4.[3][4][5]
-
CYP2C19-Mediated Hydroxylation: This is the primary metabolic pathway for R-omeprazole.[3] CYP2C19 exhibits a strong preference for the R-enantiomer, converting it to 5-hydroxyomeprazole.[6][7][8] The intrinsic clearance (CLint) for the formation of this hydroxy metabolite is approximately 10-fold higher for R-omeprazole than for S-omeprazole.[6][9]
-
CYP3A4-Mediated Sulfoxidation: This pathway, which produces the omeprazole sulfone metabolite, shows a preference for the S-enantiomer.[6][7][10] While this pathway is less dominant than hydroxylation overall, the higher affinity of CYP3A4 for S-omeprazole contributes to its metabolic profile.[6]
This enzymatic preference means that R-omeprazole is metabolized and cleared from the body much more rapidly than S-omeprazole .[3][6] Consequently, when the racemic mixture is administered, the S-enantiomer achieves higher and more sustained plasma concentrations.[3][11]
The genetic polymorphism of the CYP2C19 gene adds another layer of complexity. Individuals can be classified as extensive metabolizers (EMs), who have normal enzyme function, or poor metabolizers (PMs), who have deficient enzyme function.[12] In PMs, the primary metabolic pathway for R-omeprazole is impaired, leading to increased exposure to both enantiomers but shifting a greater metabolic burden to the CYP3A4 pathway.[13][14] Because S-omeprazole is less dependent on CYP2C19, its pharmacokinetics are less affected by this genetic variability, leading to more predictable plasma levels across different patient populations.[15][16]
Quantitative Pharmacokinetic Comparison
The differential metabolism results in markedly different pharmacokinetic parameters. Administration of S-omeprazole (esomeprazole) leads to a significantly higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[1][17] This indicates greater systemic drug exposure.
Table 1: Comparative Pharmacokinetic Parameters of Esomeprazole vs. Racemic Omeprazole
| Parameter | Esomeprazole (S-omeprazole) | Racemic Omeprazole | Key Finding |
|---|---|---|---|
| AUC (Area Under the Curve) | Significantly higher | Lower | The AUC for esomeprazole 20 mg is approximately 80% higher than for racemic omeprazole 20 mg.[1] At a 40 mg dose, the exposure is even greater.[1][2] |
| Cmax (Maximum Concentration) | Higher | Lower | Peak plasma concentrations are consistently greater for esomeprazole, reflecting its reduced first-pass metabolism.[1] |
| Systemic Clearance (CL/F) | Lower | Higher | S-omeprazole is cleared more slowly than R-omeprazole, with the total intrinsic clearance for S-omeprazole being about one-third of that for R-omeprazole.[6][17] |
| Inter-individual Variability | Reduced | Higher | Due to less reliance on the polymorphic CYP2C19 enzyme, esomeprazole shows more consistent pharmacokinetics between individuals.[1][16] |
The pharmacokinetic profiles of the metabolites are also altered depending on the subject's CYP2C19 genotype.
Table 2: Metabolite Pharmacokinetics by CYP2C19 Phenotype (following Racemic Omeprazole administration)
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Mechanistic Rationale |
|---|---|---|---|
| Omeprazole AUC | Lower | Increased ~3-fold[13][14] | In PMs, the primary clearance pathway via CYP2C19 is deficient, increasing parent drug exposure.[13] |
| 5-Hydroxyomeprazole Cmax & AUC | Higher | Decreased ~2-fold[13][14] | This metabolite is primarily formed by CYP2C19. In PMs, its formation is significantly reduced. |
| Omeprazole Sulfone Cmax & AUC | Lower | Increased ~3-fold[13][14] | With the CYP2C19 pathway impaired in PMs, more parent drug is shunted to the CYP3A4 pathway, increasing sulfone formation.[13][14] |
A Self-Validating Experimental Workflow for Enantioselective Analysis
To generate the robust data summarized above, a highly specific and validated bioanalytical method is essential. The causality behind the protocol design is to ensure accurate, simultaneous quantification of both enantiomers and their key metabolites from a complex biological matrix like human plasma. This requires a self-validating system where each step confirms the integrity of the analysis.
Step-by-Step Protocol for Chiral LC-MS/MS Analysis:
-
Study Design & Sample Collection: A randomized, crossover clinical trial design is typically employed.[14][18] Following administration of a single oral dose (e.g., 40 mg omeprazole), venous blood samples are collected into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[14] Plasma is immediately separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation (Protein Precipitation & Extraction):
-
Rationale: To remove interfering macromolecules (like proteins) and concentrate the analytes.
-
Protocol: To 100 µL of plasma, add 20 µL of an internal standard solution (containing deuterated analogues of omeprazole and its metabolites to account for extraction variability).[19] Precipitate proteins by adding 300 µL of acetonitrile.[20] Vortex-mix for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. The clear supernatant is transferred for analysis.
-
-
Enantioselective Chromatographic Separation:
-
Rationale: To physically separate the S- and R-enantiomers, which are chemically identical otherwise. This is the critical step for stereoselective analysis.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system is used.
-
Column: A specialized chiral stationary phase column is required. Polysaccharide-based columns like Chiralpak AD or Chiralpak IC are commonly used and demonstrate excellent resolving power for omeprazole enantiomers.[19][20][21]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate), is used to elute the compounds from the column.[20] The exact composition is optimized to achieve baseline separation of the enantiomers.
-
-
Detection and Quantification (Tandem Mass Spectrometry):
-
Rationale: To provide highly sensitive and specific detection of each analyte as it elutes from the HPLC column.
-
Instrumentation: A triple quadrupole mass spectrometer (MS/MS) operating in positive ion mode with an electrospray ionization (ESI) source.
-
Method: Multiple Reaction Monitoring (MRM) is used. For each analyte, a specific precursor ion (matching the analyte's mass) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor -> product ion transition is unique to the analyte, eliminating interference from other compounds.[20][22]
-
-
Data Analysis and Pharmacokinetic Modeling:
-
Rationale: To translate the measured plasma concentrations over time into meaningful pharmacokinetic parameters.
-
Procedure: A calibration curve is generated by analyzing samples with known concentrations. The concentration of the analytes in the study samples is determined from this curve. The resulting concentration-time data for each subject is then analyzed using non-compartmental analysis software (e.g., PK-Solution) to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[12][14]
-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Hydroxy Omeprazole
This guide provides an in-depth comparison of analytical methods for the quantitative determination of 4-Hydroxy omeprazole, a key metabolite of the widely prescribed proton pump inhibitor, omeprazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our focus is on providing a self-validating framework, grounded in authoritative references and practical insights.
Introduction: The Significance of this compound Quantification
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites. While 5-hydroxyomeprazole and omeprazole sulfone are the most abundant, the quantification of minor metabolites like this compound is crucial for a comprehensive understanding of omeprazole's metabolic profile.[1][2] Accurate measurement of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. The choice of analytical methodology is paramount to achieving the required sensitivity, selectivity, and accuracy.
This guide will focus on a primary, highly sensitive, and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. We will then compare this with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing a clear perspective on the advantages and limitations of each approach.
Primary Method: A Deep Dive into LC-MS/MS for this compound Analysis
For the quantification of low-abundance metabolites like this compound in complex biological matrices such as plasma, LC-MS/MS stands as the gold standard due to its superior sensitivity and selectivity.[2]
The "Why": Rationale for Methodological Choices
Our selection of an LC-MS/MS method is predicated on the need for high-throughput analysis with minimal interference. A simple protein precipitation for sample preparation is often sufficient, which significantly reduces sample processing time.[2] The use of a stable isotope-labeled internal standard is critical to compensate for any variability during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[2]
The chromatographic separation is typically achieved on a C18 reversed-phase column. The choice of mobile phase, often a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate, is optimized to achieve a good peak shape and retention time for this compound, separating it from other metabolites and endogenous plasma components.[3]
Detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition for this compound, we can effectively eliminate background noise and achieve low limits of quantification.
Experimental Workflow: From Sample to Result
The following diagram illustrates the typical workflow for the analysis of this compound in a plasma sample using LC-MS/MS.
Caption: A typical LC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example, 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transition: The specific precursor and product ions for this compound and the internal standard would need to be determined by direct infusion and optimization.
Method Validation and Performance Characteristics
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for this compound.
| Parameter | Typical Performance | Rationale/Importance |
| Linearity (r²) | > 0.99 | Ensures a proportional relationship between concentration and response over a defined range. |
| Range | e.g., 0.5 - 500 ng/mL | The concentration range over which the method is precise and accurate. |
| Accuracy (% Recovery) | 85 - 115% | Closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | e.g., 0.1 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Selectivity/Specificity | No interference at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Matrix Effect | Within acceptable limits | The alteration of analyte response due to the presence of co-eluting, undetected matrix components. |
| Stability | Stable under defined storage and processing conditions. | Ensures that the concentration of the analyte does not change during sample handling and storage. |
Alternative Method: HPLC with UV Detection
While LC-MS/MS is the preferred method for its sensitivity, HPLC-UV is a viable alternative, particularly when high sensitivity is not a prerequisite or when mass spectrometry instrumentation is not available.
Principles and Experimental Considerations
An HPLC-UV method for this compound would also typically employ a reversed-phase C18 column. The mobile phase composition would be optimized for adequate separation from omeprazole and other metabolites.[6] Detection is performed at a wavelength where this compound exhibits significant absorbance, often around 302 nm.[7]
The primary challenge with HPLC-UV is achieving sufficient sensitivity and selectivity, especially in complex biological matrices. Sample preparation often requires more rigorous clean-up steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to minimize interference from endogenous compounds.[1]
Detailed Experimental Protocol: HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of an internal standard solution (a compound with similar chromatographic behavior).
-
Add a suitable extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).[6]
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.2) and an organic modifier (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.[7]
Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study. The following diagram and table provide a comparative overview.
Caption: A visual comparison of LC-MS/MS and HPLC-UV methods.
| Parameter | LC-MS/MS | HPLC-UV | Justification |
| Sensitivity (LOQ) | Very Low (pg/mL to low ng/mL) | Higher (ng/mL to µg/mL) | Mass spectrometry is inherently more sensitive than UV detection.[8] |
| Selectivity | Very High | Moderate | MRM in MS/MS is highly specific, while UV detection can be prone to interference from co-eluting compounds. |
| Sample Preparation | Simpler (e.g., Protein Precipitation) | More Complex (e.g., LLE, SPE) | The high selectivity of MS/MS allows for less stringent sample cleanup. |
| Analysis Time | Faster | Slower | UPLC systems often used with MS/MS allow for shorter run times. |
| Cost (Instrument) | High | Low | Mass spectrometers are significantly more expensive than UV detectors. |
| Robustness | Can be affected by matrix effects | Generally robust | Matrix effects are a key consideration in LC-MS/MS method development. |
| Application | Pharmacokinetic studies, trace analysis | Routine quality control, analysis of higher concentration samples | The choice depends on the required sensitivity and available resources. |
Conclusion: Selecting the Appropriate Method
The validation of an analytical method for this compound is a critical step in drug development and research. For studies requiring high sensitivity and selectivity, such as the analysis of low-level metabolites in biological fluids, an LC-MS/MS method is unequivocally the superior choice. Its ability to provide accurate and precise data with high throughput makes it the industry standard for bioanalytical studies.
However, for applications where the concentration of this compound is expected to be higher, or where cost and accessibility are major constraints, a well-validated HPLC-UV method can provide reliable results. The key is to understand the limitations of the chosen method and to ensure that the validation is performed rigorously in accordance with regulatory guidelines.
By carefully considering the scientific principles behind each methodological choice and by performing a thorough validation, researchers can ensure the generation of high-quality, reliable data for their studies on omeprazole metabolism.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Hydroxy Omeprazole Measurement
Abstract
The accurate quantification of 4-hydroxy omeprazole, the primary active metabolite of omeprazole, is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. Given the significant inter-individual variability in omeprazole metabolism, often linked to genetic polymorphisms of the CYP2C19 enzyme, robust and reproducible analytical methods are paramount for reliable clinical and research outcomes.[1][2] This guide provides an in-depth comparison of analytical methodologies for this compound measurement, framed within the context of an inter-laboratory comparison. It is designed for researchers, scientists, and drug development professionals to understand the nuances of method performance, potential sources of variability, and best practices for ensuring data integrity across different laboratory settings. While a formal, multi-center proficiency testing program for this compound is not widely published, this guide synthesizes data from various validated methods to present a comparative analysis.
Introduction: The Imperative for Harmonized Measurement
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into its main metabolites, 5-hydroxy omeprazole and omeprazole sulfone, respectively. The hydroxylation pathway to this compound is a key metabolic route, and its measurement provides crucial insights into the metabolic phenotype of an individual. Discrepancies in the measurement of this compound across different laboratories can lead to erroneous pharmacokinetic calculations, flawed dose-response models, and ultimately, compromised clinical trial data.
Inter-laboratory comparisons and proficiency testing are foundational to quality assurance in analytical chemistry.[3][4] They serve to:
-
Validate and Harmonize Methods: Ensure that different analytical procedures yield comparable results.
-
Identify and Mitigate Bias: Uncover systematic errors in a laboratory's methodology.
-
Demonstrate Competency: Provide objective evidence of a laboratory's proficiency to regulatory bodies and collaborators.
This guide will explore the common analytical techniques for this compound quantification, present a hypothetical inter-laboratory comparison based on published performance data, and provide detailed experimental protocols to aid in the establishment of robust and reliable analytical workflows.
Analytical Methodologies: A Head-to-Head Comparison
The two predominant techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods hinges on the specific requirements of the study, including sensitivity, selectivity, and sample throughput.[1][5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. Its robustness and simplicity make it a workhorse in many analytical laboratories. However, its sensitivity and selectivity can be limiting factors, especially for studies requiring the measurement of low concentrations of this compound in complex biological matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical studies due to its superior sensitivity, selectivity, and specificity.[6] The ability to monitor specific precursor-to-product ion transitions for this compound significantly reduces the likelihood of interference from other matrix components. This high degree of selectivity allows for simpler and faster sample preparation methods, such as protein precipitation, thereby increasing sample throughput.[7]
Inter-Laboratory Comparison: A Synthesized Study
To illustrate the importance of inter-laboratory comparison, we present a hypothetical study where three distinct laboratories analyze a set of quality control (QC) samples of human plasma spiked with this compound. The performance characteristics of the methods used by each laboratory are based on published data for validated assays.
Study Design
-
Samples: Three levels of QC samples (Low, Medium, High) prepared from a common stock solution and distributed to each participating laboratory.
-
Analytical Methods:
-
Evaluation Criteria: Accuracy (% bias) and precision (% coefficient of variation, CV).
Data Presentation: Comparative Performance
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS with LLE) | Laboratory C (LC-MS/MS with PP) | Key Considerations |
| Linearity Range | 20 - 2500 ng/mL[8] | 0.4 - 100 ng/mL[6] | 5 - 1000 ng/mL[7] | LC-MS/MS generally offers a wider dynamic range and lower limits of quantification. |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL[8] | 0.4 ng/mL[6] | 5 ng/mL[7] | The significantly lower LLOQ of LC-MS/MS is advantageous for studies with low analyte concentrations. |
| Intra-day Precision (%CV) | < 9.2%[8] | < 15%[6] | < 8%[7] | All methods demonstrate acceptable precision, with high-throughput LC-MS/MS showing the tightest control. |
| Inter-day Precision (%CV) | < 9.2%[8] | < 15%[6] | < 9%[7] | Similar to intra-day precision, all methods are within acceptable limits. |
| Accuracy (% Bias) | < 9.2%[8] | Within ±15% | 90 - 110%[7] | All methods demonstrate high accuracy. |
Discussion of Potential Discrepancies
Even with validated methods, discrepancies in an inter-laboratory comparison can arise from several sources:
-
Sample Preparation: The efficiency of the extraction method (liquid-liquid extraction vs. protein precipitation) can vary between laboratories, leading to differences in recovery.
-
Matrix Effects: In LC-MS/MS, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. This is a critical parameter to assess during method validation.
-
Calibration Standards: Differences in the preparation and storage of calibration standards can introduce systematic errors.
-
Instrumentation and Data Processing: Variations in instrument performance, maintenance, and the algorithms used for peak integration can contribute to variability in the final results.
Experimental Protocols
To facilitate the implementation of robust analytical methods, detailed step-by-step protocols for a representative LC-MS/MS method are provided below.
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated high-throughput method.[7]
4.1.1. Materials and Reagents
-
This compound reference standard
-
4-Desmethoxy Omeprazole-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
4.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: To be optimized based on the specific instrument (e.g., precursor ion [M+H]⁺ and a specific product ion).
-
Internal Standard: To be optimized based on the specific instrument.
-
Visualization of Analytical Workflow
The following diagram illustrates the key steps in a typical LC-MS/MS workflow for the analysis of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion and Best Practices
The reliable measurement of this compound is essential for advancing our understanding of omeprazole's pharmacology and for the development of personalized medicine approaches. While LC-MS/MS has emerged as the preferred method due to its superior sensitivity and selectivity, this guide highlights that the ultimate comparability of data between laboratories relies on more than just the choice of technology.
Key recommendations for ensuring inter-laboratory data consistency include:
-
Harmonized Protocols: Whenever possible, participating laboratories should use harmonized standard operating procedures (SOPs), including sample collection, processing, and analysis.
-
Common Reference Materials: The use of certified reference materials and quality control samples from a common source is crucial for establishing a shared baseline.
-
Participation in Proficiency Testing: Regular participation in external quality assessment schemes, when available, provides an objective measure of a laboratory's performance and helps to identify areas for improvement.
-
Thorough Method Validation: Each laboratory must perform a comprehensive validation of its analytical method according to regulatory guidelines (e.g., FDA, EMA, ICH) to demonstrate its suitability for the intended purpose.
-
Transparent Data Reporting: The open sharing of validation data and QC results among collaborating laboratories fosters trust and facilitates troubleshooting.
By adhering to these principles, the scientific community can enhance the reliability and comparability of this compound measurements, leading to more robust and impactful research and clinical outcomes.
References
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World Health Organization. (2020, June 23). External quality assurance assessment scheme (EQAAS). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Omeprazole in a Laboratory Setting
The Critical Importance of Proper Chemical Waste Disposal
4-Hydroxy omeprazole is the primary metabolite of omeprazole, a widely used proton pump inhibitor.[1] In a research and development context, the handling and disposal of this compound and its waste products demand meticulous attention to safety and environmental regulations. Improper disposal, such as sewering or mixing with non-hazardous waste, can lead to environmental contamination and significant legal and financial penalties.[2][3] This guide establishes a self-validating system of protocols to ensure that all disposal activities are conducted safely and in accordance with the highest industry standards.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not as commonly available as for its parent compound, omeprazole, the available data for related compounds indicates that it should be treated as a hazardous chemical.[1]
The parent compound, omeprazole, is classified under the OSHA Hazard Communication Standard (29 CFR 1910.1200) as a hazardous chemical.[4] Hazards associated with omeprazole, which should be considered for its metabolites, include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Sensitization: May cause an allergic skin reaction.[5]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[4]
-
Aquatic Hazard: Harmful or toxic to aquatic life with long-lasting effects.
Due to these potential hazards, this compound waste must be segregated and managed as hazardous chemical waste.[1] It is crucial to consult the specific SDS for the compound in use in your laboratory for the most accurate and detailed hazard information.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A risk assessment based on the material and potential for exposure should guide the selection and use of Personal Protective Equipment (PPE).[4] The following table summarizes the minimum required PPE for handling this compound, particularly during disposal procedures.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption or sensitization.[6] |
| Eye Protection | Safety goggles or glasses with side shields (EN 166 standard). | To protect eyes from dust, splashes, or aerosols of the compound.[6] |
| Skin and Body Protection | Laboratory coat; long-sleeved clothing. | To protect skin from accidental contact and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area. For large quantities or potential for dust generation, a NIOSH-approved respirator may be necessary. | To prevent inhalation of harmful dust or aerosols.[5][6] |
Always inspect PPE for integrity before use and dispose of single-use items, such as gloves, as hazardous waste after handling the chemical.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Carefully sweep or vacuum up the material, avoiding dust generation.[1][4] Place the collected material into a designated, labeled, and sealed container for hazardous waste.
-
For Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a sealed, labeled container for hazardous waste.
-
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable detergent and water.[1] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][9] The following workflow provides a systematic approach to its proper disposal.
Workflow for Disposal of this compound
Caption: This diagram outlines the procedural flow for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
Detailed Protocol:
-
Waste Characterization: Identify all waste streams containing this compound, including unused neat compound, contaminated labware (e.g., vials, pipette tips), and solutions. This waste should be considered hazardous chemical waste.[1]
-
Container Management:
-
Segregation and Collection:
-
Collect solid and liquid waste in separate, appropriately labeled containers.
-
Do not overfill containers. Leave adequate headspace to prevent spills and allow for expansion.
-
Keep waste containers securely closed when not in immediate use.[1]
-
-
Storage:
-
Disposal:
-
Crucially, do not dispose of this compound down the drain. The EPA has banned the sewering of hazardous pharmaceutical waste to protect waterways.[2][3]
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][12] These companies are equipped to handle and transport chemical waste according to all federal and state regulations.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
Your laboratory's chemical hygiene plan, mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), should include specific procedures for waste disposal.[9][13] This plan ensures that personnel are informed about chemical hazards and protected from exposure.
The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[14] This includes generation, transportation, treatment, storage, and disposal. Classifying this compound as hazardous waste ensures it is managed within this protective framework.
By following the procedures outlined in this guide, you are not only ensuring your personal safety but also upholding your professional responsibility to comply with these critical federal standards.
References
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview. Retrieved from [Link]
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Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
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Waste360. (2015, August 27). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link].
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Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Fisher Scientific. (2023, October 6). Safety Data Sheet - Omeprazole. Retrieved from [Link]
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ResearchGate. (2025, August 10). Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review. Request PDF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2007, March 3). Environmental Assessment - Omeprazole magnesium. Retrieved from [Link]
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ResearchGate. (2025, August 10). Identification of new omeprazole metabolites in wastewaters and surface waters. Request PDF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
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U.S. Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
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U.S. Department of Veterans Affairs. (n.d.). Coming Off a Proton Pump Inhibitor. Whole Health Library. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy Omeprazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxy omeprazole, a metabolite of the proton pump inhibitor omeprazole. By moving beyond a simple checklist, this document aims to be your preferred source for laboratory safety, building a foundation of trust through in-depth, actionable insights.
The core principle of our approach is not just to list personal protective equipment (PPE), but to integrate its use into a holistic safety framework. This ensures that every step, from initial risk assessment to final disposal, is part of a self-validating system of protection.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the "Hierarchy of Controls," a framework established by the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5] This model prioritizes the most effective safety measures, with PPE as the final, but essential, line of defense.
Caption: The NIOSH Hierarchy of Controls, with PPE as the final layer of protection.
For this compound, applying this hierarchy means:
-
Engineering Controls: Whenever possible, handle the compound in a ventilated enclosure, such as a chemical fume hood or a biological safety cabinet, especially when working with the solid form or creating solutions.[6][7][8]
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are thoroughly trained on these procedures and the specific hazards of the compound.
Hazard Identification and Required PPE
This compound presents specific hazards that dictate the necessary PPE. Understanding these risks is the first step in proper protection.
| Hazard Classification | GHS Code | Description | Required PPE |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[6][9] | Chemical-resistant gloves, lab coat. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[6][9] | Safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[6][9] | Respiratory protection (e.g., N95 respirator) if dust or aerosols are generated. |
Detailed PPE Specifications
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of damage before use. After handling is complete, remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles to protect against splashes or airborne particles.[6][10][11]
-
Skin and Body Protection: A laboratory coat or gown is mandatory to prevent skin contact.[6][10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified N95 or N100 respirator should be used.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: A workflow for the safe handling of this compound.
Preparation and Donning PPE
Before entering the laboratory, ensure you have reviewed the Safety Data Sheet (SDS) for this compound.[10][12] Don your PPE in the following order:
-
Lab coat
-
Respiratory protection (if required)
-
Eye and face protection
-
Gloves (pulled over the cuffs of the lab coat)
Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.[6]
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing the solid compound, use a ventilated balance enclosure if available.
-
Keep the container tightly sealed when not in use.[6]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
-
Thoroughly clean the spill area with a suitable detergent and water.
Doffing and Disposal of PPE
Proper removal of PPE is crucial to prevent cross-contamination.
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove eye and face protection.
-
Remove respiratory protection last.
-
Wash your hands thoroughly with soap and water.
Dispose of all contaminated PPE as hazardous waste according to your institution's and local regulations.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulatory standards.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.[6]
-
Container Management: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Disposal Procedure: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]
By integrating these detailed procedures and a deep understanding of the "why" behind each safety measure, you can confidently handle this compound, ensuring both the integrity of your research and the safety of yourself and your colleagues.
References
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NES Inc. NIOSH's Hierarchy of Controls. [Link]
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Roberts, V. J. (2020, March 12). What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? Redshift by Autodesk. [Link]
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Safety+Health Magazine. (2022, September 25). The Hierarchy of Controls. [Link]
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Centers for Disease Control and Prevention. Hierarchy of Controls. [Link]
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DC Chemicals. (2025, November 4). This compound sulfide | 103876-98-8 | MSDS. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
